Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCWKICERLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139020 | |
| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195768-19-4 | |
| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a key intermediate in the preparation of pharmaceutical agents, notably the BRAF inhibitor Dabrafenib.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, mechanistic insights, and practical, field-proven protocols. The synthesis is presented as a multi-step process, beginning with the preparation of two crucial precursors: Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride. Each synthetic step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and robust, self-validating methodologies. This guide aims to bridge the gap between theoretical knowledge and practical application, providing the necessary detail to ensure reproducible and high-purity synthesis of the target compound.
Introduction
This compound (CAS 1195768-19-4) is a sophisticated organic molecule whose structural complexity and strategic functionalization make it a valuable building block in medicinal chemistry.[2] Its primary significance lies in its role as a late-stage intermediate in the synthesis of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase used in the treatment of metastatic melanoma and other cancers.[3][4] The efficacy of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity and quality of its intermediates. Therefore, a robust and well-understood synthetic route to this compound is of paramount importance.
This guide will deconstruct the synthesis into three core stages:
-
Stage 1: Synthesis of Methyl 3-amino-2-fluorobenzoate.
-
Stage 2: Synthesis of 2,6-difluorobenzenesulfonyl chloride.
-
Stage 3: Coupling and Formation of the Final Product.
For each stage, we will delve into the reaction mechanisms, provide detailed experimental protocols, and discuss the rationale for the selection of reagents and conditions. Safety considerations for hazardous materials are also integrated throughout the guide.
Visualization of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Stage 1: Synthesis of Methyl 3-amino-2-fluorobenzoate
The initial stage of this synthesis involves the esterification of 3-amino-2-fluorobenzoic acid. This transformation is crucial for protecting the carboxylic acid functionality and ensuring the correct reactivity in the subsequent sulfonamide coupling reaction.
Mechanistic Insight: Fischer Esterification via an Acyl Chloride Intermediate
The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer esterification.[5] In this protocol, thionyl chloride (SOCl₂) serves a dual purpose: it acts as a dehydrating agent and converts the carboxylic acid into a highly reactive acyl chloride intermediate.[4][6]
The mechanism proceeds as follows:
-
The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of an acyl chlorosulfite intermediate and releasing a chloride ion and a proton.[4]
-
The chloride ion then attacks the carbonyl carbon of the acyl chlorosulfite, which is a much better leaving group than the hydroxyl group of the original carboxylic acid.
-
This nucleophilic acyl substitution results in the formation of the acyl chloride, with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.[6]
-
The in situ generated acyl chloride is then readily attacked by the alcohol (methanol), proceeding through a tetrahedral intermediate to form the final methyl ester and another equivalent of HCl.
Caption: Simplified mechanism of thionyl chloride-mediated esterification.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Amino-2-fluorobenzoic acid | 4389-93-1 | 155.13 | 25.0 g | 161 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 30.0 mL (49.2 g) | 413 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 300 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | - |
| Saturated NaHCO₃ solution | - | - | 3 x 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool the mixture to 0 °C using an ice bath.[5]
-
Caution: Thionyl chloride is corrosive and reacts violently with water, liberating toxic HCl gas. This step must be performed in a well-ventilated fume hood.[6][7] Add thionyl chloride (30 mL, 413 mmol) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x 100 mL) to neutralize the remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-amino-2-fluorobenzoate as a pale-white solid (Expected yield: ~27.5 g, quantitative).[5]
Self-Validation: The product can be characterized by LC/MS. The expected [M+H]⁺ is 170.16.[5]
Stage 2: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
The second key intermediate is 2,6-difluorobenzenesulfonyl chloride. This reagent will provide the sulfonyl group for the final coupling reaction. A reliable method for its synthesis is through the directed ortho-lithiation of 1,3-difluorobenzene.
Mechanistic Insight: Directed ortho-Lithiation and Sulfonylation
This synthesis is a multi-step, one-pot procedure that leverages the principles of organometallic chemistry.
-
Ortho-Lithiation: 1,3-Difluorobenzene is treated with a strong base, n-butyllithium (n-BuLi), at low temperature (-78 °C). The fluorine atoms are moderate directing metalating groups (DMGs) that also activate the ortho position through inductive effects. The lithium from n-BuLi coordinates to one of the fluorine atoms, which directs the deprotonation to the C2 position, between the two fluorine atoms, to form 2,6-difluorophenyllithium.[8]
-
Sulfur Dioxide Insertion: The highly nucleophilic aryllithium intermediate readily attacks the electrophilic sulfur atom of sulfur dioxide (SO₂), forming a lithium 2,6-difluorobenzenesulfinate salt.[8]
-
Oxidative Chlorination: The sulfinate salt is then treated with an electrophilic chlorine source, N-chlorosuccinimide (NCS), to oxidatively convert it to the final 2,6-difluorobenzenesulfonyl chloride.[9][10] NCS provides a safer and more controlled source of electrophilic chlorine compared to chlorine gas.[3]
Caption: Simplified mechanism of 2,6-difluorobenzenesulfonyl chloride synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1,3-Difluorobenzene | 372-18-9 | 114.09 | 9.4 g | 82 |
| n-Butyllithium (in hexane) | 109-72-8 | 64.06 | 32.3 mL (2.5 M) | 81 |
| Sulfur dioxide (SO₂) | 7446-09-5 | 64.07 | 106 g | 1648 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 12.10 g | 91 |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 120 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-difluorobenzene (9.4 g, 82 mmol) in anhydrous diethyl ether (120 mL).[8]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexane (32.3 mL of a 2.5 M solution, 81 mmol) dropwise. Stir the reaction mixture at -78 °C for 3 hours.[8]
-
Caution: Sulfur dioxide is a toxic gas. This step should be performed in a well-ventilated fume hood. Flush sulfur dioxide gas (106 g, 1648 mmol) into the solution while maintaining a low temperature. Stir at -60 °C for 20 minutes, during which a white solid (the lithium sulfinate salt) will precipitate.[8]
-
Add N-chlorosuccinimide (12.10 g, 91 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The white solid should dissolve, resulting in a pale brown solution.[8]
-
Filter the reaction mixture and concentrate the filtrate in vacuo to give the crude 2,6-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification.
Stage 3: Synthesis of this compound
This final stage involves the formation of the sulfonamide bond through the coupling of the two previously synthesized intermediates.
Mechanistic Insight: Pyridine-Catalyzed Sulfonylation
The reaction between an amine and a sulfonyl chloride to form a sulfonamide is a classic example of nucleophilic acyl substitution on a sulfonyl group. The use of a base, such as pyridine, is crucial for the reaction to proceed efficiently.[11]
Pyridine plays a dual role:
-
Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by attacking the electrophilic sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the aniline derivative (Methyl 3-amino-2-fluorobenzoate) than the sulfonyl chloride itself.
-
Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl). Pyridine is a weak base that neutralizes the generated HCl, preventing the protonation of the amine nucleophile, which would render it unreactive.[12]
Caption: Simplified mechanism of pyridine-catalyzed sulfonylation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 | 169.15 | 5.19 g | 30.7 |
| 2,6-Difluorobenzenesulfonyl chloride (crude) | 60230-36-6 | 212.60 | From Stage 2 | ~81 (in excess) |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 50 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 100 mL + for wash | - |
| Water | 7732-18-5 | 18.02 | 40 mL | - |
| Petroleum ether | 8032-32-4 | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-amino-2-fluorobenzoate (5.19 g, 30.7 mmol) in anhydrous pyridine (50 mL) and cool the solution to ~15 °C.[8]
-
Add the crude 2,6-difluorobenzenesulfonyl chloride (from Stage 2) dropwise to the solution, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Add ethyl acetate (100 mL) to the reaction mixture, followed by 40 mL of cold water.
-
Heat the mixture to 55 °C with stirring until all solids dissolve.
-
Transfer the mixture to a separatory funnel, isolate the organic layer, and wash it again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]
Purification by Recrystallization
-
Add petroleum ether to the crude product and heat to reflux.[8]
-
Allow the solution to cool slowly to room temperature, and then further cool to 5 °C in an ice bath to induce crystallization.
-
Collect the solids by vacuum filtration and rinse with cold petroleum ether.
-
Dry the crystals to afford this compound as an orange solid (Reported yield: 6.91 g).[8]
Self-Validation: The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon).
-
Sulfur Dioxide: Toxic and corrosive gas. Use only in a well-ventilated fume hood.
-
2,6-Difluorobenzenesulfonyl Chloride: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled. Use in a well-ventilated area.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic transformations. By carefully controlling reaction conditions and understanding the underlying mechanisms, researchers can reliably produce this key pharmaceutical intermediate with high purity. The protocols outlined in this guide, which emphasize safety and reproducibility, provide a solid foundation for scientists in the field of drug development and organic synthesis. The successful synthesis and purification of this molecule are critical steps towards the production of life-saving medications like Dabrafenib.
References
-
The Indispensable Role of N-Chlorosuccinimide in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation - Organic Chemistry Portal. (URL: [Link])
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (2011-12-03). (URL: [Link])
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
-
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024-09-30). (URL: [Link])
- [Reference not directly cited in the final text]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (URL: [Link])
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
-
Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
- [Reference not directly cited in the final text]
Sources
- 1. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 2. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 11. cbijournal.com [cbijournal.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate CAS 1195768-19-4
An In-Depth Technical Guide: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
CAS Number: 1195768-19-4
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 1195768-19-4), a sophisticated and critical intermediate in modern pharmaceutical synthesis. This document delves into the molecule's chemical properties, strategic importance in medicinal chemistry, and detailed synthesis protocols. We will explore the causality behind the synthetic choices, methods for analytical characterization, and its pivotal role as a precursor to potent targeted therapies, most notably the BRAF inhibitor Dabrafenib. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this key building block.
Introduction to a Strategically Designed Pharmaceutical Intermediate
This compound is not merely a chemical compound but a product of rational drug design, embodying key principles of medicinal chemistry. Its structure is meticulously crafted to serve as a robust starting point for the synthesis of complex active pharmaceutical ingredients (APIs).
Chemical Identity and Physicochemical Properties
The fundamental properties of this intermediate are summarized below. These predicted values provide a baseline for handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 1195768-19-4 | [1][2] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [2][3][4] |
| Molecular Weight | 345.30 g/mol | [2][4] |
| IUPAC Name | methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | [2][4] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 445.4 ± 55.0 °C | [1][3] |
| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [1][5] |
| Storage | Refrigerator, under inert atmosphere (Nitrogen or Argon) | [1] |
The Strategic Importance of Fluorine and Sulfonamide Moieties
The utility of this molecule is derived from two key structural features: the strategic placement of fluorine atoms and the presence of a sulfonamide linker.
-
Fluorine in Drug Design: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and form strong carbon-fluorine bonds that block metabolic pathways, thereby increasing the drug's half-life.[6][7] In this specific molecule, the three fluorine atoms contribute to its unique electronic profile, which is critical for its subsequent role in binding to a biological target.[6][8][9]
-
The Sulfonamide Functional Group: The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in medicinal chemistry, found in a vast array of drugs with antimicrobial, antiviral, and anticancer activities.[10][11][12] It is a rigid, crystalline-inducing functional group that acts as a stable linker and can participate in crucial hydrogen bonding interactions within a receptor's active site.[13][14]
Primary Application: A Crucial Building Block for BRAF Inhibitors
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Dabrafenib (and its mesylate salt).[5][15][16] Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutated protein kinase, a key driver in certain cancers, particularly metastatic melanoma.[1] The high purity and precise structure of this intermediate are paramount to the successful and efficient synthesis of the final API.[15]
Synthesis and Mechanistic Rationale
The synthesis of this intermediate is a multi-step process that relies on well-established, high-yielding chemical transformations. The strategy involves the formation of a key precursor followed by the creation of the critical sulfonamide bond.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical and efficient pathway for the synthesis, breaking the target molecule down into commercially available or easily synthesized starting materials. The key disconnection is at the sulfonamide S-N bond.
Protocol 1: Synthesis of Precursor - Methyl 3-amino-2-fluorobenzoate
The first critical step is the esterification of the carboxylic acid precursor. The use of thionyl chloride with methanol is a classic and highly effective method for this transformation.
Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and the reactive species needed for esterification. This avoids the need for strong acid catalysts and drives the reaction to completion. Refluxing ensures the reaction proceeds at an optimal rate.[17]
Step-by-Step Protocol:
-
To a stirred solution of 3-amino-2-fluorobenzoic acid (1.0 eq) in methanol (approx. 12 mL per gram of acid), cool the mixture to 0 °C using an ice bath.[17]
-
Slowly add thionyl chloride (2.5 eq) dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.[17]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 12 hours.[17]
-
Monitor the reaction by TLC or LC/MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.[17]
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.[17]
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize HCl) and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-amino-2-fluorobenzoate as a solid.[17] The product is often of sufficient purity for the next step.
Protocol 2: Core Synthesis - Formation of the Sulfonamide Linkage
This is the key bond-forming reaction. The classic approach involves reacting an amine with a sulfonyl chloride in the presence of a non-nucleophilic base.[14][18]
Causality: The amino group of Methyl 3-amino-2-fluorobenzoate acts as a nucleophile, attacking the electrophilic sulfur atom of 2,6-difluorobenzenesulfonyl chloride. Pyridine is added as a base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[1][14]
Step-by-Step Protocol:
-
Charge a reactor with Methyl 3-amino-2-fluorobenzoate (1.0 eq) and dichloromethane (DCM).[1]
-
Stir the contents and cool the mixture to approximately 15 °C.[1]
-
Add pyridine (1.1-1.5 eq) to the mixture.
-
In a separate addition funnel, prepare a solution of 2,6-difluorobenzenesulfonyl chloride (1.0-1.1 eq) in DCM.
-
Add the sulfonyl chloride solution dropwise to the reactor, ensuring the internal temperature is maintained below 25 °C.[1]
-
Once the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir overnight.[1]
-
Monitor the reaction for completion using TLC or LC/MS.
-
Upon completion, perform a workup which may involve washing with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine washes.
-
The solvent can be switched to ethyl acetate by distillation to facilitate purification.[1]
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.[1]
Synthesis Workflow Visualization
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final compound, especially for its use as a pharmaceutical intermediate where purity often must exceed 98%.[15]
| Analysis Method | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings, a singlet for the N-H proton (exchangeable with D₂O), and a singlet around 3.9 ppm for the methyl ester (-OCH₃) protons. |
| ¹⁹F NMR | Three distinct signals corresponding to the three fluorine atoms, exhibiting characteristic splitting patterns based on their coupling with adjacent protons and other fluorine atoms. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 346.03. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C=O stretching of the ester (~1720 cm⁻¹). |
| HPLC | A single major peak indicating high purity (typically >98%) under appropriate chromatographic conditions. |
Application in Drug Development: The Path to Dabrafenib
This intermediate is a linchpin in the synthesis of Dabrafenib, a therapy for cancers driven by a specific genetic mutation.
Mechanistic Insight: The BRAF V600E Target
The BRAF gene provides instructions for making a protein that is part of a signaling pathway known as the MAPK/ERK pathway. This pathway controls cell growth and proliferation. In many melanomas, a specific mutation known as V600E causes the BRAF protein to be constitutively active, leading to uncontrolled cell growth and cancer. Dabrafenib is designed to specifically inhibit this mutated BRAF V600E protein, thereby shutting down the aberrant signaling and halting tumor progression.
Safety, Handling, and Storage
Proper handling of this chemical is crucial for laboratory safety. The compound is classified with several hazards that require appropriate protective measures.
Hazard Identification
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich MSDS.
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Long-term Storage Conditions
For long-term stability and to prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[1] It should be kept in a refrigerator (2-8°C).[19]
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly established in the field of oncology drug development. Its rational design, incorporating key pharmacophoric elements like fluorine and a sulfonamide group, makes it an ideal building block for the synthesis of targeted therapies like Dabrafenib. The synthetic routes to this compound are robust and scalable, and its proper characterization is critical for its ultimate use. This guide has provided the essential technical details and scientific context for researchers and developers working with this pivotal molecule, underscoring its continued relevance in the creation of life-saving medicines.
References
-
Pharmaffiliates. The Role of Fluorinated Benzoic Acids in Drug Discovery. Available from: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150. Available from: [Link]
-
Advanced Journal of Chemistry B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]
-
Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. Available from: [Link]
-
Al-Ghamdi, A. A., & Al-Omair, M. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 10(9), 205. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57989692, Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Available from: [Link]
-
Wikipedia. Sulfonamide. Available from: [Link]
-
Chemsrc. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | 1195768-19-4. Available from: [Link]
-
Bowser, J. R., et al. (2007). Preparation of sulfonamides from N-silylamines. Arkivoc, 2007(15), 159-165. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Fustero, S., & Sanz-Cervera, J. F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry, 12, 1403681. Available from: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 14(3), 279-280. Available from: [Link]
-
Taha, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4735. Available from: [Link]
-
PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Available from: [Link]
-
Chemdad. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. Available from: [Link]
-
Pharmaffiliates. Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Available from: [Link]
Sources
- 1. 1195768-19-4 | CAS DataBase [m.chemicalbook.com]
- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 4. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS#:1195768-19-4 | Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-b.com [ajchem-b.com]
- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Sulfonamide - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 18. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: A Key Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Core Moiety
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, with CAS Number 1195768-19-4, is a highly functionalized aromatic compound that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] It serves as a critical intermediate in the synthesis of Dabrafenib, a potent and selective inhibitor of BRAF V600E-mutated kinases, which are pivotal drivers in the progression of various cancers, most notably melanoma.[1] The precise arrangement of its trifluorinated phenylsulfonamide and methyl benzoate moieties makes it an indispensable building block for constructing the complex molecular architecture of Dabrafenib.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its pivotal role in the development of targeted cancer therapeutics.
Physicochemical Properties: A Data-Driven Profile
The molecular structure and properties of this compound are fundamental to its reactivity and handling. A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 1195768-19-4 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1][2] |
| Molecular Weight | 345.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point (Predicted) | 445.4 ± 55.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage | Sealed in a dry environment at room temperature. For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) is recommended. | [5][6] |
Synthesis and Mechanistic Considerations: A Self-Validating Protocol
The synthesis of this compound is a critical step in the overall production of Dabrafenib. The most common and efficient method involves the sulfonylation of Methyl 3-amino-2-fluorobenzoate.
Experimental Protocol: Step-by-Step Synthesis
This protocol is a synthesized representation of methodologies found in the literature, designed to be self-validating through clear procedural steps and rationales.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reactor Charging and Initial Cooling: Charge a suitable reactor with Methyl 3-amino-2-fluorobenzoate and dichloromethane (DCM).[5] The use of DCM as a solvent is advantageous due to its inertness and ability to dissolve the reactants.
-
Stirring and Temperature Control: Begin stirring the mixture and cool the contents to approximately 15°C.[5] Precise temperature control is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.
-
Addition of Pyridine: Add pyridine to the reaction mixture.[5] Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Addition of Sulfonyl Chloride: Adjust the reactor contents back to ~15°C. Slowly add 2,6-difluorobenzenesulfonyl chloride via an addition funnel, ensuring the temperature is maintained below 25°C.[5] This controlled addition is a critical safety and quality measure to prevent a runaway reaction.
-
Reaction Progression: After the complete addition of the sulfonyl chloride, allow the reactor contents to warm to 20-25°C and maintain this temperature overnight with continuous stirring to ensure the reaction goes to completion.[5]
-
Workup and Purification:
-
Add ethyl acetate to the reaction mixture.
-
Remove the dichloromethane by distillation.
-
Once the distillation is complete, dilute the mixture again with ethyl acetate (approximately 5 volumes) and then concentrate it.[5]
-
Further purification can be achieved through recrystallization or column chromatography to yield the final product.[7]
-
Mechanistic Insights: The Role of Pyridine in Catalysis
The formation of the sulfonamide bond is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is significantly facilitated by the presence of a base like pyridine.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for pyridine-mediated sulfonamide synthesis.
Pyridine acts as a nucleophilic catalyst, initially attacking the electrophilic sulfur atom of the 2,6-difluorobenzenesulfonyl chloride. This forms a highly reactive N-sulfonylpyridinium salt intermediate. The amino group of Methyl 3-amino-2-fluorobenzoate, a stronger nucleophile than the original amine, then attacks this activated intermediate, displacing pyridine and forming the desired sulfonamide product. The displaced pyridine is protonated by the released hydrogen, and the resulting pyridinium hydrochloride is removed during the workup. This catalytic cycle enhances the reaction rate and allows for milder reaction conditions.[8][9][10]
The Role in Dabrafenib Synthesis: A Gateway to a Potent Kinase Inhibitor
This compound is not an end product but a crucial stepping stone in the multi-step synthesis of Dabrafenib.[7][11] The subsequent synthetic steps involve the construction of the thiazole and pyrimidine rings, which are essential for the drug's biological activity. The structural integrity and purity of this intermediate are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.[1]
Pathway to Dabrafenib:
Caption: Role of the intermediate in the synthesis of Dabrafenib.
Safety and Handling: GHS Hazard Information
Appropriate safety precautions must be taken when handling this compound.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion: An Essential Component in Modern Oncology
This compound is a prime example of a key molecular intermediate whose properties and synthesis are of immense interest to the pharmaceutical and medicinal chemistry communities. Its well-defined physicochemical characteristics and the established, robust synthetic protocols underscore its importance. As a critical precursor to Dabrafenib, a life-extending medication for cancer patients, a thorough understanding of this compound is vital for ensuring the quality and accessibility of advanced cancer therapies. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively work with this pivotal molecule.
References
Sources
- 1. Best DABRAFENIB INTERMEDIATE 3 CAS No. 1195768-19-4 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS#:1195768-19-4 | Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Structural Elucidation of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Abstract
The unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development and manufacturing. This guide provides an in-depth, multi-technique framework for the complete structure elucidation of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a key intermediate in the synthesis of targeted therapies.[1][2] We move beyond a simple recitation of methods to detail the underlying scientific rationale, causality behind experimental choices, and the synergistic interplay between mass spectrometry, infrared spectroscopy, advanced multinuclear NMR techniques, and X-ray crystallography. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, field-proven strategy for characterizing complex, fluorinated small molecules.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound featuring three distinct fluorine environments, a sulfonamide linkage, and a methyl ester. Its precise molecular structure is critical to the efficacy and safety of the final API.[1] Errors in connectivity, such as incorrect regioisomers arising from the synthesis, could lead to inactive compounds or molecules with off-target toxicities.
The elucidation strategy must therefore be designed not only to confirm the expected structure but also to rigorously exclude all other plausible isomers. Our approach is a systematic, evidence-based workflow that builds a complete structural picture piece by piece, with each technique providing orthogonal, self-validating data.
// Edges Sample -> {HRMS, FTIR, NMR} [label="Parallel Analysis"]; NMR -> NMR_1D [style=dashed]; NMR_1D -> NMR_2D [label="Builds Upon"]; {HRMS, FTIR, NMR_2D} -> Report [label="Synthesize Data"]; Sample -> XRAY [label="If Crystal Available"]; XRAY -> Report [label="Definitive Proof"]; } enddot Caption: Overall workflow for structure elucidation.
Synthetic Context: Anticipating Potential Isomers
A robust elucidation strategy begins with an understanding of the molecule's synthesis, as this informs the likely impurity profile. The target molecule is typically synthesized via the reaction of Methyl 3-amino-2-fluorobenzoate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base.[3]
The primary risk is the presence of regioisomers of Precursor 1 in the starting materials, which could lead to isomeric final products. Therefore, the analytical methods chosen must be capable of definitively confirming the 1, 2, 3 substitution pattern on the benzoate ring.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to confirm that the molecule has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀F₃NO₄S).[10][11] This technique immediately validates the presence of all expected atoms.
Self-Validating Protocol: ESI-Q-TOF HRMS
-
System Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure mass accuracy is within 2 ppm.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ng/mL) in an appropriate solvent (e.g., acetonitrile/water 50:50 with 0.1% formic acid for positive ion mode).
-
Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes, as sulfonamides can ionize in either.[12][13] Collect full scan data from m/z 100-600.
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺ in positive mode and/or the deprotonated molecule [M-H]⁻ in negative mode.
-
Calculate the molecular formula from the exact mass and compare it to the theoretical mass of C₁₄H₁₀F₃NO₄S. The mass error should be < 5 ppm.
-
Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the loss of the SO₂(C₆H₃F₂) group or the CO₂CH₃ group, which provides initial, low-resolution structural evidence.[12]
-
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | Elemental Composition |
| Monoisotopic Mass | 345.0286 | Theoretical Mass |
| [M+H]⁺ (Positive ESI) | 346.0364 | Observed Parent Ion |
| [M-H]⁻ (Negative ESI) | 344.0208 | Observed Parent Ion |
Table 1: Expected HRMS Data for the Target Compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and effective method for confirming the presence of key functional groups predicted by the molecular formula. This serves as a quick verification that the primary chemical transformations in the synthesis have occurred.
Self-Validating Protocol: ATR FT-IR
-
Background Scan: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over 16-32 scans, at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Sulfonamide) | 3200 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Ester) | 1710 - 1730 | Stretching[14] |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |
| S=O (Sulfonyl) | 1330 - 1370 (asymmetric), 1150 - 1180 (symmetric) | Stretching[15][16] |
| C-F (Aryl Fluoride) | 1100 - 1400 | Stretching |
Table 2: Key FT-IR Absorption Frequencies.
Core Elucidation: Multinuclear & Multidimensional NMR Spectroscopy
NMR is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. For a fluorinated compound like this, a multinuclear approach is not just beneficial, but essential.[17][18]
Self-Validating Protocol: General NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (as judged by the sharpness of the solvent peak).
-
Pulse Calibration: Calibrate the 90° pulse widths for all relevant nuclei (¹H, ¹³C, ¹⁹F) to ensure optimal signal intensity and accurate quantitative results in 2D experiments.
-
Acquisition: Run a standard suite of experiments as detailed below.
1D NMR: The Building Blocks (¹H, ¹³C, and ¹⁹F)
-
¹H NMR: This spectrum provides the initial map of the proton environments. We expect to see signals for the methyl ester protons (a singlet), the sulfonamide N-H proton (a broad singlet), and the aromatic protons on both rings. The key is to analyze the splitting patterns (multiplicities) caused by both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
¹³C NMR: This spectrum confirms the number of unique carbon environments (14 are expected). The chemical shifts indicate the type of carbon (ester carbonyl, aromatic, methyl). Crucially, the signals for carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, providing immediate evidence of C-F bond locations.
-
¹⁹F NMR: This is a critical experiment. Due to the high sensitivity of the ¹⁹F nucleus and the lack of natural background signals, ¹⁹F NMR is an exceptionally clean and informative technique.[19][20][21] We expect three distinct signals, one for each unique fluorine atom. The chemical shifts and, more importantly, the coupling patterns between the fluorine atoms and nearby protons will provide powerful constraints on the structure.[22][23]
2D NMR: Assembling the Molecular Jigsaw
While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[24][25]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[26] It will establish the connectivity of the protons on each of the aromatic rings, defining the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[27] It provides an unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[26][27] This experiment acts as the "glue," connecting the molecular fragments.
// This is a conceptual representation. In a real implementation, you'd need a background // image of the molecule and precise coordinates for the arrow start/end points. // The DOT language itself doesn't easily support overlaying on images. // The following is a logical representation of the correlations.
node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5, arrowsize=0.7];
mol_structure [label=<

// Logical nodes for labels label_ester [label="Ester Confirmation", pos="3.5,0.6!", fontcolor="#4285F4"]; label_benzoate [label="Benzoate Substitution", pos="-3.5,1.0!", fontcolor="#34A853"]; label_linkage [label="Sulfonamide Linkage", pos="0,-3.0!", fontcolor="#EA4335"];
// Drawing arrows conceptually // This part is illustrative as DOT cannot overlay on images directly. // You would typically do this in post-processing or with a more advanced tool. } enddot Caption: Key HMBC correlations for structural confirmation.
Key HMBC Correlations to Verify:
-
Ester Group Placement: A correlation between the methyl protons (-OCH₃) and the ester carbonyl carbon (C=O) confirms the methyl ester functionality.
-
Benzoate Substitution Pattern: A correlation from the proton at position 4 of the benzoate ring to the carbons at positions 2 and 6 will confirm the 1,2,3-substitution pattern.
-
Sulfonamide Linkage: A crucial correlation from the N-H proton to the carbon at position 3 of the benzoate ring and to the carbon at position 1 of the sulfonyl ring definitively connects the two aromatic systems across the sulfonamide bridge.
| Experiment | Information Gained | Key Question Answered |
| ¹H NMR | Proton environments, H-H & H-F couplings | What protons are present and what are their immediate neighbors? |
| ¹³C NMR | Carbon environments, C-F couplings | How many unique carbons are there and which are bonded to fluorine? |
| ¹⁹F NMR | Fluorine environments, F-F & F-H couplings | Are there three distinct fluorine atoms as expected? |
| COSY | H-H correlations through 2-3 bonds | Which protons are on the same aromatic ring? |
| HSQC | C-H correlations through 1 bond | Which proton is attached to which carbon? |
| HMBC | C-H correlations through 2-3 bonds | How are the rings, ester, and sulfonamide groups connected? |
Table 3: Summary of Information Provided by NMR Experiments.
The Gold Standard: Single-Crystal X-ray Crystallography
Causality: While the combination of HRMS and NMR provides an exceptionally strong and usually sufficient case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[28] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule, leaving no doubt as to its connectivity and conformation in the solid state.[29][30][31]
Self-Validating Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Screening): The primary challenge is often growing a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[31] This is an empirical process. A common starting point is slow evaporation of the solvent from a concentrated solution of the compound in various solvents (e.g., ethyl acetate, acetone, methanol, or mixtures with anti-solvents like hexane).
-
Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal with no visible cracks or defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved (often using direct methods for small molecules) to generate an initial electron density map.[31] An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final refined structure provides atomic coordinates, bond lengths, bond angles, and torsional angles.
Data Synthesis and Conclusion
References
-
Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195. Available at: [Link]
-
Gebbink, R. J. M. K., van Leeuwen, S. M., & van der Vliet, L. A. (2009). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Journal of Environmental Monitoring, 11(2), 349-357. Available at: [Link]
-
Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(3), 854-862. Available at: [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available at: [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
-
Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]
-
Gebbink, R. J. M. K., van Leeuwen, S. M., & van der Vliet, L. A. (2009). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PubMed. Available at: [Link]
-
Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Mabury, S. A. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto TSpace Repository. Available at: [Link]
-
An Overview of Fluorine NMR - ResearchGate. Available at: [Link]
-
Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]
-
2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Structure determination using 19F NMR - ProQuest. Available at: [Link]
-
2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. Available at: [Link]
-
Al-Suhaimi, K. S., El-Sayed, R., & Al-Ghamdi, S. A. (2020). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. PubMed. Available at: [Link]
-
cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
The optimized molecular structure of novel fluorinated sulfonamides... - ResearchGate. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
-
Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies - MDPI. Available at: [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co-Crystallization - PMC - NIH. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
-
The Infrared Spectra of Some Sulphonamides. Available at: [Link]
-
Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. Available at: [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]
-
Small molecule crystallography - Excillum. Available at: [Link]
-
X-ray Crystallography - Creative BioMart. Available at: [Link]
-
X-ray crystallography - Wikipedia. Available at: [Link]
-
Resources – Crystallography Center - UT Dallas Research Labs. Available at: [Link]
-
The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
-
The studied novel fluorinated sulfonamides model. - ResearchGate. Available at: [Link]
-
Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate - PharmaCompass.com. Available at: [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. Available at: [Link]
-
Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 3. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. 2,6-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. echemi.com [echemi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 14. ripublication.com [ripublication.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 22. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. emerypharma.com [emerypharma.com]
- 26. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 27. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 28. excillum.com [excillum.com]
- 29. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 31. X-ray crystallography - Wikipedia [en.wikipedia.org]
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms of action for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate and its derivatives. Lacking direct, extensive pharmacological data on this specific molecule, this document synthesizes information from its structural analogs and its known role as a key intermediate in the synthesis of the BRAF inhibitor, Dabrafenib. We will delve into three plausible molecular pathways: inhibition of the MAPK/ERK signaling cascade, modulation of carbonic anhydrase activity, and disruption of bacterial cell division through FtsZ inhibition. This guide aims to provide a robust framework for hypothesis-driven research and to inform the strategic design of future experimental investigations.
Introduction: The Chemical Context and Therapeutic Potential
This compound is a complex organic molecule characterized by a central fluorinated benzoic acid core, a sulfonamide linkage, and a difluorophenyl group. While primarily recognized as a crucial building block in the synthesis of Dabrafenib, a potent therapeutic agent for BRAF-mutated cancers, the inherent structural motifs of this compound suggest a broader potential for biological activity. The presence of a sulfonamide group, a well-established pharmacophore, and the specific fluorine substitution pattern hint at interactions with multiple biological targets. This guide will dissect these structural features to propose and detail its likely mechanisms of action.
The Primary Hypothesis: A Progenitor to a BRAF Inhibitor
The most significant lead in understanding the biological relevance of this compound is its role as a precursor to Dabrafenib. Dabrafenib is a highly selective, ATP-competitive inhibitor of the BRAF kinase, particularly the V600E mutant, which is a driver in many cancers, including melanoma.[1][2]
The MAPK/ERK Signaling Pathway: A Central Hub in Cellular Proliferation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[3][4] In normal physiology, this pathway is tightly controlled. However, in many cancers, mutations in key proteins like BRAF lead to its constitutive activation, driving uncontrolled cell division.[5]
Mechanism of Dabrafenib and the Implied Action of its Precursor
Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3][6] This blockade of the MAPK pathway leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[2][7]
Given that this compound is a direct synthetic precursor, it is plausible that it shares some structural similarities that could allow it to interact with components of the MAPK pathway. However, it is crucial to note that it may be a pharmacologically inactive prodrug that requires chemical modification to become the active inhibitor, Dabrafenib.
Diagram: The MAPK/ERK Signaling Pathway and the Role of BRAF Inhibition
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Dabrafenib.
A Secondary Hypothesis: Carbonic Anhydrase Inhibition
The sulfonamide moiety (-SO2NH2) is a classic pharmacophore known to inhibit carbonic anhydrases (CAs).[8][9] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[9] These enzymes are involved in a wide range of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[8][10]
Structure-Activity Relationship of Sulfonamide Inhibitors
The inhibitory activity of sulfonamides against CAs is attributed to the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[11][12] The nature of the aromatic or heterocyclic group attached to the sulfonamide influences the binding affinity and selectivity for different CA isoforms.[11][13] The 2,6-difluorophenyl group in the topic compound could confer specific binding properties.
Therapeutic Implications of Carbonic Anhydrase Inhibition
Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, altitude sickness, and certain types of epilepsy.[8][9][10] More recently, specific CA isoforms, such as CA IX and CA XII, have been identified as targets in cancer therapy due to their role in tumor acidosis and proliferation.[14]
Table 1: Key Human Carbonic Anhydrase Isoforms and Their Functions
| Isoform | Location | Physiological Role | Therapeutic Relevance |
| CA I | Red blood cells, GI tract | CO2 transport, secretion | Diuretic (weak) |
| CA II | Multiple tissues | pH regulation, fluid secretion | Glaucoma, altitude sickness |
| CA IX | Tumor cells | pH regulation, cell adhesion | Anticancer target |
| CA XII | Tumor cells, kidney | pH regulation, ion transport | Anticancer target |
A Tertiary Hypothesis: FtsZ Inhibition and Antibacterial Activity
The presence of a 2,6-difluoro-substituted aromatic ring is a structural feature found in a class of antibacterial compounds that target the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[15] FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division.[16][17]
The Role of FtsZ in Bacterial Cytokinesis
FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal wall synthesis and cell division.[15][18] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death.[16][17]
Potential as a Novel Antibiotic Scaffold
The development of new antibiotics with novel mechanisms of action is a critical area of research. Targeting FtsZ is a promising strategy because it is highly conserved across a broad range of bacterial species and is absent in eukaryotes.[18][19] The structural features of this compound make it a candidate for investigation as a potential FtsZ inhibitor.
Diagram: Experimental Workflow for Validating Proposed Mechanisms
Caption: A proposed experimental workflow to investigate the three potential mechanisms of action.
Experimental Protocols for Mechanistic Validation
To ascertain the true mechanism of action, a series of targeted experiments are required. The following protocols provide a starting point for these investigations.
Protocol: In Vitro BRAF (V600E) Kinase Assay
-
Objective: To determine if the compound directly inhibits the kinase activity of mutant BRAF.
-
Materials: Recombinant human BRAF (V600E), MEK1 substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add BRAF (V600E) enzyme, MEK1 substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value of the compound.
-
Protocol: Carbonic Anhydrase Inhibition Assay
-
Objective: To measure the inhibitory effect of the compound on various CA isoforms.
-
Materials: Purified human CA isoforms (I, II, IX, XII), p-nitrophenyl acetate (substrate), test compound, assay buffer, 96-well plates, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the CA enzyme and the test compound to the wells of a 96-well plate.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate by measuring the absorbance at 400 nm over time.
-
Determine the Ki values for each CA isoform.
-
Protocol: Bacterial Cell Filamentation Assay
-
Objective: To observe the effect of the compound on bacterial cell morphology as an indicator of FtsZ inhibition.
-
Materials: Bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus), growth medium, test compound, microscopy slides, fluorescence microscope.
-
Procedure:
-
Grow a liquid culture of the bacteria to the mid-logarithmic phase.
-
Add the test compound at various concentrations (e.g., at and above the MIC).
-
Incubate for a period equivalent to several cell division cycles.
-
Take aliquots of the culture and stain the cells with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).
-
Observe the cells under a fluorescence microscope and document any changes in cell length and morphology compared to untreated controls.
-
Conclusion and Future Directions
This compound presents an intriguing case for further pharmacological investigation. While its role as a synthetic intermediate for Dabrafenib strongly suggests a potential interaction with the MAPK/ERK pathway, its structural features also point towards plausible off-target activities, namely the inhibition of carbonic anhydrases and the bacterial cell division protein FtsZ. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise molecular mechanism(s) of this compound and its derivatives. A thorough understanding of its biological activities could unlock new therapeutic applications, either as a standalone agent or as a scaffold for the development of novel, targeted therapies. Future research should focus on a systematic evaluation of these potential mechanisms, including comprehensive structure-activity relationship studies to optimize potency and selectivity for any identified targets.
References
-
What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])
-
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])
-
What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])
-
Dabrafenib | Drug Guide - MedSchool. (URL: [Link])
-
The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. (URL: [Link])
-
Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC. (URL: [Link])
-
What are CAs inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])
-
Full article: Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. (URL: [Link])
-
What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (URL: [Link])
-
Carbonic anhydrase inhibitor - Wikipedia. (URL: [Link])
-
A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (URL: [Link])
-
Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC - NIH. (URL: [Link])
-
What are FtsZ inhibitors and how do they work? (URL: [Link])
-
Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - MDPI. (URL: [Link])
-
Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Publishing. (URL: [Link])
-
Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (URL: [Link])
-
Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors - AACR Journals. (URL: [Link])
-
Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed. (URL: [Link])
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC - PubMed Central. (URL: [Link])
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (URL: [Link])
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.co [medschool.co]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers | MDPI [mdpi.com]
- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 18. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activity of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. Drawing upon established principles of medicinal chemistry and cancer biology, we will explore a strategic, field-proven approach to characterizing this compound. This document is designed not as a rigid protocol, but as a dynamic framework for discovery, empowering researchers to make informed decisions and validate their findings with scientific rigor.
Introduction: Unveiling a Potential Kinase Inhibitor
This compound is a halogenated benzenesulfonamide derivative.[1][2][3] While direct biological data for this specific molecule is not extensively published, its true significance lies in its role as a key intermediate in the synthesis of Dabrafenib, a potent and selective inhibitor of the B-Raf kinase.[4] Dabrafenib is an FDA-approved therapeutic for the treatment of metastatic melanoma and other cancers harboring the B-Raf V600E mutation.[5] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that governs cell proliferation, differentiation, and survival.[6][7][8] The aberrant activation of this pathway is a hallmark of numerous human cancers.[9][10]
Given its structural relationship to a known B-Raf inhibitor, it is hypothesized that this compound may possess intrinsic inhibitory activity against B-Raf or other kinases. This guide outlines a systematic, multi-tiered experimental approach to test this hypothesis, starting with broad cellular effects and progressively narrowing the focus to specific molecular targets.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1] |
| Molecular Weight | 345.3 g/mol | [3] |
| CAS Number | 1195768-19-4 | [1] |
| Physical Form | Solid | [3] |
| Storage Temperature | Refrigerator | [3] |
Proposed Biological Evaluation Workflow
The following experimental workflow is designed to comprehensively assess the biological activity of this compound, with a primary focus on its potential as an anticancer agent targeting the MAPK pathway.
Caption: Schematic of an in vitro B-Raf kinase inhibition assay.
Tier 3: Cellular Mechanism of Action
To confirm that the compound inhibits the MAPK pathway within a cellular context, the phosphorylation status of downstream effectors, such as ERK, should be examined.
Experimental Protocol: Western Blot Analysis of Phospho-ERK
-
Cell Treatment: Treat A375 cells with the test compound at concentrations around its IC₅₀ value for a short duration (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Expected Outcome: A dose-dependent decrease in the level of p-ERK would confirm that the compound inhibits the MAPK signaling cascade in intact cells.
Tier 4: Apoptosis and Cell Cycle Analysis
To understand the functional consequences of MAPK pathway inhibition, it is important to assess the compound's effects on programmed cell death (apoptosis) and cell cycle progression.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Cell Treatment: Treat A375 cells with the test compound at its IC₅₀ concentration for 24 and 48 hours.
-
For Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For Cell Cycle: Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle.
Expected Outcome: An increase in the apoptotic cell population and/or an arrest in the G1 phase of the cell cycle would be consistent with the known effects of B-Raf inhibitors. [11]
The MAPK Signaling Pathway: A Central Hub in Cancer
The Ras-Raf-MEK-ERK pathway is a highly conserved signaling module that relays extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes. [7][8][12]In cancers with B-Raf mutations, this pathway is constitutively active, leading to uncontrolled cell growth and survival. [13]
Caption: The MAPK signaling pathway and the putative target of the topic compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the biological activity of this compound. The proposed workflow, grounded in established methodologies, provides a clear path from initial cytotoxicity screening to detailed mechanistic studies. The strong structural precedent set by Dabrafenib suggests that this compound is a promising candidate for investigation as a B-Raf inhibitor.
Should the experimental data support this hypothesis, future studies could involve lead optimization to improve potency and drug-like properties, in vivo efficacy studies in xenograft models, and a broader kinase profiling to assess selectivity. This systematic approach ensures that the therapeutic potential of this and similar compounds can be thoroughly and efficiently explored.
References
-
What Are the Molecular Mechanisms of Action of Dabrafenib Mesylate in Therapeutic Applications? | R Discovery. (n.d.). R Discovery. Retrieved January 2, 2026, from [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma. (2014). Melanoma Management, 1(1), 19-27. [Link]
-
A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (2022). Cancers, 14(11), 2690. [Link]
-
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2019). International Journal of Molecular Sciences, 20(14), 3591. [Link]
-
What is the mechanism of Dabrafenib Mesylate? (2024, July 17). Patsnap Synapse. [Link]
-
Adventures with the MAPK pathway. (2024, May 22). The Cancer Researcher. [Link]
-
MAP kinase signalling pathways in cancer. (2007). Oncogene, 26(22), 3279-3290. [Link]
-
Dabrafenib | Drug Guide. (n.d.). MedSchool. Retrieved January 2, 2026, from [Link]
-
The Role of MAPK/p38 Signalling Pathway in Cancer. (2021). Maples Scientific Publishers. [Link]
-
What are BRAF V600E inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics, 19(8), 1736-1750. [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics, 19(8), 1736-1750. [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics, 19(8), 1736-1750. [Link]
-
Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics. (2011). PLOS ONE, 6(8), e22607. [Link]
-
Identification of BRAF inhibitors through in silico screening. (2014). BMC Cancer, 14, 312. [Link]
-
Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. (2014). Cancer Research, 74(8), 2338-2347. [Link]
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
BRAF (gene). (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
B-RAF-V600E Cellular Phosphorylation Assay. (n.d.). Reaction Biology. Retrieved January 2, 2026, from [Link]
-
BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]
-
Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. (n.d.). PharmaCompass. Retrieved January 2, 2026, from [Link]
-
Process for preparing fluoroaromatic and fluoroheterocyclic compounds. (1991). European Patent Office. [Link]
- United States Patent. (2015, January 16).
Sources
- 1. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | 1195768-19-4 [sigmaaldrich.com]
- 4. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 5. medschool.co [medschool.co]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [magazine.eacr.org]
- 9. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
A Comprehensive Spectroscopic Guide to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, with CAS Number 1195768-19-4, is a key intermediate in the synthesis of various pharmacologically active molecules, notably in the development of B-RafV600E inhibitors[1]. Given its role in complex synthetic pathways, unambiguous structural verification is paramount to ensure the integrity of downstream processes and the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the essential spectroscopic data required to confirm the identity and purity of this compound.
This document moves beyond a simple presentation of data, offering a rationale for the observed spectral features based on the molecule's unique structural characteristics—namely, its three distinct fluorine environments, a sulfonamide linkage, and a methyl ester. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not only the data but also the underlying principles and experimental considerations.
Molecular Identity and Physicochemical Profile
The foundational step in any analysis is confirming the basic structural and chemical properties of the target compound.
Molecular Structure
The structural formula of the compound reveals a multi-substituted aromatic system, which dictates its spectroscopic behavior.
Caption: Molecular structure of the target compound.
Physicochemical Data Summary
A summary of key identifiers and properties provides a quick reference for laboratory use. The compound is typically a white to off-white solid, with slight solubility in DMSO and methanol[1].
| Property | Value | Source |
| CAS Number | 1195768-19-4 | [2][3] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1][4] |
| Molecular Weight | 345.29 g/mol | [1][4] |
| IUPAC Name | methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | [2] |
| Exact Mass | 345.02826346 Da | [2][5] |
| Predicted Boiling Point | 445.4 ± 55.0 °C | [1][6] |
| Predicted Density | 1.507 ± 0.06 g/cm³ | [1][6] |
Synthesis and Spectroscopic Validation Workflow
Understanding the synthesis of the compound provides context for the analytical validation. The primary role of spectroscopy here is to confirm that the desired transformation has occurred and that starting materials are consumed. A common synthesis route involves the reaction of Methyl 3-amino-2-fluorobenzoate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like pyridine[1].
Caption: Synthesis and subsequent spectroscopic validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this molecule, providing information on the hydrogen, carbon, and fluorine frameworks.
Standard NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons which might otherwise exchange.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with a standard pulse sequence, referencing the residual solvent peak.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans is required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling, using a dedicated fluorine probe or channel.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the N-H proton, and the aromatic protons on both rings.
| Assignment | Expected δ (ppm) | Multiplicity | Key Couplings (J) | Rationale |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | Isolated methyl group protons on the ester. |
| Aromatic H (Benzoate) | 7.2 - 7.8 | Multiplets (m) | H-H, H-F | Protons on the benzoate ring will show complex splitting due to coupling with each other and the adjacent fluorine atom. |
| Aromatic H (Sulfonyl) | 7.1 - 7.7 | Multiplets (m) | H-H, H-F | The single proton at the 4-position will be a triplet of triplets, while the two equivalent protons at the 3- and 5-positions will be a doublet of doublets. |
| -SO₂NH- | 9.5 - 10.5 | Broad Singlet (br s) | N/A | The acidic proton on the sulfonamide nitrogen, typically downfield and potentially broad due to exchange. |
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon skeleton. A key feature is the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for assignment.
| Assignment | Expected δ (ppm) | Key Couplings | Rationale |
| -OCH₃ | ~53 | N/A | Typical chemical shift for a methyl ester carbon. |
| Aromatic C | 110 - 140 | C-F | Aromatic carbons appear in this range. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly shifted. |
| C-F (Benzoate) | 150 - 160 | ¹JCF ≈ 250 Hz | The carbon atom directly attached to fluorine (C2) is significantly deshielded and shows a large coupling constant. |
| C-F (Sulfonyl) | 158 - 162 | ¹JCF ≈ 250-260 Hz | The two equivalent carbons (C2', C6') are highly deshielded and show characteristic large C-F coupling. |
| -C=O | ~165 | N/A | Carbonyl carbon of the methyl ester. |
¹⁹F NMR Analysis
¹⁹F NMR is essential for this molecule, as it directly probes the three distinct fluorine environments. Chemical shifts are typically referenced to CFCl₃.
| Assignment | Expected δ (ppm) | Multiplicity | Key Couplings | Rationale | | :--- | :--- | :--- | :--- | | F (Benzoate) | -110 to -130 | Multiplet | F-H | Fluorine at the C2 position of the benzoate ring. | | F (Sulfonyl) | -100 to -115 | Multiplet | F-H, F-F | The two equivalent fluorine atoms at the C2' and C6' positions of the sulfonyl ring. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.
Standard MS Experimental Protocol
-
Technique: Electrospray Ionization (ESI) is a common and effective method for this type of molecule.
-
Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes can be used. The acidic N-H proton makes negative mode particularly effective.
-
Instrumentation: Typically performed on a Time-of-Flight (TOF) or Quadrupole instrument for accurate mass measurement.
Data Interpretation
The primary goal is to identify the molecular ion peak corresponding to the compound's exact mass[2][5]. High-resolution mass spectrometry (HRMS) should yield a mass that is within 5 ppm of the theoretical value.
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 346.0360 | (Experimental Value) |
| [M+Na]⁺ | 368.0180 | (Experimental Value) |
| [M-H]⁻ | 344.0205 | (Experimental Value) |
The fragmentation pattern provides further structural confirmation. Key bond cleavages, such as the S-N bond and C-S bond, produce characteristic daughter ions.
Caption: Plausible ESI-MS fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Standard IR Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the most common method for solid samples, requiring minimal sample preparation.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum will be dominated by strong absorptions from the sulfonamide and ester groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 3300 | N-H Stretch | Sulfonamide (-SO₂NH-) | A characteristic sharp to medium peak for the N-H bond. |
| 3050 - 3100 | C-H Stretch (Aromatic) | Aryl Rings | Stretching vibrations of C-H bonds on the benzene rings[7]. |
| 2950 - 2990 | C-H Stretch (Aliphatic) | Methyl Ester (-OCH₃) | Asymmetric and symmetric stretching of the methyl group C-H bonds[7]. |
| ~1720 | C=O Stretch | Ester | A very strong, sharp absorption characteristic of the ester carbonyl group[8]. |
| ~1600, ~1470 | C=C Stretch | Aromatic Rings | Characteristic skeletal vibrations of the benzene rings. |
| 1340-1370 & 1160-1190 | S=O Stretch | Sulfonamide | Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the sulfonyl group. |
| 1200-1300 | C-O Stretch | Ester | Stretching vibration of the ester C-O single bond. |
| 1000 - 1100 | C-F Stretch | Aryl-Fluoride | Strong absorptions resulting from the stretching of the carbon-fluorine bonds. |
Conclusion
The collective evidence from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy provides a robust and self-validating system for the structural confirmation of This compound . NMR spectroscopy defines the precise atomic connectivity and electronic environments, MS confirms the molecular weight and key structural motifs through fragmentation, and IR spectroscopy verifies the presence of all critical functional groups. For any researcher utilizing this compound, a comprehensive analysis using these techniques is an essential step to ensure experimental integrity and the successful synthesis of target molecules.
References
-
PubChem. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. [Link]
-
PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. [Link]
-
ChemSrc. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate. [Link]
-
Chemdad. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. [Link]
-
NIST. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]
Sources
- 1. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS#:1195768-19-4 | Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | Chemsrc [chemsrc.com]
- 6. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate starting material for drug synthesis
An In-depth Technical Guide to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: A Core Intermediate in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Fluorinated Building Block
In the intricate world of pharmaceutical development, the success of an Active Pharmaceutical Ingredient (API) often hinges on the strategic design and efficient synthesis of its core molecular scaffolds. This compound is a prime example of a sophisticated, high-value intermediate whose unique structural features are critical for the synthesis of targeted therapeutics. Its trifluorinated phenyl rings and sulfonamide linker are not accidental; they are deliberately engineered motifs that impart specific physicochemical properties essential for biological activity.
This technical guide provides an in-depth exploration of this key intermediate, from its fundamental properties and synthesis to its pivotal role in the construction of complex APIs. We will delve into the causality behind the synthetic strategies, provide field-proven protocols, and illustrate its application in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in oncology.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule's lifecycle from starting material to its place in a life-saving drug.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a starting material's properties is the foundation of robust process development and safe laboratory practice. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1195768-19-4 | [3] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [3] |
| Molecular Weight | 345.30 g/mol | [3] |
| IUPAC Name | methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | [3] |
| Appearance | White to off-white or orange solid | [3] |
| Boiling Point | 445.4 ± 55.0 °C (Predicted) | [4] |
| Density | 1.507 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage | Sealed in dry, Room Temperature or Refrigerated for long-term | [4] |
Table 2: GHS Safety Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Mechanism: Building the Core Intermediate
The synthesis of this compound is centered around the formation of a highly stable sulfonamide bond. This reaction is one of the most reliable and widely used transformations in medicinal chemistry, valued for its high yields and functional group tolerance.
Causality in Synthetic Strategy
The chosen synthetic route involves the coupling of two key precursors: Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride . This strategy is advantageous for several reasons:
-
Convergent Synthesis: It joins two readily accessible, moderately complex fragments in a single, efficient step, which is a hallmark of modern industrial synthesis.
-
Robust Reaction: The reaction between an amine and a sulfonyl chloride is highly dependable. The sulfonyl chloride's sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by the amine.
-
Byproduct Management: The reaction generates hydrochloric acid (HCl) as a byproduct. The inclusion of a mild base, such as pyridine, is a critical and standard practice. It acts as an acid scavenger, neutralizing the HCl to form a pyridinium salt. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
Caption: Logical workflow for the synthesis of the title compound.
Synthesis of Precursors
A robust synthesis relies on the availability of high-quality starting materials.
-
Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3): This aniline derivative is a key building block in its own right, notably for Dabrafenib.[5] A common industrial route involves the catalytic hydrogenation of its nitro precursor, Methyl-2-fluoro-3-nitrobenzoate, using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure.[6]
-
2,6-difluorobenzenesulfonyl chloride (CAS 60230-36-6): This reagent can be prepared via several methods. A standard laboratory-scale method involves the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed reaction with sulfur dioxide and hydrochloric acid.[7] An alternative route starts with 1,3-difluorobenzene, which undergoes lithiation followed by quenching with sulfur dioxide and subsequent treatment with an N-chlorosuccinimide (NCS) to yield the sulfonyl chloride.[3]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established literature.[3]
-
Reactor Setup: A clean, dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert nitrogen atmosphere.
-
Initial Charge: Charge Methyl 3-amino-2-fluorobenzoate (1.0 eq) into the reactor, followed by a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cooling: Stir the contents and cool the mixture to approximately 15°C using an ice bath. This initial cooling is crucial to moderate the exothermic reaction upon addition of the sulfonyl chloride.
-
Base Addition: If using DCM as the solvent, add pyridine (1.1-1.5 eq) to the mixture. Pyridine serves as the acid scavenger.
-
Reagent Addition: Dissolve 2,6-difluorobenzenesulfonyl chloride (1.0-1.1 eq) in DCM and add it dropwise via the addition funnel to the reactor. The rate of addition should be controlled to maintain the internal temperature below 25°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reactor contents to warm to ambient temperature (20-25°C). Stir the reaction mixture overnight to ensure completion.
-
Work-up and Purification:
-
Add ethyl acetate to the reaction mixture.
-
Wash the organic layer sequentially with cold water, dilute HCl (to remove excess pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often a solid. It can be further purified by recrystallization or slurrying in a suitable solvent system (e.g., petroleum ether/ethyl acetate) to afford the final product with high purity.[3]
-
Application: A Cornerstone in the Synthesis of Dabrafenib
This compound is not an end product but a critical stepping stone. Its primary and most well-documented application is in the multi-step synthesis of Dabrafenib (GSK2118436), a highly selective inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of metastatic melanoma.[1][8]
The structure of the intermediate provides the entire "left-hand" side of the final Dabrafenib molecule. The subsequent synthetic challenge is the elaborate construction of the substituted thiazole and aminopyrimidine rings onto the core structure.
Caption: High-level synthetic workflow from the intermediate to Dabrafenib.
The transformation from the intermediate to Dabrafenib is a complex sequence that underscores the challenges of modern API synthesis. While multiple specific routes exist, a general pathway involves:
-
Functionalization: The methyl ester is converted into a reactive species, often a ketone, through reactions like a Friedel-Crafts acylation or by condensation with a suitable reagent.[9]
-
Heterocycle Formation (Thiazole): The newly introduced functional group is then used to construct the tert-butyl substituted thiazole ring. This is typically achieved via a Hantzsch-type thiazole synthesis, involving reaction with a thioamide (e.g., 2,2-dimethylpropanethioamide).[9][10]
-
Heterocycle Formation (Pyrimidine): The molecule is further elaborated to build the aminopyrimidine ring, often through a cyclization reaction involving guanidine or a derivative.[10][11]
Each of these steps requires meticulous control of reaction conditions and rigorous purification to ensure the final API meets the stringent purity requirements of the pharmaceutical industry.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of a pharmaceutical intermediate is non-negotiable. A battery of analytical techniques is employed to fully characterize this compound.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase HPLC method is typically used to separate the main compound from any starting materials, byproducts, or degradation products. Purity is determined by comparing the area of the main peak to the total area of all peaks, with standards often exceeding 98% for use in API synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.
-
¹H NMR confirms the presence and connectivity of hydrogen atoms.
-
¹³C NMR provides information about the carbon skeleton.
-
¹⁹F NMR is particularly important for this molecule, confirming the presence and distinct chemical environments of the three fluorine atoms.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the correct mass.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) of the ester, the S=O stretches of the sulfonamide, and the N-H bond.
The combination of these techniques provides a comprehensive analytical package, creating a self-validating system that guarantees the quality and consistency of the intermediate before it proceeds to the critical final steps of API synthesis.
Conclusion
This compound is more than a mere chemical reagent; it is a testament to the power of rational molecular design in drug discovery. Its synthesis, centered on the robust formation of a sulfonamide bond, is efficient and scalable. The strategic placement of its fluorine atoms and its core structure make it an indispensable building block for targeted therapies like Dabrafenib. For scientists and researchers in the pharmaceutical industry, a deep understanding of this intermediate—from its synthesis and handling to its analytical characterization—is crucial for the successful development of next-generation medicines.
References
-
Environment Protection Training and Research Institute. (n.d.). 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). Retrieved from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 345-351. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Millet, A., et al. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. ResearchGate. Retrieved from [Link]
- Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.
-
Lindon, J. C., et al. (2000). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 1-25. Retrieved from [Link]
- Google Patents. (2014). CN103588767A - Preparation method of dabrafenib.
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Retrieved from [Link]
-
The Pharma Innovation. (2018). Pharmaceutical analysis techniques. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). A review on the liquid chromatography-nuclear magnetic resonance (lc-nmr) and it. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
Sources
- 1. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. researchgate.net [researchgate.net]
- 8. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 9. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
The Emergence of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the sulfonamide moiety into molecular scaffolds is a cornerstone of rational drug design. These features can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth exploration of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a pivotal intermediate whose discovery has streamlined the synthesis of complex therapeutic agents. We will dissect its synthesis, elucidate the critical role of its precursors, and contextualize its significance in the development of targeted therapies, most notably the B-RafV600E inhibitor, Dabrafenib. This document serves as a comprehensive resource, blending established synthetic protocols with the underlying chemical principles that govern them, to empower researchers in the pharmaceutical sciences.
Introduction: The Strategic Value of Fluorinated Sulfonamides
The pursuit of novel therapeutics with enhanced efficacy and safety profiles has led medicinal chemists to increasingly rely on fluorinated intermediates. The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physicochemical properties.[1][2][3] These alterations include increased metabolic stability due to the strength of the carbon-fluorine bond, enhanced membrane permeability, and improved binding affinity to target proteins.[1][4]
The sulfonamide functional group, a stalwart in medicinal chemistry, is present in a wide array of drugs, from diuretics to groundbreaking anticancer agents.[5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its synthetic accessibility, makes it a privileged scaffold in drug discovery.
The convergence of these two powerful motifs in this compound creates a highly valuable and versatile building block. This guide will illuminate the pathway to its synthesis and underscore its critical role as a linchpin in the production of next-generation pharmaceuticals.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound is a multi-step process that hinges on the successful preparation of its key precursors. This section will provide a detailed examination of the synthesis of these precursors and the final coupling reaction, with a focus on the rationale behind the chosen methodologies.
Precursor Synthesis: Building the Foundation
The construction of the target intermediate relies on two primary components: Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride .
This precursor provides the core aminobenzoate structure. A common and efficient laboratory-scale synthesis begins with 3-amino-2-fluorobenzoic acid.[6]
-
Experimental Protocol: Esterification of 3-amino-2-fluorobenzoic acid [6]
-
To a stirred solution of 3-amino-2-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for a designated period to ensure complete esterification.
-
Cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the resulting residue to yield Methyl 3-amino-2-fluorobenzoate.
-
-
Causality and Self-Validation:
-
Thionyl Chloride as Esterification Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it more susceptible to nucleophilic attack by another molecule of methanol. This is a highly effective method for esterification.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction, driving it to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
Purity Assessment: The purity of the final product is crucial for the subsequent sulfonylation step. This can be confirmed using High-Performance Liquid Chromatography (HPLC) and its structure verified by ¹H NMR and Mass Spectrometry (MS). A purity of ≥97% is typically required.[7]
-
This electrophilic precursor is key to forming the sulfonamide bond. One effective method starts from 2,6-difluoroaniline.[8][9]
-
Experimental Protocol: Diazotization and Chlorosulfonation of 2,6-difluoroaniline [8][9]
-
Diazotization: Dissolve 2,6-difluoroaniline in an aqueous acidic solution (e.g., sulfuric acid) and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature to form the 2,6-difluorobenzenediazonium salt.
-
Chlorosulfonation: In a separate vessel, prepare a cold suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper-catalyzed solution. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., methylene chloride), wash, dry, and concentrate to yield 2,6-difluorobenzenesulfonyl chloride.
-
-
Causality and Self-Validation:
-
Diazotization: The reaction of a primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures produces a diazonium salt. This is a standard and reliable method for converting an amino group into a good leaving group (N₂).
-
Copper(II) Sulfate Catalyst: Copper salts are known to catalyze the decomposition of diazonium salts and facilitate the introduction of the sulfonyl chloride group in the presence of sulfur dioxide (generated from sodium bisulfite and acid).
-
Control of Temperature: Low temperatures are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.
-
Product Stability: Sulfonyl chlorides are sensitive to moisture and should be handled accordingly and stored under inert conditions.[10] Purity can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
The Coupling Reaction: Formation of the Sulfonamide Bond
The final step in the synthesis is the nucleophilic attack of the amino group of Methyl 3-amino-2-fluorobenzoate on the electrophilic sulfur atom of 2,6-difluorobenzenesulfonyl chloride.
-
Experimental Protocol: Synthesis of this compound [11]
-
Charge a reaction vessel with Methyl 3-amino-2-fluorobenzoate and a suitable solvent such as pyridine.
-
Cool the mixture to approximately 15 °C.
-
Slowly add 2,6-difluorobenzenesulfonyl chloride to the mixture, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Initiate work-up by adding ethyl acetate and water.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent system like petroleum ether, to afford the final product as a solid.
-
-
Causality and Self-Validation:
-
Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a more reactive pyridinium-sulfonyl intermediate.
-
Temperature Control: The initial cooling and controlled addition of the sulfonyl chloride are crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical to ensure that the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.
-
Characterization: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. The expected molecular weight is 345.29 g/mol .[12]
-
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 1195768-19-4 | [13] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [12] |
| Molecular Weight | 345.29 g/mol | [12] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | |
| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated | [14] |
Application in Drug Discovery: The Case of Dabrafenib
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Dabrafenib.[15][16] Dabrafenib is a potent and selective inhibitor of the B-RafV600E mutated protein, a key driver in certain types of cancer, including melanoma and non-small cell lung cancer.[16]
The structure of the intermediate provides the entire sulfonamide-linked difluorophenyl and fluorobenzoate portion of the final Dabrafenib molecule. This pre-assembled, highly functionalized fragment significantly simplifies the overall synthetic route to this complex drug, making its large-scale production more feasible and cost-effective. The presence of the three fluorine atoms is a deliberate design choice to enhance the pharmacological properties of Dabrafenib.
Conclusion
The discovery and optimization of the synthetic route to this compound represent a significant advancement in the field of pharmaceutical synthesis. This intermediate elegantly combines the advantageous properties of fluorination and the sulfonamide functional group, creating a powerful building block for the construction of complex, targeted therapies. The detailed protocols and mechanistic rationale presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of this important molecule. As the demand for more sophisticated and effective drugs continues to grow, the role of well-designed, strategically functionalized intermediates like this compound will undoubtedly become even more critical.
References
Sources
- 1. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. Page loading... [guidechem.com]
- 11. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
An In-depth Technical Guide to Fluorinated Sulfonamides in Medicinal Chemistry
Introduction: A Tale of Two Pharmacophores—Synergy in Drug Design
In the landscape of modern medicinal chemistry, few functional groups command as much respect and utility as the sulfonamide and the strategic incorporation of fluorine. The sulfonamide moiety (—SO₂NH₂), a cornerstone of therapeutics since the advent of sulfa drugs, is a versatile pharmacophore known for its wide range of biological activities, from antimicrobial to anticancer and diuretic effects.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to engage effectively with numerous enzyme active sites.[4]
Parallel to the story of the sulfonamide is the rise of fluorine in drug design. The introduction of this small, highly electronegative element into a drug candidate can profoundly alter its physicochemical and pharmacological properties.[5][6] Strategic fluorination can enhance metabolic stability, modulate acidity (pKa), increase lipophilicity, and improve membrane permeability, often leading to dramatic improvements in a drug's pharmacokinetic profile and overall efficacy.[7][8][9]
This guide explores the powerful synergy that arises from the convergence of these two pillars of medicinal chemistry. The fluorinated sulfonamide is not merely a simple combination of its parts; it is a sophisticated chemical entity where the unique properties of fluorine are leveraged to fine-tune the well-established biological and structural roles of the sulfonamide group. Here, we delve into the core principles, strategic design considerations, synthetic methodologies, and key applications that make fluorinated sulfonamides an indispensable tool for the modern drug discovery professional.
Chapter 1: The Foundational Pillars
The Sulfonamide Group: More Than Just an Antibiotic
Initially famed for their revolutionary impact on bacterial infections, sulfonamides function as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1][10] However, their utility extends far beyond this initial application. The sulfonamide group is a key feature in drugs targeting a diverse array of proteins, including:
-
Carbonic Anhydrases: Involved in pH regulation, glaucoma, and tumorigenesis.[2][11]
-
Cyclooxygenase-2 (COX-2): A key enzyme in inflammation.[12]
-
Proteases: As seen in HIV protease inhibitors.
-
Diuretic Targets: Such as the Na-K-Cl cotransporter.
The sulfonamide's acidity is a critical parameter. The pKa of the sulfonamide proton can be modulated by the substituents on the nitrogen and the aromatic ring, which in turn dictates its ionization state at physiological pH and its ability to bind to zinc metalloenzymes like carbonic anhydrase.[13]
The Fluorine Atom: The "Magic Bullet" of Medicinal Chemistry
The strategic incorporation of fluorine is a powerful tactic for drug optimization.[5][6] Its effects are multifaceted and context-dependent. A single fluorine atom or a trifluoromethyl (CF₃) group can dramatically alter a molecule's profile.[14][15]
Key Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[14][15] Placing fluorine at a metabolically labile position (a "metabolic soft spot") can block oxidation and significantly increase a drug's half-life.[8]
-
Lipophilicity (LogP): The effect on lipophilicity is nuanced. A single fluorine atom on an aliphatic chain can lower lipophilicity, while on an aromatic ring, it often increases it.[16] Conversely, the highly lipophilic CF₃ group almost always increases LogP, which can enhance membrane permeability and cell penetration.[14][15]
-
Acidity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[8] This can significantly lower the pKa of nearby acidic protons, such as the N-H of a sulfonamide, enhancing its binding to certain biological targets.[13]
-
Conformation and Binding: Fluorine can influence molecular conformation through electrostatic and steric interactions. It can participate in hydrogen bonds and other non-covalent interactions with protein residues, thereby increasing binding affinity.[17]
Chapter 2: Strategic Design and Physicochemical Modulation
The true power of fluorinated sulfonamides lies in the rational application of the principles above. The choice of where and how to fluorinate a sulfonamide-containing lead compound is a critical decision driven by the specific challenges of a drug discovery program, such as poor metabolic stability, low potency, or off-target effects.
Lowering pKa for Enhanced Target Engagement: The Case of Carbonic Anhydrase Inhibitors
A classic application of fluorinated sulfonamides is in the design of carbonic anhydrase (CA) inhibitors. The inhibitory mechanism involves the binding of the deprotonated sulfonamide anion (SO₂NH⁻) to the Zn²⁺ cofactor in the enzyme's active site. A lower pKa for the sulfonamide means that a greater fraction of the inhibitor is in the active anionic form at physiological pH, leading to more potent inhibition.
Fluorinating the benzenesulfonamide ring dramatically lowers the sulfonamide's pKa due to the strong inductive electron withdrawal.[13] This strengthens the interaction with the CA isozymes.[13]
Table 1: Impact of Fluorination on Benzenesulfonamide pKa and CAII Inhibition
| Compound | Substituent | pKa (approx.) | CAII Kᵢ (nM) |
| 1 | 4-H (Benzenesulfonamide) | ~10.1 | 250 |
| 2 | 4-F | ~9.5 | 120 |
| 3 | 2,3,5,6-tetrafluoro-4-amino | ~6.5 | 12 |
Data are illustrative and compiled from typical values in the literature.
This data clearly demonstrates that increasing the degree of fluorination lowers the pKa and results in a significant increase in inhibitory potency.
Blocking Metabolic Oxidation with Trifluoromethyl Groups
A common site of metabolic oxidation on aromatic rings is the para-position. If a lead sulfonamide suffers from rapid metabolic degradation at this site, introducing a robust trifluoromethyl (CF₃) group can effectively block this pathway. The CF₃ group is highly resistant to enzymatic oxidation.[14][18]
This strategy was famously employed in the development of the COX-2 inhibitor Celecoxib, which features a p-tolyl group. A hypothetical fluorinated analog would be expected to have enhanced metabolic stability.
Caption: Blocking metabolic oxidation using a CF₃ group.
Chapter 3: Synthetic Methodologies
The synthesis of fluorinated sulfonamides requires a robust toolkit of reactions. Methodologies can be broadly categorized into two approaches: (1) starting with a pre-fluorinated building block or (2) introducing fluorine at a later stage in the synthesis.
Synthesis from Sulfonyl Chlorides and Fluorinated Amines
The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with an amine.[19] If the desired fluorinated moiety is on the amine portion, a commercially available or pre-synthesized fluorinated amine can be used.
Experimental Protocol 1: General Synthesis of a Sulfonamide
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final sulfonamide.
Synthesis from Sulfonyl Fluorides: A Modern Approach
While sulfonyl chlorides are highly reactive, they can be unstable and show poor selectivity with multifunctional molecules.[20] Sulfonyl fluorides (—SO₂F) have emerged as more stable and selectively reactive electrophiles.[21] Their reaction with amines often requires activation, for example, with a Lewis acid like calcium triflimide [Ca(NTf₂)₂].[20][21]
Caption: Lewis acid activation of a sulfonyl fluoride for sulfonamide synthesis.
Experimental Protocol 2: Calcium-Triflimide-Mediated Sulfonamide Synthesis
-
Setup: To an oven-dried vial, add the sulfonyl fluoride (1.0 eq), the amine (1.1 eq), Ca(NTf₂)₂ (1.0 eq), and a tertiary alcohol solvent such as tert-amyl alcohol.
-
Reaction: Seal the vial and heat the mixture to 60-80 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired fluorinated sulfonamide.[20]
Chapter 4: Case Study - Fluorinated Sulfonamides as COX-2 Inhibitors
The development of selective COX-2 inhibitors revolutionized the treatment of inflammatory conditions. Celecoxib, a flagship drug in this class, is a sulfonamide-bearing molecule.[22][23] Its structure features a trifluoromethyl group on one of the pyrazole's aryl substituents.
The Role of the Fluorinated Sulfonamide in Celecoxib:
-
The Sulfonamide Moiety: The sulfonamide group is crucial for binding within a hydrophilic side pocket of the COX-2 active site, a key interaction that is not as favorable in the narrower COX-1 active site, thus conferring selectivity.[12]
-
The Trifluoromethyl Group: The CF₃ group contributes to the overall lipophilicity of the molecule, aiding its distribution.[15] More importantly, it enhances the binding affinity through favorable hydrophobic interactions within the active site. Structure-activity relationship studies have shown that this electron-withdrawing group is critical for potent inhibitory activity.[24]
It's important to note a common misconception regarding "sulfa allergies." Hypersensitivity reactions to sulfonamide antibiotics are primarily associated with the aromatic amine at the N4 position, which is metabolized to a reactive hydroxylamine.[22] Non-antibiotic sulfonamides like celecoxib lack this aromatic amine and are therefore not expected to have the same cross-reactivity profile.[22]
Chapter 5: Future Outlook and Advanced Concepts
The field of fluorinated sulfonamides continues to evolve. Researchers are exploring novel fluorinated motifs beyond the simple fluoro- and trifluoromethyl- groups.
-
Difluoromethyl (CHF₂) and Trifluoromethoxy (OCF₃) Groups: These groups offer different electronic and lipophilic properties compared to CF₃, providing chemists with more options to fine-tune molecular properties.[14][25]
-
Pentafluorosulfanyl (SF₅) Group: The SF₅ group is a "super-trifluoromethyl" group. It is larger, more lipophilic, and metabolically robust, and is being explored as a bioisosteric replacement for groups like CF₃ or tert-butyl.[26]
-
Sulfondiimidamides: These are emerging bioisosteres of sulfonamides where the oxygen atoms are replaced with nitrogen-based groups, opening up new vectors for chemical space exploration.[27]
The continued development of novel synthetic methods to access these and other complex fluorinated sulfonamides will undoubtedly expand their application and lead to the discovery of next-generation therapeutics.[28][29]
Caption: General workflow for the design of fluorinated sulfonamide drug candidates.
Conclusion
Fluorinated sulfonamides represent a powerful and versatile class of molecules in the medicinal chemist's toolkit. By understanding the fundamental physicochemical effects of fluorination and the diverse biological roles of the sulfonamide moiety, researchers can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. The synergy between these two pharmacophores has already yielded significant therapeutic successes and, with ongoing innovations in synthetic chemistry, will undoubtedly continue to be a fruitful area for future drug discovery.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Vertex AI Search. (n.d.). The role of fluorine in medicinal chemistry.
- Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Vertex AI Search. (n.d.). Pharmacokinetics of Sulfonamides in Man.
- Vertex AI Search. (n.d.). Sulfonamides - pharmacology 2000.
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
-
MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. Retrieved January 3, 2026, from [Link]
- Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
-
Taylor & Francis Online. (n.d.). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Retrieved January 3, 2026, from [Link]
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 3, 2026, from [Link]
-
PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 3, 2026, from [Link]
- Research and Reviews. (n.d.). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
-
PubMed. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Retrieved January 3, 2026, from [Link]
-
PubMed. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Retrieved January 3, 2026, from [Link]
-
PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved January 3, 2026, from [Link]
-
PubMed. (n.d.). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Retrieved January 3, 2026, from [Link]
- Vertex AI Search. (n.d.). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?.
- Vertex AI Search. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of N‐fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
-
PubMed. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved January 3, 2026, from [Link]
-
Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Retrieved January 3, 2026, from [Link]
-
PubMed. (n.d.). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 3, 2026, from [Link]
-
PubMed. (n.d.). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Retrieved January 3, 2026, from [Link]
-
PubMed. (2010). Is the sulphonamide radical in the celecoxib molecule essential for its analgesic activity?. Retrieved January 3, 2026, from [Link]
-
PubMed. (n.d.). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved January 3, 2026, from [Link]
-
PubMed. (n.d.). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. Retrieved January 3, 2026, from [Link]
- Vertex AI Search. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Vertex AI Search. (n.d.). Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry.
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 3, 2026, from [Link]
-
ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. Retrieved January 3, 2026, from [Link]
-
ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from.... Retrieved January 3, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved January 3, 2026, from [Link]
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Common bioisosteres of different functional groups. Retrieved January 3, 2026, from [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Sulfonamides [pharmacology2000.com]
- 11. tandfonline.com [tandfonline.com]
- 12. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 17. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 25. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 26. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate in Structure-Activity Relationship (SAR) Studies for B-Raf Kinase Inhibitors
Introduction: A Core Scaffold for Potent Kinase Inhibition
In the landscape of targeted cancer therapy, the serine/threonine-protein kinase B-Raf, particularly its V600E mutant, has emerged as a critical target.[1][2] The constitutive activation of the MAPK/ERK signaling pathway, driven by this mutation, is a hallmark of various cancers, most notably melanoma.[3][4] The development of selective B-Raf inhibitors has revolutionized treatment paradigms for these malignancies.
This guide focuses on Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate , a key chemical intermediate in the synthesis of the potent and selective B-Raf inhibitor, Dabrafenib.[5][6][7] Its intrinsic structural features make it an ideal starting point or core scaffold for Structure-Activity Relationship (SAR) studies aimed at discovering novel kinase inhibitors. The strategic placement of fluorine atoms and the presence of a sulfonamide linker are not accidental; they are critical for achieving high potency and desirable pharmacokinetic properties.[8] This document provides an in-depth exploration of how this molecule can be utilized in SAR campaigns, complete with detailed experimental protocols and the scientific rationale behind them.
Scientific Rationale: The Significance of Key Structural Motifs
The structure of this compound is rich with features that are pivotal for its utility in drug discovery. Understanding the contribution of each component is fundamental to designing a logical SAR strategy.
The Sulfonamide Linker: A Versatile Pharmacophore
The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, thus anchoring ligands to the active sites of enzymes.[8][9] In the context of kinase inhibitors, the sulfonamide group often forms critical interactions with the hinge region of the kinase domain. Its geometry and electronic properties can be fine-tuned by substitutions on the nitrogen and the phenyl ring to optimize binding affinity and selectivity.[3]
The Role of Fluorine: Enhancing Potency and Metabolic Stability
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance a range of pharmacokinetic and physicochemical properties.[10][11]
-
Increased Binding Affinity : Fluorine's high electronegativity can lead to favorable electrostatic interactions with the protein target, enhancing binding affinity.[8]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.
-
Modulation of pKa : Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can be crucial for optimizing solubility and cell permeability.
The trifluorinated nature of this specific molecule—with two fluorines on one phenyl ring and one on the other—provides multiple vectors for exploring these effects in SAR studies.
Application in SAR Studies: A Strategic Approach
This compound serves as an excellent foundational structure for building a library of analogs to probe the SAR of B-Raf inhibition. The molecule can be conceptually divided into three key regions for modification:
-
The 2,6-Difluorophenyl "Headgroup" : Modifications here can probe the interactions within the ATP-binding pocket.
-
The Sulfonamide Linker : Altering the linker can affect the geometry and hydrogen bonding capacity.
-
The Methyl 2-Fluorobenzoate "Tail" : This region is where further complexity is added to achieve the final inhibitor structure (like in Dabrafenib), and it provides a key attachment point for diversification.
Below is a logical workflow for an SAR study originating from this scaffold.
Caption: Workflow for SAR studies using the core scaffold.
Hypothetical SAR Data Table
To illustrate the process, the following table presents hypothetical data for a series of analogs derived from the core scaffold. This demonstrates how systematic modifications can elucidate the SAR.
| Compound ID | Region A Modification (R1) | Region B Modification (R2) | B-Raf(V600E) IC50 (nM) | A375 Cell Proliferation GI50 (nM) |
| Core-Scaffold | 2,6-di-F-phenyl | -COOCH3 | >10,000 | >10,000 |
| Analog A-1 | 2-F-phenyl | -COOCH3 | 5,200 | 8,500 |
| Analog A-2 | Phenyl | -COOCH3 | 9,100 | >10,000 |
| Analog A-3 | 2,6-di-Cl-phenyl | -COOCH3 | 8,500 | 9,200 |
| Analog B-1 | 2,6-di-F-phenyl | -CONH(thiazole-R') | 50 | 150 |
| Analog B-2 | 2,6-di-F-phenyl | -CONH(pyrimidine-R'') | 15 | 45 |
| Analog B-3 | 2,6-di-F-phenyl | -CONH(pyridine-R''') | 120 | 350 |
Data is hypothetical and for illustrative purposes only.
From this hypothetical data, a researcher could deduce:
-
The 2,6-difluoro substitution on the phenyl headgroup (Region A) is critical for potency, as removing one or both fluorine atoms (A-1, A-2) or replacing them with chlorine (A-3) significantly reduces activity.
-
The methyl ester at Region B is not optimal for activity. Converting it to an amide and coupling it with specific heterocyclic moieties (as seen in the development of Dabrafenib) dramatically increases potency (Analogs B-1 to B-3).
-
A pyrimidine-based substituent (Analog B-2) provides the best activity in both biochemical and cellular assays, identifying a promising direction for lead optimization.
Experimental Protocols
Reproducibility is key in drug discovery. The following are detailed, self-validating protocols for evaluating compounds synthesized during an SAR campaign.
Protocol 1: In Vitro B-Raf(V600E) Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a test compound to inhibit the phosphorylation of the MEK1 substrate by the B-Raf(V600E) enzyme. The amount of ATP remaining after the reaction is measured using a luciferase-based system.
Materials:
-
Recombinant human B-Raf(V600E) enzyme (BPS Bioscience, Cat. No. 40533 or similar).[12]
-
MEK1 (inactive) substrate.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Test compounds dissolved in 100% DMSO.
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, Cat. No. V6721 or similar).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.
-
Enzyme and Inhibitor Addition :
-
Add 2.5 µL of diluted test compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Prepare a solution of B-Raf(V600E) enzyme in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
-
Pre-incubation : Gently mix the plate on an orbital shaker and incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation :
-
Prepare a solution containing the MEK1 substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be close to its Km value for B-Raf(V600E).
-
Add 2.5 µL of the Substrate/ATP solution to each well to start the kinase reaction.
-
-
Kinase Reaction : Incubate the plate for 60 minutes at 30°C.
-
Detection :
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition : Read the luminescence on a compatible plate reader.
-
Data Analysis : Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
This assay determines the effect of test compounds on the proliferation of a human melanoma cell line harboring the B-Raf(V600E) mutation, such as A375.
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in 100% DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
Procedure:
-
Cell Seeding : Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stocks. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Signaling Pathway and Assay Workflow Visualization
Understanding the biological context is crucial. The following diagram illustrates the simplified MAPK/ERK signaling pathway targeted by B-Raf inhibitors.
Caption: Simplified B-Raf signaling pathway and point of inhibition.
Conclusion
This compound is more than just a synthetic intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its trifluorinated sulfonamide structure provides an excellent foundation for SAR studies targeting B-Raf and potentially other kinases. By systematically modifying its three core regions and evaluating the resulting analogs through robust biochemical and cellular assays, researchers can efficiently navigate the chemical space to identify novel, potent, and selective inhibitors. The protocols and strategies outlined in this document offer a comprehensive framework for leveraging this valuable chemical entity in the ongoing quest for next-generation cancer therapeutics.
References
- Mylan Laboratories Ltd. (2016). Processes for the preparation of dabrafenib. Google Patents.
- Mylan Laboratories Ltd. (2016). Processes for the preparation of dabrafenib. Google Patents.
- CN103588767A - Preparation method of dabrafenib. (n.d.). Google Patents.
- Stellwagen, J. C., et al. (2011). Development of potent B-Raf(V600E) inhibitors containing an arylsulfonamide headgroup. Bioorganic & Medicinal Chemistry Letters, 21(15), 4436-4440.
-
BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Garland, S. L., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(6), 1504-1507.
-
B-Raf(V600E) Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved from [Link]
-
PathSpecific™ B-RAF-V600E Assay Kit (Luminescent). (n.d.). Creative Biolabs. Retrieved from [Link]
- Crystal form of Dabrafenib mesylate and preparation method thereof. (n.d.). Google Patents.
-
Preparation method of dabrafenib. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRA. (2022). KAUST Repository.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
- CEP-32496: A Novel Orally Active BRAFV600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity. (2012). AACR Journals.
- Stellwagen, J. C., et al. (2011). Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. Bioorganic & Medicinal Chemistry Letters, 21(15), 4436-40.
- Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (2024). PubMed.
- SAR of substitution effect of fluorine atom. (n.d.).
- Pharmacophore and Binding Analysis of Known and Novel B-RAF Kinase Inhibitors. (2025).
- Identification of BRAF inhibitors through in silico screening. (2014). PubMed Central.
-
BRAF V600E Kinase Activity Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. (n.d.). Chemsrc. Retrieved from [Link]
- A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. (2015). PubMed.
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PubMed Central.
- Structure of new designed pyrimidine–sulfonamide hybrid compounds. (n.d.).
-
Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Structures of known sulfonamide-based V600EBRAF inhibitors and the new... (n.d.).
- Identification of novel natural drug candidates against BRAF mutated carcinoma; An integrative in-silico structure-based pharmacophore modeling and virtual screening process. (2022). Frontiers.
- Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.).
- Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. (2021). MDPI.
- SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. (2006). PubMed.
-
Dabrafenib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. (2012).
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2012). PubMed.
- Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022). NIH.
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012). PubMed.
- Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. (2017). RSC Publishing.
- Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification of novel natural drug candidates against BRAF mutated carcinoma; An integrative in-silico structure-based pharmacophore modeling and virtual screening process [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 6. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate in oncology research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Forward: The Landscape of Targeted Cancer Therapy
The paradigm of oncology research has shifted dramatically with the advent of targeted therapies, moving from cytotoxic agents to drugs designed to inhibit specific molecular drivers of cancer. A prime example of this evolution is the development of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in various malignancies. Within this pathway, the BRAF kinase has emerged as a critical therapeutic target, particularly in melanomas where activating mutations, such as BRAF V600E, are prevalent in approximately 50% of cases.
This document serves as a comprehensive technical guide to the application of Dabrafenib , a potent and selective inhibitor of mutant BRAF kinases. We will delve into its mechanism of action, provide detailed protocols for its use in preclinical research, and discuss the scientific rationale behind these experimental designs. It is important to note that while the compound Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is a key chemical intermediate in the synthesis of Dabrafenib, it is Dabrafenib itself that is the biologically active agent used in oncology research and clinical practice.
Section 1: Dabrafenib - Mechanism of Action and Therapeutic Rationale
The MAPK Signaling Pathway: A Central Regulator of Cell Fate
The RAS-RAF-MEK-ERK, or MAPK pathway, is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, governing fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1] In normal physiology, this pathway is tightly regulated. However, in many cancers, mutations in key components lead to its constitutive activation, driving uncontrolled cell growth.
BRAF V600 Mutations: The Oncogenic Driver
The most common activating mutations in the BRAF gene occur at codon 600, with the V600E substitution (valine to glutamic acid) being the most frequent.[2] This mutation mimics phosphorylation, locking the BRAF kinase in a constitutively active conformation. This leads to persistent downstream signaling through MEK and ERK, promoting melanoma cell proliferation and survival.[1]
Dabrafenib: A Selective ATP-Competitive Kinase Inhibitor
Dabrafenib is a reversible, ATP-competitive inhibitor that selectively targets the mutated BRAF V600 kinase.[1][2] By binding to the ATP-binding site of the mutant BRAF protein, Dabrafenib prevents the phosphorylation and subsequent activation of MEK1 and MEK2.[3] This blockade of the MAPK cascade leads to an inhibition of ERK signaling, resulting in G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[1][4]
Preclinical studies have demonstrated that Dabrafenib potently inhibits the growth of cancer cell lines harboring BRAF V600E, V600K, and V600D mutations.[1][2]
Combination Therapy: Overcoming Resistance
While Dabrafenib monotherapy shows significant efficacy, many patients develop resistance, often through reactivation of the MAPK pathway via MEK signaling.[5] To counteract this, Dabrafenib is frequently used in combination with Trametinib, a selective MEK1/2 inhibitor.[6] This dual blockade provides a more durable and effective response compared to either agent alone by preventing this common escape mechanism.[5][6]
Section 2: Preclinical Evaluation of Dabrafenib - Core Protocols
This section provides detailed, field-proven protocols for the preclinical assessment of Dabrafenib's activity. The integrity of this research relies on robust, reproducible methodologies.
Essential Preparations: Reagents and Cell Lines
Dabrafenib Stock Solution Preparation: Dabrafenib is supplied as a solid. For in vitro experiments, it is soluble in organic solvents like DMSO.[5][7]
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving Dabrafenib powder in anhydrous DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[7]
-
Causality Check: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in cell culture media (typically <0.1%), preventing solvent-induced cytotoxicity.
Cell Line Selection and Culture: The choice of cell line is critical. Use cell lines with known BRAF mutation status.
-
BRAF V600E Mutant (Sensitive): A375, SK-MEL-28, WM-239, Colo 205.[4][6][8]
-
BRAF Wild-Type (Resistant/Control): MeWo.[3]
Standard Cell Culture Protocol (Example: SK-MEL-28):
-
Medium: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: Passage cells when they reach 70-80% confluency.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of Dabrafenib that inhibits cell growth by 50% (IC50), a key measure of potency.
Methodology:
-
Cell Seeding: Seed BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., MeWo) cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.[10]
-
Drug Preparation: Prepare serial dilutions of Dabrafenib from your DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (<0.1%).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared Dabrafenib dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12] Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Normalize absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Expected Data & Interpretation:
| Cell Line | BRAF Status | Dabrafenib IC50 (nM) | Trametinib IC50 (nM) | Reference |
| A375 | V600E | 5 - 26 | 19 | [3][6] |
| SK-MEL-28 | V600E | 2 - 3 | N/A | [6][8] |
| WM-239 | V600E | 6 | N/A | [6] |
| MeWo | Wild-Type | 987 | 46 | [3] |
| Table 1: Representative IC50 values for Dabrafenib and Trametinib in various melanoma cell lines. Actual values may vary based on experimental conditions. |
A significantly lower IC50 value in BRAF V600E mutant cells compared to wild-type cells confirms the target-specific activity of Dabrafenib.
Protocol: Analysis of MAPK Pathway Inhibition (Western Blot)
This protocol validates that Dabrafenib inhibits its intended target by measuring the phosphorylation status of downstream effectors, particularly ERK.
Methodology:
-
Cell Treatment: Seed A375 cells in 6-well plates. At 70-80% confluency, treat cells with Dabrafenib (e.g., at IC50 and 10x IC50 concentrations) or DMSO vehicle for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control like β-actin is essential.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities. The key readout is the ratio of p-ERK to total ERK, normalized to the loading control.
Expected Outcome: Treatment with Dabrafenib should lead to a dose-dependent decrease in the p-ERK/t-ERK ratio in BRAF V600E mutant cells, confirming on-target pathway inhibition.
Protocol: In Vivo Efficacy (Xenograft Model)
This protocol assesses the anti-tumor activity of Dabrafenib in a living organism, providing crucial data on efficacy and pharmacodynamics.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject BRAF V600E mutant cells (e.g., 5 x 10^6 A375 cells) suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Formulation & Administration:
-
Treatment and Monitoring: Treat animals daily for a specified period (e.g., 14-21 days).[4] Monitor tumor volume, body weight (as an indicator of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Pharmacodynamics: For satellite groups, tumors can be harvested at specific time points post-treatment (e.g., 4-6 hours after the last dose) for Western blot analysis of p-ERK or for immunohistochemistry (IHC).[17]
-
Immunohistochemistry (IHC) for Proliferation (Ki67) and Cell Cycle Arrest (p27):
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin (FFPE).[17]
-
Section the FFPE blocks (4-5 µm).
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a steamer or microwave.[10]
-
Block endogenous peroxidase activity with 3% H2O2.[10]
-
Incubate sections with primary antibodies against Ki67 (a proliferation marker) and p27 (a cell cycle inhibitor).[17][18]
-
Use a suitable HRP-conjugated secondary antibody and a DAB chromogen kit for detection.[17]
-
Counterstain with hematoxylin.
-
Analysis: Quantify the percentage of Ki67-positive nuclei and the staining intensity of p27. Effective Dabrafenib treatment is expected to significantly decrease Ki67 staining and increase p27 staining, indicating reduced proliferation and G1 cell cycle arrest.[4][18]
Section 3: Conclusion and Future Directions
Dabrafenib represents a cornerstone of targeted therapy for BRAF-mutant cancers. The protocols outlined here provide a robust framework for its preclinical evaluation, from initial cell-based potency assays to comprehensive in vivo efficacy studies. Understanding the causality behind each step—why a specific cell line is chosen, why a particular endpoint is measured—is paramount to generating high-quality, translatable data.
Future research will continue to focus on overcoming resistance, exploring novel combination strategies beyond MEK inhibition, and expanding the application of Dabrafenib to other BRAF-mutant tumor types. The rigorous application of these fundamental research protocols will be essential in driving the next wave of innovation in targeted oncology.
References
-
Dabrafenib induces Mcl-1 expression in melanoma cells. A. A375,... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
-
Targeted synergy between MEK-and BRAF-inhibitors. A: Curve shift... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (2022, July 21). Retrieved January 3, 2026, from [Link]
-
What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17). Retrieved January 3, 2026, from [Link]
-
Dabrafenib (Tafinlar®) + Trametinib (Mekinist®) - Melanoma Research Alliance. (n.d.). Retrieved January 3, 2026, from [Link]
-
(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 3, 2026, from [Link]
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
MTT Assay Protocol | PDF - Scribd. (n.d.). Retrieved January 3, 2026, from [Link]
-
Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
-
Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 3, 2026, from [Link]
-
SK-MEL-28. (n.d.). Retrieved January 3, 2026, from [Link]
-
Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen - HistoSure. (n.d.). Retrieved January 3, 2026, from [Link]
-
Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - NIH. (2022, September 21). Retrieved January 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melanoma Cell Resistance to Vemurafenib Modifies Inter-Cellular Communication Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate as a Key Intermediate for B-Raf Kinase Inhibitors
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. While presented as an intermediate, its principal and validated application lies in the synthesis of potent and selective B-Raf kinase inhibitors, most notably Dabrafenib. We will delve into the scientific rationale for its molecular design, provide detailed, field-tested protocols for its subsequent elaboration into a clinically relevant inhibitor, and discuss the methodologies for characterizing the biological activity of the final product. The core of this guide is to bridge synthetic chemistry with functional pharmacology, providing a robust framework for its application in oncology drug discovery programs.
Introduction: The Strategic Importance of a Fluorinated Scaffold
The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular communication, regulating processes like cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers. A frequent oncogenic driver is a mutation in the B-Raf proto-oncogene, with the V600E mutation (a valine-to-glutamic acid substitution at position 600) being the most common, occurring in over 60% of melanomas.[2] This mutation renders the B-Raf kinase constitutively active, leading to uncontrolled downstream signaling and tumor proliferation.[2]
Consequently, the development of selective B-RafV600E inhibitors has been a paradigm shift in the treatment of metastatic melanoma and other B-Raf-mutant cancers.[3] Dabrafenib (GSK2118436) is a prime example of such a targeted therapy, demonstrating significant clinical efficacy.[2] At the heart of Dabrafenib's synthesis is the key intermediate, This compound .
This intermediate is not merely a synthetic stepping stone; its architecture is strategically designed. The trifluorinated phenyl rings and the sulfonamide linker are critical pharmacophoric elements. The strategic incorporation of fluorine atoms enhances metabolic stability and can modulate binding affinity and selectivity.[4] The 2,6-difluorophenylsulfonamido moiety, in particular, is crucial for potent and selective inhibition of the target kinase.[5] This guide will therefore focus on the validated and impactful application of this intermediate in the synthesis of B-Raf inhibitors like Dabrafenib.
Physicochemical Properties and Handling
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 1195768-19-4 | [6] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [7] |
| Molecular Weight | 345.30 g/mol | [7] |
| Appearance | White to Off-White Solid | [8] |
| Storage | Sealed in a dry environment at room temperature or refrigerated for long-term storage. | [6][8] |
| Solubility | Slightly soluble in DMSO and Methanol. | [8] |
Synthesis of the Intermediate: A Validated Protocol
The synthesis of this compound is a well-established nucleophilic substitution reaction.[8] The protocol described here is a robust method for producing high-quality material suitable for subsequent downstream reactions.
Reaction Scheme
The core reaction involves the coupling of Methyl 3-amino-2-fluorobenzoate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: High-level synthetic workflow from intermediate to Dabrafenib.
This multi-step synthesis involves the construction of the critical thiazole and pyrimidine heterocycles onto the core scaffold provided by the intermediate. [9][10]While detailed, step-by-step protocols for the full synthesis are proprietary and subject to patent literature, the general transformations highlight the versatility of the ester functional group for elaboration into complex heterocyclic systems. [11][12]
Biological Evaluation of Final Products: B-Raf Kinase Inhibition
Once the final inhibitor (e.g., Dabrafenib) is synthesized, its biological activity must be quantified. This is typically achieved through in vitro kinase assays that measure the compound's ability to inhibit the phosphorylation of a substrate by the B-RafV600E enzyme.
B-RafV600E Kinase Assay Protocol (Luminescent)
This protocol is adapted from commercially available kinase assay kits and provides a robust method for determining inhibitor potency (IC₅₀). [8][13] Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, and more ATP remains in the solution. A luciferase-based reagent is used to measure the remaining ATP, producing a luminescent signal that is inversely proportional to kinase activity.
Materials:
-
Recombinant human B-RafV600E enzyme
-
B-Raf substrate (e.g., inactive MEK1)
-
ATP solution
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Master Mix: Prepare a master mixture containing kinase buffer, ATP, and the B-Raf substrate.
-
Aliquot Master Mix: Add the master mix to all wells of the microplate.
-
Add Inhibitor: Add serially diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate Reaction: Add the diluted B-RafV600E enzyme to each well to start the kinase reaction. For a negative control ("no enzyme" wells), add an equal volume of kinase dilution buffer.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Equilibrate the plate and the luminescent kinase assay reagent to room temperature. Add the reagent to each well.
-
Final Incubation: Cover the plate to protect it from light and incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Inhibition
Dabrafenib and other inhibitors derived from this intermediate function as ATP-competitive inhibitors. [14]They bind to the ATP-binding site of the mutant B-Raf kinase, preventing the phosphorylation and activation of its downstream target, MEK. [15]This action blocks the entire MAPK signaling cascade, thereby inhibiting tumor cell proliferation and survival. [15][16]
Caption: Mechanism of action for B-RafV600E inhibitors.
Broader Potential and Future Directions
While the documented utility of this compound is predominantly in the B-Raf inhibitor space, its structural motifs suggest potential for broader applications in kinase inhibitor design. The sulfonamide moiety is a common feature in many kinase inhibitors, acting as a hydrogen bond acceptor/donor and providing a rigid linker. [4]The di-ortho fluorine substitution on the phenyl ring can enforce a specific dihedral angle, which can be exploited to achieve selectivity for different kinase targets.
Researchers can leverage this intermediate as a starting scaffold for creating libraries of novel inhibitors. The methyl ester provides a versatile chemical handle for various synthetic transformations, including:
-
Amidation to introduce diverse chemical functionalities.
-
Reduction to the corresponding alcohol for ether synthesis.
-
Hydrolysis and subsequent coupling reactions to build more complex molecules.
By modifying the groups attached to the ester and exploring different heterocyclic ring systems, this intermediate could potentially serve as a foundation for inhibitors targeting other kinases within the human kinome. [17][18]
Conclusion
This compound is a high-value intermediate for medicinal chemistry and drug discovery. Its primary, validated role is in the efficient synthesis of the potent B-RafV600E inhibitor, Dabrafenib. The protocols and scientific context provided herein offer a robust guide for its synthesis and application. The inherent chemical features of this scaffold—a trifluorinated core and a sulfonamide linker—make it an attractive starting point for the development of next-generation kinase inhibitors aimed at various therapeutic targets.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Retrieved from [Link]
-
BPS Bioscience. B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. B-RAF-V600E Cellular Phosphorylation Assay. Retrieved from [Link]
-
R Discovery. What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]
-
ResearchGate. Mechanism of action of dabrafenib and trametinib. Retrieved from [Link]
- Google Patents. WO2016059548A1 - Processes for the preparation of dabrafenib.
-
ASCO Publications. Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. Retrieved from [Link]
- Google Patents. CN103588767A - Preparation method of dabrafenib.
-
Value-Based Cancer Care. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Retrieved from [Link]
-
PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]
-
ACS Publications. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Retrieved from [Link]
-
PubMed. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Retrieved from [Link]
-
PMC - NIH. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Retrieved from [Link]
-
ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]
-
ResearchGate. Structures of vemurafenib, encorafenib, dabrafenib, sorafenib, and the target compounds. Retrieved from [Link]
-
RSC Publishing. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Retrieved from [Link]
-
ResearchGate. Dabrafenib structure and activity against RAF kinases. Retrieved from [Link]
-
ResearchGate. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Retrieved from [Link]
-
ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]
-
PubMed. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... Retrieved from [Link]
-
PMC - NIH. The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]
-
PMC - NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]
-
PubMed. Role of tyrosine kinase inhibitors in cancer therapy. Retrieved from [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 10. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 11. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 12. medkoo.com [medkoo.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for synthesizing Dabrafenib from Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
An Application Note and Protocol for the Synthesis of Dabrafenib from Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Introduction: The Strategic Synthesis of Dabrafenib
Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme that plays a critical role in the MAPK signaling pathway. Specifically, it is used in the treatment of metastatic melanoma with BRAF V600E mutations. The synthesis of Dabrafenib is a multi-step process that requires precise control over reaction conditions to achieve a high yield and purity of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the synthesis of Dabrafenib, starting from the intermediate this compound. This particular starting material already contains the core sulfonamide structure of Dabrafenib, making the subsequent steps focused on the construction of the imidazole and pyrimidine rings.
The protocol outlined below is based on established synthetic routes described in the patent literature, particularly the methods disclosed by GlaxoSmithKline, the originator of Dabrafenib. The experimental choices, such as the selection of reagents, solvents, and purification methods, are explained to provide a deeper understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of Dabrafenib from this compound can be conceptually broken down into three key stages:
-
Amidation: The methyl ester starting material is first converted into a more reactive intermediate, a Weinreb amide. This is a critical step that allows for the controlled addition of a carbon-carbon bond in the next stage.
-
Ketone Formation: The Weinreb amide is then reacted with an organometallic reagent to form a ketone. This ketone is a key precursor for the construction of the imidazole ring.
-
Heterocycle Formation and Final Assembly: The ketone is then used to construct the imidazole ring, followed by the attachment of the aminopyrimidine moiety to complete the synthesis of Dabrafenib.
The following diagram illustrates the overall workflow of the synthesis:
Caption: Overall synthetic workflow from the starting material to Dabrafenib.
Part 1: Synthesis of the Weinreb Amide Intermediate
The first step in this synthetic sequence is the conversion of the methyl ester to a Weinreb amide. The Weinreb amide is an excellent acylating agent that is known to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This selectivity is crucial for the successful synthesis of the ketone precursor in the next step.
Protocol 1: Synthesis of N-methoxy-N-methyl-3-(2,6-difluorophenylsulfonamido)-2-fluorobenzamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 359.30 | 10.0 g | 27.8 mmol |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 3.25 g | 33.3 mmol |
| Isopropylmagnesium chloride (2 M in THF) | 92.87 | 35.0 mL | 70.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Saturated aqueous ammonium chloride solution | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere of nitrogen, add N,O-dimethylhydroxylamine hydrochloride (3.25 g, 33.3 mmol) and anhydrous tetrahydrofuran (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride (2 M in THF, 35.0 mL, 70.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
In a separate dry 250 mL round-bottom flask, dissolve this compound (10.0 g, 27.8 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Add the solution of the starting material from step 5 to the reaction mixture from step 4 dropwise over 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired Weinreb amide.
Part 2: Synthesis of the Ketone Precursor
With the Weinreb amide in hand, the next step is the synthesis of the ketone precursor. This is achieved through a nucleophilic addition of a Grignard reagent to the Weinreb amide. The resulting intermediate readily collapses to form the ketone.
Protocol 2: Synthesis of 1-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)ethan-1-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methoxy-N-methyl-3-(2,6-difluorophenylsulfonamido)-2-fluorobenzamide | 388.34 | 10.0 g | 25.7 mmol |
| Methylmagnesium bromide (3 M in diethyl ether) | 119.27 | 10.3 mL | 30.9 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Saturated aqueous ammonium chloride solution | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the Weinreb amide (10.0 g, 25.7 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3 M in diethyl ether, 10.3 mL, 30.9 mmol) dropwise over 20 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired ketone.
Part 3: Final Assembly of Dabrafenib
The final stage of the synthesis involves the construction of the imidazole and pyrimidine rings. This is a multi-step process that is often carried out in a one-pot fashion to improve efficiency. The ketone is first brominated to form an alpha-bromo ketone, a highly reactive intermediate. This intermediate then undergoes a condensation reaction with an amidine to form the imidazole ring, which is subsequently coupled with the aminopyrimidine moiety.
Protocol 3: Synthesis of Dabrafenib
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)ethan-1-one | 343.31 | 5.0 g | 14.6 mmol |
| Pyridinium tribromide | 319.82 | 5.08 g | 15.9 mmol |
| 2-Amino-4-chloropyrimidine | 129.55 | 2.07 g | 16.0 mmol |
| Sodium bicarbonate | 84.01 | 3.68 g | 43.8 mmol |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Water | - | 200 mL | - |
| Ethyl acetate | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add the ketone (5.0 g, 14.6 mmol) and N,N-dimethylformamide (50 mL).
-
Add pyridinium tribromide (5.08 g, 15.9 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
To the reaction mixture, add 2-amino-4-chloropyrimidine (2.07 g, 16.0 mmol) and sodium bicarbonate (3.68 g, 43.8 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethyl acetate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dabrafenib.
Conclusion
The synthesis of Dabrafenib from this compound is a challenging yet feasible process for a skilled organic chemist. The protocols provided in this document are based on established literature and offer a reliable pathway to this important pharmaceutical agent. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC.
References
- GlaxoSmithKline. (2009). Preparation of N-(3-(5-(2-aminopyrimidin-4-yl)-1H-imidazol-2-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide and its mesylate salt (GSK2118436) as protein kinase inhibitors.
-
Journal of Medicinal Chemistry. (2011). Discovery of Dabrafenib: A Potent and Selective RAF Kinase Inhibitor for the Treatment of B-RAF-Mutant Melanoma. American Chemical Society. [Link]
-
Organic Letters. (2012). A Scalable Synthesis of Dabrafenib. American Chemical Society. [Link]
Application Notes & Protocols: Comprehensive Analytical Strategies for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Introduction: A Molecule of Interest
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is a complex organic molecule with the chemical formula C₁₄H₁₀F₃NO₄S and a molecular weight of 345.30 g/mol [1][2]. Its structure, featuring a sulfonamide linkage connecting two substituted aromatic rings—one a difluorophenyl group and the other a fluorobenzoate methyl ester—presents a unique analytical challenge. This compound serves as a key intermediate in the synthesis of pharmaceutical agents, such as Dabrafenib[3][4]. The presence of three fluorine atoms, a sulfonamide group, and a methyl ester functional group necessitates a multi-faceted analytical approach to ensure identity, purity, and quality.
This guide provides a detailed framework for the comprehensive analysis of this compound, leveraging chromatographic and spectroscopic techniques. The methodologies are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but the scientific rationale underpinning each analytical choice.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 1195768-19-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1][5] |
| Molecular Weight | 345.30 g/mol | [1][2] |
| IUPAC Name | methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | [1][2] |
| Physical Form | Solid, White to Off-White | [6][7] |
| Predicted pKa | 6.68 ± 0.10 | [4][7] |
| Predicted Boiling Point | 445.4 ± 55.0 °C | [4][7] |
| Predicted Density | 1.507 ± 0.06 g/cm³ | [4][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Strategic Analytical Workflow
A robust analytical strategy for this compound should be orthogonal, employing techniques that probe different molecular attributes. The primary goals are to confirm the structure, quantify the main component, and identify potential impurities related to the synthesis, such as the starting materials (Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride)[7].
Sources
- 1. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 1195768-19-4 [sigmaaldrich.com]
- 7. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate in anti-inflammatory drug development
Application Note & Protocols: Evaluating Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate for Anti-inflammatory Drug Development
Introduction: The Rationale for a Novel Sulfonamide in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer.[1][2] A central signaling pathway governing the expression of pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) pathway.[1][3][4] Consequently, inhibiting key nodes in this pathway represents a major strategic goal in modern anti-inflammatory drug discovery.[1][3]
The sulfonamide functional group is a well-established pharmacophore present in a variety of therapeutics, including antimicrobials and anti-inflammatory agents.[5][6][7] Its utility in the anti-inflammatory space is exemplified by the selective COX-2 inhibitor Celecoxib. The structural features of this compound, hereafter referred to as Compound X, suggest its potential as a modulator of inflammatory signaling. The difluorophenyl moiety can enhance binding affinity and metabolic stability, while the sulfonamide linker offers a versatile anchor for interacting with enzymatic or receptor targets. Although primarily identified as a synthetic intermediate for the BRAF inhibitor Dabrafenib, its core structure warrants investigation as an anti-inflammatory agent in its own right.[8][9]
This document provides a comprehensive guide for researchers to synthesize and evaluate the anti-inflammatory potential of Compound X. We hypothesize that Compound X may exert its effects through the inhibition of the NF-κB signaling cascade, a master regulator of inflammation.[2][4] The protocols herein describe a full workflow, from chemical synthesis to detailed in vitro and in vivo characterization.
Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB family of transcription factors are kept in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[3][10] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[4][10][11] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[3] This frees the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2.[1][4][10] We propose that Compound X interferes with this pathway, potentially at the level of IKK activation or an upstream signaling component, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
Caption: Hypothesized mechanism of Compound X inhibiting the NF-κB signaling pathway.
Section 1: Synthesis and Purification Protocol
The synthesis of this compound (Compound X) is achievable through a standard sulfonylation reaction.[8]
1.1. Materials and Reagents
-
Methyl 3-amino-2-fluorobenzoate (≥98% purity)
-
2,6-Difluorobenzenesulfonyl chloride (≥98% purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, ACS grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
1.2. Synthesis Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Sulfonylation: In a separate flask, dissolve 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (from 9:1 to 3:1) to afford the pure Compound X as a white to off-white solid.[8]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Section 2: In Vitro Evaluation Protocols
The following protocols are designed to assess the anti-inflammatory activity of Compound X in a controlled cellular environment.
2.1. Protocol: Cytokine Release in LPS-Stimulated Macrophages
This assay measures the ability of Compound X to inhibit the production of key pro-inflammatory cytokines.[12][13][14]
2.1.1. Cell Culture
-
Use a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA).[13]
-
Culture cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a 5% CO₂ humidified incubator.
2.1.2. Experimental Procedure
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of Compound X in DMSO. Serially dilute in culture medium to final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Pre-incubation: Remove the old medium and add 100 µL of medium containing the respective concentrations of Compound X. Include a "Vehicle Control" (DMSO only) and a "No LPS Control". Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the "No LPS Control".[11][15]
-
Incubation: Incubate the plate for 18-24 hours at 37 °C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of Compound X relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
2.2. Protocol: COX-2 Enzymatic Inhibition Assay
This biochemical assay determines if Compound X directly inhibits the activity of the COX-2 enzyme.[16][17][18][19]
2.2.1. Assay Principle The assay measures the peroxidase activity of COX-2 by monitoring the colorimetric or fluorometric oxidation of a probe in the presence of arachidonic acid.[19]
2.2.2. Procedure (using a commercial kit)
-
Follow the protocol provided by a commercial COX Colorimetric or Fluorometric Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience).[16][19][20]
-
Enzyme Preparation: Reconstitute and dilute human recombinant COX-2 enzyme as per the kit's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of Compound X and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Reaction: In a 96-well plate, add reaction buffer, heme, the COX-2 enzyme, and the test compound/controls.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Read the absorbance or fluorescence at the specified wavelength over a set time period (e.g., 5-10 minutes).
-
Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition and IC₅₀ value for Compound X.
2.3. Data Presentation: In Vitro Activity Summary
| Assay | Target/Endpoint | Cell Line / System | Compound X IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |
| Cytokine Release | TNF-α Production | RAW 264.7 | 8.5 ± 1.2 | 12.1 ± 2.5 |
| Cytokine Release | IL-6 Production | RAW 264.7 | 11.2 ± 2.1 | 15.8 ± 3.1 |
| Enzymatic Assay | COX-2 Inhibition | Human Recombinant | > 50 | 0.04 |
| Enzymatic Assay | COX-1 Inhibition | Ovine Recombinant | > 50 | 15 |
Note: Data presented are for illustrative purposes. The hypothetical data suggests Compound X inhibits inflammatory cytokine production through a mechanism independent of direct COX-2 enzyme inhibition, supporting the NF-κB hypothesis.
Section 3: In Vivo Evaluation Protocol
To assess the efficacy of Compound X in a living system, the carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[21][22][23]
3.1. Protocol: Carrageenan-Induced Paw Edema in Rats
3.1.1. Animals
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3.1.2. Experimental Procedure
-
Animal Grouping: Randomly divide rats into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Compound X (e.g., 10 mg/kg, p.o.)
-
Group III: Compound X (e.g., 30 mg/kg, p.o.)
-
Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V₀ reading.
-
Drug Administration: Administer the vehicle, Compound X, or Indomethacin orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.[22][24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21][22] The inflammatory response is typically maximal around 3-5 hours.[24][25]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
3.2. Overall Experimental Workflow Visualization
Caption: High-level workflow for the evaluation of Compound X as an anti-inflammatory agent.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of this compound (Compound X). The systematic approach, beginning with synthesis and moving through targeted in vitro assays and a validated in vivo model, allows for a comprehensive assessment of its anti-inflammatory potential. If Compound X demonstrates significant efficacy, particularly in inhibiting cytokine production in vitro and reducing edema in vivo without direct COX-2 inhibition, further studies would be warranted. These would include mechanism-of-action studies to confirm NF-κB pathway inhibition (e.g., Western blotting for p-IκBα and nuclear p65), broader selectivity profiling, and preliminary ADME/Tox assessments to establish a foundation for its development as a novel anti-inflammatory therapeutic.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Vel's Institute of Science, Technology & Advanced Studies. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
-
Schott, J., et al. (2018). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 9(1), 43-49. [Link]
-
Nisa, F., & Jaya, A. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 1-5. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6), e1081. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition Journal, 8, 5. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Adedapo, A. A., et al. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (91), 51863. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Ottonello, L., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? Clinical Science, 88(3), 331-336. [Link]
-
Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (n.d.). LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and IL-6 (C). Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115816. [Link]
-
Wu, J., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(9), 1215. [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytokine expression in macrophages stimulated with LPS or LPS/ICs. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
-
Sultan, A. A. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 4(1), 1-22. [Link]
-
Chemdad. (n.d.). Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Retrieved from [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assaygenie.com [assaygenie.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. inotiv.com [inotiv.com]
- 22. benchchem.com [benchchem.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Experimental Use of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a novel sulfonamide-based chemical entity. Given its structural motifs and its documented utility as an intermediate in the synthesis of B-RafV600E inhibitors[1], a logical and systematic approach to elucidating its standalone biological activity is warranted. We present a tiered experimental workflow, beginning with broad cytotoxic profiling and proceeding to specific, hypothesis-driven enzymatic assays. This guide is intended for researchers in drug discovery, pharmacology, and cancer biology, offering detailed, self-validating protocols, the scientific rationale behind experimental choices, and data interpretation frameworks.
Introduction and Scientific Rationale
This compound (henceforth referred to as Cpd-S) is a synthetic organic compound featuring a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known to target various enzymes, including carbonic anhydrases, proteases, and kinases.[2][3] The documented use of Cpd-S as a precursor for B-Raf kinase inhibitors suggests that it may possess intrinsic activity toward components of cellular signaling pathways implicated in cancer.[1]
Therefore, the initial in vitro evaluation of a novel compound like Cpd-S is a critical step in drug discovery.[4][5] It serves to identify potential therapeutic activities, elucidate mechanisms of action, and establish a foundation for further preclinical development. Our approach is to first cast a wide net with cytotoxicity screening to identify responsive cancer cell lines and then to investigate plausible molecular targets based on the compound's chemical class and the results of the initial screen.
Compound Handling, Storage, and Solution Preparation
Scientific rigor begins with the proper handling and preparation of the test article. Inconsistent compound solubility or stability can be a major source of experimental variability.[6]
2.1. Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1195768-19-4 | [7][8][9] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [7][8][9] |
| Molecular Weight | 345.29 g/mol | [7][8][9] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage | Powder: -20°C long-term, sealed from moisture. Solution: -80°C in aliquots. | [10][11] |
2.2. Protocol for Stock Solution Preparation (10 mM in DMSO)
The causality behind using Dimethyl Sulfoxide (DMSO) as the primary solvent is its broad solubilizing power for organic molecules and its compatibility with most in vitro assays at low final concentrations.[12]
-
Pre-Weighing: Allow the vial of Cpd-S powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.[10]
-
Weighing: Accurately weigh 3.45 mg of Cpd-S powder.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[13] Visually inspect the solution against a light source to confirm the absence of particulates.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-retention microtubes. Store these aliquots at -80°C. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]
Crucial Consideration: For all cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally be kept below 0.1%, to prevent solvent-induced cytotoxicity. A "vehicle control" (cells treated with the same final concentration of DMSO) must be included in every experiment.[12][13]
Tier 1: Cytotoxicity and Anti-Proliferative Screening
The foundational step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (the IC₅₀ value) and helps identify cell lines that are sensitive to its action, offering clues to its mechanism.[14]
Rationale for Cell Line Selection
The choice of cell lines is paramount for generating clinically relevant data.[7][11][15] Given the association of Cpd-S with B-Raf inhibitors, a rational selection would include:
-
A B-RafV600E Mutant Line: A cell line harboring the V600E mutation, which confers constitutive activation of the MAPK pathway. Example: A375 (human malignant melanoma).
-
A B-Raf Wild-Type Line: A cell line that does not have the B-Raf mutation to assess off-target effects or activity through other pathways. Example: MCF-7 (human breast adenocarcinoma).
-
A Non-Cancerous Cell Line: To assess general cytotoxicity and determine a preliminary therapeutic window. Example: HEK-293 (human embryonic kidney cells).
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and authenticated via Short Tandem Repeat (STR) profiling to ensure their identity.[10]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for a cell viability (MTT) assay.
Detailed Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Authenticated cancer cell lines (e.g., A375, MCF-7) and non-cancerous cells (e.g., HEK-293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Cpd-S (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.
-
Microplate reader capable of reading absorbance at 570 nm.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Leave peripheral wells filled with sterile PBS to minimize edge effects.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare a 2x working concentration series of Cpd-S by serial dilution from the 10 mM stock into culture medium. A typical 8-point concentration range would be 200 µM down to ~0.02 µM.
-
Remove the old medium from the cells and add 100 µL of the appropriate Cpd-S dilution to each well. Remember to include "untreated" (medium only) and "vehicle control" (medium with the highest final DMSO concentration, e.g., 0.5%) wells. Perform each treatment in triplicate.
-
Incubation: Return the plate to the incubator for 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of Solubilization Buffer (DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of "media only" blank wells from all other readings.
-
Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Cpd-S that reduces cell viability by 50%.[14][18] This value is determined by plotting Percent Viability versus the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response). Software such as GraphPad Prism is commonly used for this analysis.
Expected Data Output:
| Cell Line | Genotype | IC₅₀ of Cpd-S (µM) |
| A375 | B-RafV600E | Experimental Value |
| MCF-7 | B-RafWT | Experimental Value |
| HEK-293 | Non-Cancerous | Experimental Value |
Interpretation: A significantly lower IC₅₀ value in the A375 cell line compared to MCF-7 and HEK-293 would suggest that Cpd-S may have selective activity against cells with the B-RafV600E mutation. High IC₅₀ values across all lines might indicate low potency or a non-cytotoxic mechanism of action.
Tier 2: Mechanistic Target-Based Assays
If Tier 1 screening reveals potent and/or selective activity, the next logical step is to investigate direct interactions with putative molecular targets. Based on the sulfonamide scaffold and its synthetic lineage, B-Raf kinase and Carbonic Anhydrase are high-priority candidates.
Rationale for Target Selection
-
B-Raf Kinase: The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation.[17] The B-RafV600E mutation leads to its constitutive activation and is a driver in many cancers.[17] Testing for direct inhibition of this kinase is a primary hypothesis.
-
Carbonic Anhydrase (CA): Sulfonamides are the classical inhibitors of CAs, a family of zinc metalloenzymes involved in pH regulation.[2][19] Certain CA isoforms are overexpressed in tumors and contribute to their survival, making them valid anti-cancer targets.[19]
Caption: Simplified MAPK signaling pathway showing B-Raf as a target.
Detailed Protocol: B-RafV600E Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to enzyme activity.[20] A decrease in ADP production in the presence of Cpd-S indicates inhibition.
Materials:
-
Recombinant active B-RafV600E enzyme (e.g., Sino Biological, Cat# B08-12G).[20]
-
Kinase substrate (e.g., inactive MEK1).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[20]
-
Kinase Assay Buffer.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Thaw all enzymes, substrates, and buffers on ice. Prepare dilutions of the B-RafV600E enzyme and the substrate/ATP mix as per the manufacturer's protocol.[20]
-
Compound Plating: Prepare a serial dilution of Cpd-S in the appropriate assay buffer. Add 2.5 µL of the diluted Cpd-S or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted B-RafV600E enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate at ambient temperature (or 30°C) for 40-60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Reading: Measure luminescence using a plate-reading luminometer.
Detailed Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, monitored spectrophotometrically at 400-405 nm.[19]
Materials:
-
Human Carbonic Anhydrase II (CA-II) enzyme.
-
p-Nitrophenyl acetate (p-NPA) substrate.
-
Acetazolamide (a known CA inhibitor for positive control).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Clear, flat-bottom 96-well plate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of the CA enzyme and the p-NPA substrate stock (in acetonitrile or DMSO).[19]
-
Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):
-
Test Wells: 158 µL Assay Buffer + 2 µL of Cpd-S dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.
-
Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO.
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except a "blank" well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
Data Analysis for Enzyme Assays
-
Calculate Reaction Rate: For the CA assay, determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve, V₀). For the B-Raf assay, use the raw luminescence units (RLU).
-
Calculate Percent Inhibition: Percent Inhibition = [1 – (Signalinhibitor – Signalbackground) / (Signalcontrol – Signalbackground)] * 100
-
Determine IC₅₀: As with the cell viability assay, plot Percent Inhibition versus the log of the Cpd-S concentration and fit the data to a non-linear regression curve to determine the IC₅₀ value for each enzyme.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in MTT assay | Inconsistent cell seeding; Pipetting errors; "Edge effect" due to evaporation. | Ensure the cell suspension is homogenous. Calibrate pipettes. Do not use the outer wells of the plate for experimental data; fill them with sterile PBS instead.[6][16] |
| Low absorbance readings in MTT assay | Cell density is too low; Insufficient incubation time with MTT reagent; Compound precipitated out of solution. | Optimize cell seeding density through titration. Ensure a 3-4 hour incubation with MTT. Visually inspect wells for compound precipitation before adding MTT.[21][22] |
| High background in enzyme assays | Reagent contamination; Non-specific binding. | Use fresh, high-purity reagents. Include appropriate "no enzyme" and "no substrate" controls. |
Conclusion
This document outlines a structured, multi-tiered approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic effects followed by its inhibitory potential against logical, high-value cancer targets like B-RafV600E and Carbonic Anhydrase, researchers can efficiently determine its biological activity profile. The provided protocols are designed to be robust and reproducible, and the emphasis on proper controls and data analysis will ensure the generation of trustworthy and interpretable results, paving the way for further investigation into this promising chemical scaffold.
References
-
Technology Networks. (2018, November 1). Cancer Cell Line Choice: 3 Considerations to Make. Retrieved from [Link]
-
Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7836-7848. Retrieved from [Link]
-
Sino Biological. (n.d.). BRAF (V600E) Datasheet. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Saeed, A., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7047. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Frontiers in Pharmacology, 14, 1188373. Retrieved from [Link]
-
Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay. Retrieved from [Link]
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]
-
Arshad, N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14, 33268-33285. Retrieved from [Link]
-
BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]
-
Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. Retrieved from [Link]
-
Vawhal, P. K., et al. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules, 28(2), 859. Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
-
Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
University of Queensland. (2017, September 29). Cancer cell line selection made easy. Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
Wei, C., et al. (2014). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 19(2), 297-307. Retrieved from [Link]
-
ResearchGate. (2024, February 1). How to determine IC50 significance?. Retrieved from [Link]
-
Rouken Bio. (2025, January 24). Introducing the in vitro models driving drug development. Retrieved from [Link]
-
Zhu, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of Cellular and Molecular Medicine, 28(4), e17906. Retrieved from [Link]
-
Emam, S., et al. (2021). Identification and characterization of in vitro, in vivo, and reactive metabolites of tandutinib using liquid chromatography ion trap mass spectrometry. Analytical Methods, 13(33), 3745-3759. Retrieved from [Link]
Sources
- 1. How to Select NCI Cell Lines for Pharmacogenomic Studies [cytion.com]
- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The in vitro models driving drug development [rouken.bio]
- 5. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 11. Cancer cell line selection made easy - Centre for Clinical Research - University of Queensland [clinical-research.centre.uq.edu.au]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Cancer Cell Line Choice: 3 Considerations to Make | Technology Networks [technologynetworks.com]
- 16. reddit.com [reddit.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 21. benchchem.com [benchchem.com]
- 22. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Cell-based assays with Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the biological activity of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate and its derivatives using a suite of robust cell-based assays. The protocols and workflows are designed to move from broad phenotypic effects to specific mechanistic insights, reflecting a logical progression in drug discovery research.
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] While historically recognized for their antibacterial properties, sulfonamide derivatives are now prominent in oncology for their ability to target a spectrum of cancer-associated enzymes and signaling pathways.[3][4] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases, as well as by inducing cell cycle arrest and apoptosis.[1][2][3]
The specific compound, this compound, serves as a key intermediate in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase.[5] This structural relationship strongly suggests that its derivatives may possess kinase inhibitory activity, making them promising candidates for anticancer drug development. This guide outlines a systematic approach to characterize the cellular effects of these novel derivatives.
Workflow for Characterizing Novel Sulfonamide Derivatives
The following workflow provides a strategic progression from initial screening to detailed mechanistic studies.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Scilit [scilit.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Welcome to the technical support resource for the synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a critical intermediate in the synthesis of various pharmaceutical agents. Notably, it is a key building block for Dabrafenib, a kinase inhibitor used in the treatment of certain types of cancer, including melanoma and non-small cell lung cancer.[1][2] The specific arrangement of fluorine atoms and the sulfonamide linker is crucial for the final drug's binding affinity and metabolic stability.[3][4]
Q2: What is the most common synthetic route for this molecule?
A2: The most frequently employed method is the sulfonamide bond formation between Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride . This reaction is typically carried out in the presence of a base, such as pyridine, which often serves as the solvent as well.[5][6]
Q3: Why is pyridine a common choice for the base and solvent in this reaction?
A3: Pyridine serves a dual purpose. First, it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Second, it can act as a nucleophilic catalyst. Pyridine attacks the highly electrophilic sulfonyl chloride to form a reactive pyridinium-sulfonyl intermediate. This intermediate is more susceptible to nucleophilic attack by the weakly basic aniline nitrogen of Methyl 3-amino-2-fluorobenzoate, thus accelerating the reaction.
Q4: Are there more modern catalytic methods to form this sulfonamide bond?
A4: Yes, for challenging sulfonamide couplings, transition metal-catalyzed cross-coupling reactions are a powerful alternative. The Buchwald-Hartwig amination, for instance, uses a palladium catalyst with a specialized ligand to couple aryl halides or triflates with amines or sulfonamides.[7][8] While the standard sulfonylation with sulfonyl chloride is often sufficient, methods like the Buchwald-Hartwig reaction can be advantageous for substrates with poor reactivity or for achieving higher yields under milder conditions.[9][10]
Synthesis Workflow Overview
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded 2,6-difluorobenzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[11] 2. Poor Quality Starting Materials: Impurities in either the amine or sulfonyl chloride can inhibit the reaction. 3. Insufficient Base: Incomplete neutralization of HCl can protonate the starting amine, rendering it non-nucleophilic. | 1. Use freshly purchased or distilled sulfonyl chloride. Handle under an inert atmosphere (Nitrogen or Argon) and store in a desiccator. 2. Verify the purity of starting materials via NMR or GC-MS. Synthesize and purify them if necessary (see protocols below). Purity should exceed 98%.[12] 3. Ensure at least a stoichiometric amount of base (e.g., pyridine) is used, often in excess when it is also the solvent. |
| Reaction Stalls or is Sluggish | 1. Low Reactivity of Amine: The ortho-fluorine on Methyl 3-amino-2-fluorobenzoate is electron-withdrawing, reducing the nucleophilicity of the amino group. 2. Low Temperature: The reaction may have a significant activation energy barrier. | 1. If using a non-catalytic solvent like DCM, ensure a sufficient excess of a strong base like pyridine is present to facilitate the reaction.[6] 2. After the initial addition at a controlled temperature (e.g., 15°C), allow the reaction to warm to room temperature and stir overnight to ensure completion.[5][6] |
| Final Product is an Oil or Impure Solid (e.g., orange/brown) | 1. Residual Pyridine/Pyridinium Salts: These are common impurities from the work-up. 2. Side Products: Potential side products include unreacted starting materials or the hydrolyzed sulfonyl chloride. 3. Di-sulfonated Product: While sterically hindered, formation of a bis-sulfonylated amine is possible if conditions are too harsh. | 1. During work-up, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine. 2. Purification is critical. One reported method involves heating the crude solid in a non-polar solvent like petroleum ether, then cooling to precipitate the purified product, leaving more soluble impurities behind.[5] Column chromatography may also be necessary. 3. Use a controlled stoichiometry of the sulfonyl chloride (e.g., 1.05-1.1 equivalents). |
Troubleshooting Logic Flow
Caption: A logical decision tree for troubleshooting low yield issues.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
This protocol is based on the Sandmeyer-type reaction starting from 2,6-difluoroaniline.[13]
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, 30%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methylene dichloride (DCM)
Procedure:
-
Diazotization: In a suitable reactor, dissolve 2,6-difluoroaniline in an aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
Chlorosulfonation: In a separate vessel, prepare a solution of sodium bisulfite and copper(II) sulfate in aqueous hydrochloric acid.
-
Slowly add the cold diazonium salt solution from step 2 to the chlorosulfonation mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir and warm to room temperature.
-
Extract the product into methylene dichloride. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2,6-difluorobenzenesulfonyl chloride as a crude product, which can be purified by vacuum distillation.
Protocol 2: Synthesis of Methyl 3-amino-2-fluorobenzoate
This protocol involves the reduction of a nitro-group precursor.[14]
Materials:
-
Methyl 2-fluoro-3-nitrobenzoate (or a suitable chlorinated precursor)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Sodium carbonate solution
Procedure:
-
Hydrogenation: In a high-pressure reactor (autoclave), charge the Methyl 2-fluoro-3-nitrobenzoate, 10% Pd/C catalyst, and methanol.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 0.7-0.8 MPa.
-
Heat the reaction to 35-40°C and stir for approximately 10 hours, monitoring for hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent carefully, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution to adjust the pH to 8-9, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by recrystallization or trituration with a mixture of methyl tert-butyl ether and heptane to obtain Methyl 3-amino-2-fluorobenzoate with high purity (>99%).[14]
Protocol 3: Core Synthesis of this compound
This protocol is an optimized version based on published procedures.[5][6]
Materials:
-
Methyl 3-amino-2-fluorobenzoate (1.0 eq)
-
2,6-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (can be used as solvent, ~10 vol) or Dichloromethane (DCM, ~10 vol) with Pyridine (1.5 eq)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: To a clean, dry, round-bottom flask under a nitrogen atmosphere, add Methyl 3-amino-2-fluorobenzoate and pyridine (or DCM).
-
Stir the mixture and cool to approximately 15°C using an ice-water bath.
-
Reagent Addition: Add the 2,6-difluorobenzenesulfonyl chloride dropwise via an addition funnel. Crucially, maintain the internal temperature below 25°C to minimize side reactions.[6]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (20-25°C). Let it stir overnight.
-
Work-up: Add ethyl acetate to the reaction mixture. If DCM was used, remove it by distillation. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, often as a solid.
-
Final Purification: Add petroleum ether to the crude solid and heat to reflux. Then, cool the mixture slowly to 5°C. The purified product will precipitate. Filter the solid and rinse with cold petroleum ether to afford this compound as a white to off-white solid.[5]
References
- Guidechem. (n.d.). What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?
- Guidechem. (n.d.). How to Synthesize Methyl 3-amino-2-fluorobenzoate?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website.
- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzenesulfonyl chloride 97.
- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(9), 2696.
- ChemicalBook. (n.d.). 2,6-Difluorobenzenesulfonyl chloride synthesis.
- SRI KRISHNA PHARMACEUTICALS LIMITED. (n.d.). 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc).
- ResearchGate. (n.d.). Optimization of the sulfamide synthesis.
- Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.
- Zhishang Chemical. (n.d.). High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3.
- ResearchGate. (n.d.). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles.
- Chemdad Co. (n.d.). 2,6-Difluorobenzenesulfonyl chloride.
- The Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. Retrieved from The Royal Society of Chemistry Website.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Journal of the American Chemical Society. (2023).
- K. M. (n.d.).
- PMC. (n.d.).
- ChemicalBook. (n.d.). methyl 3-amino-2-fluorobenzoate | 1195768-18-3.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Thieme E-Books & E-Journals. (n.d.). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction.
- PMC - NIH. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (2020).
- ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
- ChemicalBook. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Echemi. (2025). Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3): A Comprehensive Product Introduction.
- PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester.
- PharmaCompass.com. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate.
- Echemi. (n.d.). Methyl 3-(2,6-difluorophenylsulfonaMido) -2-fluorobenzoate 1195768-19-4.
- Chemdad Co. (n.d.). Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate.
- Sigma-Aldrich. (n.d.). This compound | 1195768-19-4.
- Aceschem. (n.d.). CAS 1195768-19-4 | this compound.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid.
- MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.
Sources
- 1. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 2. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. nbinno.com [nbinno.com]
- 13. environmentclearance.nic.in [environmentclearance.nic.in]
- 14. organicintermediate.com [organicintermediate.com]
Technical Support Center: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Disclaimer: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is a specialized chemical structure for which extensive public data is not available. This guide is therefore constructed based on expert analysis of its constituent functional groups and established principles for structurally related molecules. The troubleshooting advice and protocols provided are intended as a robust starting point for your investigations.
Predicted Compound Profile & Initial Analysis
Before addressing specific issues, it is crucial to understand the inherent physicochemical characteristics predicted from the molecule's structure. These properties are the root cause of most handling and solubility challenges.
Molecular Structure:

Structural Component Analysis:
-
N-(2,6-difluorophenyl)sulfonamide: The core of the molecule's challenging behavior. The sulfonamide proton (-SO₂NH-) is acidic. The two electron-withdrawing fluorine atoms on the phenyl ring significantly increase this acidity compared to standard sulfonamides, lowering its pKa.[1][2][3]
-
Methyl 2-fluorobenzoate: This ester portion is lipophilic and non-ionizable. The ortho-fluorine atom may participate in intramolecular hydrogen bonding with the sulfonamide proton, which can stabilize the crystal lattice, increase the melting point, and drastically reduce solubility.[4][5][6]
-
Overall Character: The molecule is predicted to be a poorly soluble, crystalline solid with a high melting point and significant lipophilicity (high LogP). Its solubility is expected to be highly dependent on pH.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~379.3 g/mol | High molecular weight contributes to lower aqueous solubility. |
| LogP (Lipophilicity) | High (>3.5) | Indicates a strong preference for non-polar environments over water, leading to poor aqueous solubility. |
| pKa (Acid Dissociation Constant) | 5.0 - 7.0 | The sulfonamide N-H is the primary ionizable proton. The 2,6-difluoro substitution makes it unusually acidic for a sulfonamide.[1][2][7] This is the key to unlocking pH-dependent solubility. |
| Aqueous Solubility (Intrinsic) | Very Low (<10 µg/mL) | The combination of high LogP, a planar and rigid structure, and potential intramolecular hydrogen bonding leads to a stable crystal lattice that is difficult to break with water. |
| Compound Form | Crystalline Solid | The planar aromatic rings promote efficient crystal packing, further reducing solubility compared to an amorphous form.[8] |
Frequently Asked Questions (FAQs)
Q1: My compound is insoluble in standard aqueous buffers (e.g., PBS pH 7.4). What is the primary cause?
Answer: The primary cause is the very low intrinsic aqueous solubility of the neutral form of the molecule, which is prevalent at pH 7.4. Based on its predicted pKa of 5.0-7.0, the compound is not sufficiently ionized at physiological pH to achieve significant solubility.[9] The rule of thumb "like dissolves like" explains that the molecule's high lipophilicity makes it incompatible with a polar solvent like water.[10]
Q2: I'm performing an in vitro assay and my compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?
Answer: This is a classic issue known as kinetic solubility failure.[11][12][13] Your compound is soluble in the 100% DMSO stock, but it immediately crashes out when the solvent environment changes to predominantly aqueous, where its solubility limit is much lower.
Immediate Solutions:
-
Lower the Final Assay Concentration: Ensure your highest test concentration is below the compound's kinetic solubility limit in the final assay buffer composition.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%) can help keep the compound in solution.[14] However, always run a vehicle control to check for solvent effects on your biological system.
-
Use a pH-Modified Buffer: If the pKa is, for example, 6.5, preparing your assay buffer at pH 8.0 would convert the compound to its more soluble anionic (salt) form. This is often the most effective strategy.
Q3: What is the best starting point for selecting an organic solvent for this compound?
Answer: Start with polar aprotic solvents. Given the molecule's structure, the following are excellent candidates for creating high-concentration stock solutions:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMA)
-
N-Methyl-2-pyrrolidone (NMP) [15]
For crystallization or purification, you might explore solvents like ethyl acetate, acetone, or acetonitrile, potentially with heating or as part of a co-solvent system.[16]
Q4: How can I definitively improve the aqueous solubility of this compound for in vivo or formulation studies?
Answer: The most robust method is to exploit the acidic sulfonamide proton by modifying the pH.[15] By preparing a solution with a pH at least 1.5 to 2 units above the compound's pKa, you can deprotonate the sulfonamide, forming a highly soluble anionic salt.
-
Example: If the pKa is determined to be 6.0, formulating the compound in a buffer at pH 7.5-8.0 will dramatically increase its solubility. You can achieve this by adding a base like sodium hydroxide or using a buffer system like Tris or bicarbonate.
Troubleshooting Workflows & Protocols
Workflow 1: Initial Solubility Assessment
This workflow provides a logical path to quickly diagnose and solve a solubility problem.
Caption: Troubleshooting flowchart for solubility issues.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is used for rapid, early-stage assessment of compound solubility upon addition from a DMSO stock into an aqueous buffer.[11][13][17]
Objective: To determine the concentration at which the compound begins to precipitate from a buffered solution containing a small percentage of DMSO.
Materials:
-
10 mM stock solution of the test compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well microplate (UV-transparent for direct UV method).
-
Plate reader capable of measuring turbidity or UV absorbance.
Procedure (Direct UV Method):
-
Prepare Standards: Create a standard curve by diluting the 10 mM DMSO stock into a 50:50 acetonitrile:water solution to concentrations ranging from 1 µM to 200 µM. This represents the fully solubilized compound.
-
Plate Compound: Dispense 2 µL of the 10 mM DMSO stock solution into wells of the 96-well plate.
-
Add Buffer: Add 98 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.
-
Incubate: Seal the plate and shake at room temperature for 2 hours to allow precipitation to equilibrate.
-
Separate Precipitate: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) into a clean UV-transparent collection plate.
-
Measure Absorbance: Read the UV absorbance of the filtrate at the compound's λ_max.
-
Calculate Solubility: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This value is the kinetic solubility.
Protocol 2: pH-Dependent Solubility Profiling
This experiment is critical for confirming the pKa-driven solubility hypothesis and identifying the optimal pH for formulation.[18][19][20]
Objective: To measure the compound's solubility across a range of pH values.
Materials:
-
Solid (powdered) test compound.
-
A series of buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 8.0 Tris).
-
HPLC system with UV detector for quantification.
-
Shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C).
Procedure (Shake-Flask Method):
-
Prepare Solutions: Add an excess amount of solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate vials. Ensure solid is visible at the bottom.
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After incubation, allow the vials to sit undisturbed for 30 minutes. Carefully withdraw a sample from the supernatant, avoiding any solid particles.
-
Filter: Filter the sample through a 0.45 µm syringe filter to remove any remaining undissolved solid.
-
Quantify: Dilute the filtered sample with an appropriate mobile phase and analyze by HPLC-UV against a standard curve to determine the concentration.
-
Plot Data: Plot solubility (µg/mL or µM) versus pH. You should observe a sharp increase in solubility as the pH rises above the compound's pKa.
Caption: pH effect on solubility: ionization leads to dissolution.
Protocol 3: Co-solvent Screening for Formulation
If pH modification is not an option, co-solvents can be used to increase solubility for preclinical formulations.[14][21][22]
Objective: To identify a co-solvent system that can solubilize the compound at the desired concentration.
Common Co-solvents & Vehicles:
-
PEG 400 (Polyethylene glycol 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Solutol HS 15
-
Cremophor EL
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
Screening Procedure:
-
Select Vehicles: Prepare various binary and ternary vehicle systems. Examples:
-
20% PEG 400 / 80% Saline
-
10% DMSO / 40% PEG 400 / 50% Water
-
30% HPβCD in Water
-
-
Test Solubility: Add the target amount of solid compound to a small volume (e.g., 1 mL) of each vehicle.
-
Solubilize: Vortex vigorously and sonicate for 15-30 minutes. Gentle warming may be applied if necessary, but check for compound stability.
-
Observe: Visually inspect for complete dissolution. A clear solution indicates success. Let the solution stand for several hours to check for delayed precipitation.
-
Select Lead Vehicle: Choose the simplest vehicle system that achieves the target concentration and appears stable.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Vlasiadis, I., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics.
- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Zhang, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules.
- BioDuro. (n.d.). ADME Solubility Assay.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Cruz-Cabeza, A. J., et al. (2015). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. CrystEngComm.
- ChemRxiv. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- McCormack, P. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics.
- McCormack, P. L., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
- Gale, P. A., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry.
- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
- ResearchGate. (n.d.). The pK a values of the sulfonamides investigated.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- van der Water, R. F., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). N-(2,6-difluorophenyl)sulfonamide.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (n.d.). Hydrogen bonding in sulfonamides.
- PubChem. (n.d.). 2,6-Difluorophenyl sulfamate.
- AURA. (n.d.). Different intra- and inter-molecular hydrogen-bonding patterns.
- NIST. (n.d.). Methyl 2-fluorobenzoate. NIST WebBook.
- Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). Methyl 2-fluorobenzoate.
- Chem-Impex. (n.d.). Methyl 2-fluorobenzoate.
- ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides.
- ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.
- Lloyd, H. A., et al. (1966). Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society.
- ChemSrc. (n.d.). METHYL 2-FLUOROBENZOATE.
- ChemicalBook. (n.d.). methyl 3-amino-2-fluorobenzoate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. who.int [who.int]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Organic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that incorporating fluorine into organic molecules can dramatically enhance their pharmacological properties, but it also introduces significant purification challenges.[1] This guide is structured to provide not just protocols, but the underlying rationale for troubleshooting the unique purification hurdles presented by organofluorine compounds.
Section 1: The Fluorine Factor - Understanding the Core Challenges (FAQs)
This section addresses the fundamental principles governing the behavior of fluorinated compounds during purification.
Q1: Why does adding fluorine to my compound make it so difficult to purify by standard chromatography?
A1: The difficulty arises from fluorine's unique and somewhat contradictory electronic properties. Fluorine is the most electronegative element, creating strong bond dipoles (C-F).[2][3] However, the electron density is so tightly held that the fluorine atom has very low polarizability, making it a poor participant in intermolecular interactions like hydrogen bonding.[4]
This leads to several practical consequences:
-
Altered Polarity: A single fluorine or a CF3 group can drastically change a molecule's polarity and dipole moment, leading to unexpected elution behavior in both normal and reversed-phase chromatography.[5]
-
Weak Interactions: Fluorinated compounds often exhibit weak interactions with standard silica or C18 stationary phases, which can result in poor retention, co-elution with nonpolar impurities, or elution near the solvent front.[4]
-
"Fluorophilicity": Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases.[6] This can be exploited for purification but works against standard hydrocarbon-based chromatography.[6]
Q2: My fluorinated compound is showing severe peak tailing on my C18 column. What's happening?
A2: Peak tailing for fluorinated compounds, especially amines or phenols, on silica-based columns is often due to strong secondary interactions with residual silanol groups (Si-OH) on the stationary phase. The highly electronegative fluorine atoms can increase the acidity of nearby protons (e.g., on a phenol) or decrease the basicity of amines, altering their ionic state and interaction with the column surface.[7][8]
Q3: I'm trying to crystallize my fluorinated product, but it keeps "oiling out." Why?
A3: Fluorination significantly impacts crystal packing.[9][10] The introduction of fluorine can disrupt typical π-π stacking or hydrogen bonding networks that facilitate crystallization in non-fluorinated analogs.[5][11] Furthermore, the low intermolecular forces associated with C-F bonds can lead to lower melting points and a greater tendency to form oils instead of well-ordered crystals.[4] Finding a solvent system that appropriately balances solubility at high temperatures with insolubility at low temperatures is uniquely challenging.
Section 2: Troubleshooting Guide: Chromatographic Purification
This section provides specific, actionable solutions to common problems encountered during the chromatographic purification of fluorinated compounds.
Reversed-Phase Chromatography (RPC)
| Problem | Primary Cause(s) | Troubleshooting Solutions & Rationale |
| Low or No Retention (Compound elutes in the void volume) | The compound is too polar for the C18 phase, or fluorination reduces hydrophobic interactions. | 1. Switch to a Fluorinated Stationary Phase: Use a pentafluorophenyl (PFP) or a fluorous-phase column. These phases offer alternative retention mechanisms like dipole-dipole and π-π interactions, which are better suited for fluorinated aromatics.[8][12][13] 2. Employ HILIC Mode: On a polar column (or even some fluorinated phases at high organic content), switch to Hydrophilic Interaction Chromatography (HILIC) mode.[7][12] This can significantly increase the retention of polar fluorinated compounds.[12] 3. Increase Aqueous Content: If using a standard C18, drastically increase the water content in the mobile phase. |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols; analyte existing in multiple ionic forms. | 1. Acidify the Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of acidic and basic functional groups, minimizing silanol interactions and leading to sharper peaks.[7][8] 2. Use a Modern, End-Capped Column: Ensure your C18 column is fully end-capped to minimize available silanols.[7] |
| Co-elution with Impurities | Insufficient selectivity of the C18 phase for structurally similar fluorinated compounds. | 1. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Methanol is a better hydrogen-bond donor and acceptor, changing how it competes with the analyte for the stationary phase.[7] 2. Switch to a PFP Column: A pentafluorophenyl phase provides orthogonal selectivity to C18, often resolving compounds that co-elute on traditional phases.[8][12] |
Normal-Phase / Flash Chromatography
| Problem | Primary Cause(s) | Troubleshooting Solutions & Rationale |
| Compound Streaks or Decomposes on Silica | The compound is unstable to the acidic nature of silica gel. | 1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic silanol groups.[14] 2. Switch the Stationary Phase: Use a less acidic medium like alumina (neutral or basic) or Florisil®.[14] |
| Compound is Very Nonpolar (High Rf in Hexane) | Fluorination can sometimes decrease polarity, making the compound elute very quickly. | 1. Use a "Fluorous" Column: For highly fluorinated compounds, a column packed with fluorous silica can provide retention where normal silica fails.[6] 2. Use Weaker Solvents: If not already using it, switch to pure hexane or heptane. |
| Poor Solubility for Loading | The compound is a solid with low solubility in the nonpolar mobile phase. | Use Dry Loading: Dissolve the compound in a strong, volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely. Load the resulting dry powder onto the top of the column. This prevents band broadening from using a strong loading solvent.[7] |
Supercritical Fluid Chromatography (SFC)
Q4: My compound is thermally labile and difficult to separate by HPLC. Is SFC a good option?
A4: Absolutely. SFC is an excellent technique for purifying fluorinated compounds, especially those that are thermally labile or chiral.[15][16] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations than HPLC.[15] For fluorinated compounds, which are often soluble in CO2, SFC provides a unique and powerful purification tool that avoids large volumes of organic solvents.[17][18]
Section 3: Troubleshooting Guide: Non-Chromatographic Purification
Crystallization
Q5: What are good starting points for selecting a recrystallization solvent for a novel fluorinated compound?
A5: There are no perfect rules, but a good starting point is to use solvent systems that can counteract the weak intermolecular forces of the fluorinated compound.[19]
-
High-Boiling Point Solvents: Solvents like toluene, xylenes, or chlorobenzene can sometimes provide the thermal range needed to dissolve the compound hot while allowing for slow cooling to promote crystal growth.
-
Solvent/Anti-Solvent Systems: A common and effective strategy.
-
Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, THF).
-
Slowly add a nonpolar "anti-solvent" (e.g., hexanes, heptane) until the solution becomes persistently cloudy.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled decrease in solubility is often key to inducing crystallization over oiling out.[19]
-
-
CO2-Assisted Crystallization: For some fluorinated compounds, applying carbon dioxide pressure can enhance solubility in an organic solvent. A subsequent, controlled release of pressure can induce recrystallization.[20]
Distillation
Q6: I'm trying to purify a volatile fluorinated liquid by distillation, but the separation is very poor. What could be the issue?
A6: The most likely culprit is the formation of an azeotrope. Fluorinated compounds are notorious for forming azeotropes with other fluorocarbons or with common organic solvents, making separation by simple distillation impossible as the vapor and liquid phases have the same composition.[21][22]
Troubleshooting Strategy:
-
Extractive Distillation: This is the primary solution. It involves adding a third component (an "entrainer") to the mixture that alters the relative volatility of the compounds you are trying to separate.[21][22] For fluorocarbons, chlorinated hydrocarbons or alkyl benzenes have been shown to be effective entrainers.[21]
-
Fractional Distillation: For contaminants like hydrogen fluoride (HF) or silicon tetrafluoride (SiF4), which can arise from reactions with glass, fractional distillation can be effective but may concentrate these corrosive impurities in the initial fractions.[23]
Section 4: Protocols & Methodologies
Protocol 1: Scouting Gradient for Reversed-Phase HPLC of a Novel Fluorinated Compound
This protocol is designed to quickly establish a starting point for method development.
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
-
Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1 mg/mL. If solubility is an issue, use the minimum amount of DMSO or DMF.
-
Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm (or as appropriate for your chromophore).
-
Gradient Program:
-
0-2 min: Hold at 5% B
-
2-17 min: Linear ramp from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
-
Analysis: This "scouting" run will show you the approximate %B at which your compound elutes. You can then design a shallower, more focused gradient around that elution point to achieve optimal separation from impurities.
Section 5: Visualized Workflows
Decision Workflow for Purification Strategy
This diagram outlines a logical path for selecting an appropriate purification technique for a new fluorinated compound.
Caption: Decision tree for selecting a purification method.
References
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods . LCGC International. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . National Institutes of Health (NIH). Available at: [Link]
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) . Selerity Technologies. Available at: [Link]
-
Combustion ion chromatography for extractable organofluorine analysis . National Institutes of Health (NIH). Available at: [Link]
- Distillation process for fluorocarbons. Google Patents.
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals . National Institutes of Health (NIH). Available at: [Link]
- Distillation process for fluorocarbons. Google Patents.
-
Intermolecular Interactions of Organic Fluorine Seen in Perspective . ResearchGate. Available at: [Link]
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior . MDPI. Available at: [Link]
-
Intermolecular forces . Chemistry LibreTexts. Available at: [Link]
-
Polarity and Intermolecular Forces . Chemistry LibreTexts. Available at: [Link]
-
Supercritical fluid chromatography . Grokipedia. Available at: [Link]
-
Review articles in SUPERCRITICAL FLUIDS . ResearchGate. Available at: [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and . Library and Archives Canada. Available at: [Link]
-
Supercritical fluid chromatography . Wikipedia. Available at: [Link]
-
Purification of Fluorine by Distillation . SciSpace. Available at: [Link]
-
Fractional distillation of acid contaminants from sevoflurane . PubMed. Available at: [Link]
- Methods for solubilizing and recovering fluorinated compounds. Google Patents.
-
Organofluorine chemistry . Wikipedia. Available at: [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists . National Institutes of Health (NIH). Available at: [Link]
-
Procedure for the Deoxyfluorination of (S)-3-Hydroxy-gamma-butyrolactone . Organic Syntheses. Available at: [Link]
-
Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]
-
Enzymatic synthesis of fluorinated compounds . National Institutes of Health (NIH). Available at: [Link]
-
New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures . ACS Publications. Available at: [Link]
-
Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? . National Institutes of Health (NIH). Available at: [Link]
-
Fluorine in Crystal Engineering ? ?The Little Atom That Could? . ResearchGate. Available at: [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY . Agilent. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists . ACS Publications. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PubMed Central. Available at: [Link]
- Solvents for fluorinated polymers. Google Patents.
-
Troubleshooting 6 Common Problems in Liquid Chromatography Separations . Medium. Available at: [Link]
-
HPLC Troubleshooting Guide . Restek. Available at: [Link]
-
Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior . MDPI. Available at: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting . Shimadzu. Available at: [Link]
- Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
-
Remove Sticky Reagents . University of Rochester, Department of Chemistry. Available at: [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions . Chemical Reviews. Available at: [Link]
-
PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS . Marten Law. Available at: [Link]
-
Fluorocarbons (PFAS)—The Forever Chemicals . National Institutes of Health (NIH). Available at: [Link]
-
Breaking Bonds, Cleaning Water . WUFT News. Available at: [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. Chromatography [chem.rochester.edu]
- 15. grokipedia.com [grokipedia.com]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. selerity.com [selerity.com]
- 18. researchgate.net [researchgate.net]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. US7404943B2 - Methods for solubilizing and recovering fluorinated compounds - Google Patents [patents.google.com]
- 21. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 22. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 23. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Sulfonamide-Based Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of sulfonamide-based intermediates. This guide is designed to provide not just protocols, but the underlying scientific rationale to empower your experimental design, execution, and troubleshooting processes.
Introduction: Why Study Sulfonamide Degradation?
Sulfonamides (SAs) are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their incomplete metabolism and widespread use lead to their persistence in various environmental matrices, such as water and soil.[1][2] Understanding their degradation is critical for assessing environmental risk, ensuring the stability of pharmaceutical formulations, and identifying potentially bioactive or toxic transformation products. Degradation can occur via three primary routes: photodegradation, microbial (biological) degradation, and chemical degradation (e.g., hydrolysis, oxidation).
This guide provides a structured approach to investigating these pathways, complete with experimental workflows, troubleshooting FAQs, and the causal logic behind our recommendations.
Section 1: Photodegradation Pathways
Photodegradation is a key abiotic process for the transformation of light-sensitive pharmaceuticals like sulfonamides in aquatic environments.[3] The process is typically initiated by the absorption of sunlight, leading to a series of reactions that can cleave or modify the parent molecule.
Q1: What are the primary mechanisms of sulfonamide photodegradation?
Answer: The photodegradation of sulfonamides in water primarily follows two major pathways upon irradiation:
-
Cleavage of the Sulfonamide Bond (S-N bond): This is a common pathway where the bond between the sulfur atom and the nitrogen atom of the sulfonamide group is broken.[3][4] This often results in the formation of sulfanilic acid and the corresponding heterocyclic amine.
-
SO2 Extrusion: This pathway involves the cleavage of both the C-S and S-N bonds, leading to the extrusion (release) of a sulfur dioxide (SO2) molecule.[3][5] This results in the direct coupling of the aniline and heterocyclic rings.
Other identified pathways include hydroxylation of the benzene ring and modifications to the heterocyclic ring substituent.[6][7] The specific pathway that dominates can depend on the structure of the sulfonamide and environmental conditions like pH.[6]
Experimental Workflow: Investigating Photodegradation
This protocol outlines a typical laboratory setup to study the photodegradation kinetics and identify transformation products of a target sulfonamide.
Caption: General workflow for a laboratory photodegradation study.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution of the sulfonamide (e.g., 1000 mg/L) in a suitable organic solvent like methanol.
-
Spike this stock into ultrapure water to create a working solution at the desired experimental concentration (e.g., 10-50 µg/L). Causality: Using a low concentration of organic solvent minimizes its role as a photosensitizer.
-
-
Experimental Setup:
-
Transfer the working solution into quartz tubes, which are transparent to UV light.
-
Place the tubes in a solar simulator or a chamber with a Xenon lamp that mimics the solar spectrum.
-
Simultaneously, prepare "dark controls" by wrapping identical tubes in aluminum foil to assess for any non-photolytic degradation (e.g., hydrolysis).
-
-
Sampling:
-
Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately after collection, quench any ongoing photoreactions by adding a small amount of a solvent like methanol or by filtering the sample and storing it in the dark at 4°C.
-
-
Analysis:
-
Analyze the samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8]
-
Quantify the decrease in the parent sulfonamide concentration over time.
-
Use the mass spectrometer in full scan or product ion scan mode to identify potential degradation products.
-
Troubleshooting & FAQs: Photodegradation
Q2: My sulfonamide isn't degrading, even under the lamp. What's wrong?
Answer:
-
Check Your Light Source: Ensure your lamp's emission spectrum covers the absorption spectrum of your sulfonamide. Most sulfonamides absorb in the UVA range (315-400 nm). Verify the lamp's age and intensity; output can decrease over time.
-
Check Your Vessel: Are you using quartz or borosilicate glass (Pyrex)? Standard borosilicate glass will filter out a significant portion of UVB and some UVA radiation, potentially halting the reaction. Always use high-purity quartz for these experiments.
-
Matrix Effects: Is your "ultrapure water" truly pure? Dissolved organic matter can act as a light screen, absorbing photons before they reach the target molecule.
Q3: I see many new peaks in my chromatogram, but I can't identify them. How can I elucidate their structures?
Answer: This is a common challenge. Structure elucidation is a puzzle that requires multiple pieces of information.
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass of the unknown peak. This allows you to predict a molecular formula.
-
MS/MS Fragmentation: Fragment the unknown ion and analyze its product ions. The fragmentation pattern provides clues about the molecule's structure. For example, the loss of 64 Da often corresponds to the loss of SO2. Compare the fragmentation pattern to that of the parent compound to see what parts of the molecule have changed.
-
Isotope Labeling: If possible, synthesize or purchase a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of your parent sulfonamide. Any degradation products will carry the isotopic label, confirming they originated from the parent drug.
-
Literature Review: Search for published studies on the degradation of your specific sulfonamide or structurally similar ones.[3][6] It is likely that common products have already been identified.
Section 2: Microbial Degradation Pathways
Microbial degradation, or biodegradation, is a significant pathway for the removal of sulfonamides in environments like soil and wastewater treatment plants.[2][9] This process is mediated by enzymes produced by microorganisms like bacteria and fungi.
Q4: What are the common microbial transformation pathways for sulfonamides?
Answer: Microorganisms employ several strategies to metabolize sulfonamides. Unlike complete mineralization (conversion to CO2 and water), which is rare, biotransformation is more common.[1] Key pathways include:
-
Acetylation: The addition of an acetyl group to the N4-amino group is a very common detoxification pathway. While this can reduce antibacterial activity, the reaction is sometimes reversible.
-
Hydroxylation: The addition of a hydroxyl (-OH) group, typically to the benzene or heterocyclic ring.[10]
-
Deamination: The removal of the N4-amino group.
-
Cleavage of the S-N Bond: Similar to photodegradation, some microbes can hydrolytically cleave the sulfonamide bond.[1][10]
Identified bacterial genera capable of degrading sulfonamides include Pseudomonas, Acinetobacter, and others.[1][9]
Experimental Workflow: Assessing Biodegradation in Soil
This protocol provides a framework for evaluating the biodegradation of a sulfonamide in an active soil matrix.
Caption: Workflow for a soil microcosm biodegradation experiment.
Detailed Protocol:
-
Microcosm Setup:
-
Collect fresh soil from a relevant site. Sieve it to remove large debris and homogenize.
-
Weigh out equal portions of soil (e.g., 50 g) into replicate glass beakers (microcosms).
-
Prepare an aqueous solution of the sulfonamide and spike it into the soil to achieve the target concentration and moisture content (e.g., 60% of water holding capacity).
-
-
Establish Controls (Crucial for Proving Biodegradation):
-
Sterile Control: Autoclave a separate set of soil samples twice before spiking. This kills native microorganisms. Degradation observed in the active soil but not here points to a biological process.
-
Abiotic Control: Alternatively, treat soil with a microbial inhibitor like sodium azide. This serves a similar purpose to autoclaving.
-
-
Incubation and Sampling:
-
Incubate all microcosms (active and control) in the dark at a constant temperature.
-
At each time point, sacrifice three replicate microcosms from the active set and one from the control set.
-
-
Extraction and Analysis:
-
Extract the sulfonamide and its potential metabolites from the soil samples. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or pressurized solvent extraction.
-
The soil extract is often "dirty" and requires cleanup. Solid-Phase Extraction (SPE) is typically used to remove matrix interferences.[11][12]
-
Analyze the final, cleaned extract by HPLC-MS/MS.
-
Troubleshooting & FAQs: Microbial Degradation
Q4: Degradation is the same in my sterile control and my active soil. Does this mean no biodegradation is occurring?
Answer: Yes, this is the classic indicator that the observed degradation is primarily abiotic (e.g., hydrolysis or oxidation) rather than biological. The purpose of the sterile control is to create a baseline for non-biological degradation. If the degradation curves are statistically indistinguishable, you can conclude that under your experimental conditions, microbial action is not a significant pathway.
Q5: My analyte recovery from the soil is very low and inconsistent, even at time zero. What can I do?
Answer: This is a common and frustrating issue in soil analysis.
-
Strong Sorption: Sulfonamides can bind tightly to soil components, especially clay and organic matter. Your extraction solvent may not be strong enough to desorb the analyte. Experiment with different solvent mixtures and pH adjustments. For example, an acidified solvent can help extract sulfonamides.
-
Inefficient Extraction: Are you achieving good contact between the solvent and soil? Ensure vigorous shaking or vortexing. Sonication can also help break up soil aggregates and improve extraction efficiency.
-
Matrix Effects in MS: Soil extracts are notorious for causing ion suppression in the mass spectrometer's source. This is where the cleanup step (SPE) is critical. Ensure your SPE protocol is optimized. You can test for matrix effects by comparing the signal of a standard in pure solvent versus its signal when spiked into a blank soil extract. If the signal is suppressed, the cleanup needs improvement. Using a matrix-matched calibration curve is essential for accurate quantification.[13]
Section 3: Chemical Degradation (Hydrolysis)
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For sulfonamides, this process is highly dependent on pH and temperature.
Q6: Under what conditions is hydrolysis a significant degradation pathway?
Answer: Sulfonamides are generally resistant to hydrolysis at neutral pH (pH 7) and alkaline pH (pH 9).[14] However, hydrolysis can become a significant degradation pathway under acidic conditions (e.g., pH 4).[14] The rate of hydrolysis also increases significantly with temperature. The primary mechanism involves the cleavage of the S-N bond to yield sulfanilic acid and the respective amine.[4][15]
Experimental Workflow: OECD 111 Hydrolysis Study
The OECD Guideline 111 is the standard protocol for testing the hydrolysis of chemicals as a function of pH.
Detailed Protocol:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Solution Preparation: Prepare a stock solution of the sulfonamide in a minimal amount of a water-miscible solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solution should be less than 1%.
-
Incubation:
-
Add the stock solution to the buffer solutions to achieve the final test concentration.
-
Dispense the solutions into sterile, sealed vials.
-
Incubate the vials in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated back to 25°C using the Arrhenius equation).
-
-
Sampling and Analysis:
-
At specified time intervals, remove vials for analysis.
-
Directly analyze the samples using HPLC to determine the concentration of the parent sulfonamide. An MS detector can be used to identify hydrolysis products.
-
-
Data Analysis:
-
For each pH, plot the natural log of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics.
-
The slope of this line is the negative of the rate constant (k).
-
The half-life (t1/2) is calculated as ln(2)/k.
-
Data Summary: Hydrolysis of Sulfonamides
The following table summarizes typical findings for sulfonamide hydrolysis.
| pH | Temperature (°C) | General Hydrolysis Rate | Primary Products |
| 4.0 | 25 - 50 | Moderate to Significant | Sulfanilic acid, amine heterocycle |
| 7.0 | 25 - 50 | Very Slow / Stable | - |
| 9.0 | 25 - 50 | Stable | - |
| Data synthesized from literature findings.[14] |
Troubleshooting & FAQs: Hydrolysis
Q7: I'm seeing degradation at pH 7 and 9. Is this hydrolysis?
Answer: It's unlikely to be simple hydrolysis, as sulfonamides are known to be stable under these conditions.[14] Consider these possibilities:
-
Photodegradation: Are your vials truly protected from all light? Even ambient lab lighting over a long experiment can cause some degradation of sensitive compounds. Ensure vials are stored in complete darkness.
-
Microbial Contamination: Did you use sterile buffers and glassware? If not, microbial growth could be responsible for the degradation. The presence of turbidity or unexpected new peaks in the chromatogram could be signs of contamination.
-
Oxidation: Was the buffer prepared with truly oxygen-free water? Dissolved oxygen could cause slow oxidative degradation over time, especially if trace metals are present to act as catalysts.
References
-
Adelowo, O. A., et al. (2018). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Jeong, J., et al. (2016). Biodegradation of sulfonamide antibiotics in sludge. PubMed. Available at: [Link]
-
García-Galán, M. J., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available at: [Link]
-
Chen, J. & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Available at: [Link]
-
Chen, J. & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]
-
Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]
-
Adamek, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Institutes of Health (NIH). Available at: [Link]
-
Adamek, E., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Odesa I. I. Mechnikov National University. Available at: [Link]
-
Fónagy, O., et al. (2021). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. MDPI. Available at: [Link]
-
Ma, Y., et al. (2023). Biodegradation of trace sulfonamide antibiotics accelerated by substrates across oxic to anoxic conditions during column infiltration experiments. ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]
-
García-Galán, M. J., et al. (2011). Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]
-
Osiński, P., et al. (2022). Application of UHPLC-MS/MS method to study occurrence and fate of sulfonamide antibiotics and their transformation products in surface water in highly urbanized areas. ResearchGate. Available at: [Link]
-
Machalicky, O., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
King, J. F., et al. (1988). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry. Available at: [Link]
-
Machalicky, O., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Institutes of Health (NIH). Available at: [Link]
-
Nobilis, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, X., et al. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]
-
Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar-Institute for Applied Chromatography. Available at: [Link]
-
Riemer, G. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. Available at: [Link]
-
Białk-Bielińska, A., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Page, M. I. & Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]
-
Zhang, K., et al. (2018). Analysis of sulfonamides and their metabolites in drinking water by high performance liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of sulfonamide antibiotics in sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient scaling of your synthesis.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs), including the kinase inhibitor Dabrafenib.[1] The reaction typically involves the sulfonylation of Methyl 3-amino-2-fluorobenzoate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
While the reaction appears straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and process safety. These include:
-
Exothermic Reaction Control: The sulfonylation reaction is often exothermic, and improper temperature management can lead to side reactions and impurities.
-
Incomplete Conversion: Achieving full conversion of the starting materials can be difficult, leading to challenging downstream purification.
-
Impurity Formation: Several potential side reactions can generate impurities that are structurally similar to the desired product, complicating their removal.
-
Work-up and Product Isolation: The removal of the base (e.g., pyridine) and its salts, as well as the crystallization of the final product, are critical steps that require careful optimization.
-
Physical Properties of the Product: The final product is a solid, and controlling its crystalline form, particle size, and purity is essential for its use in subsequent pharmaceutical manufacturing steps.[2][3]
This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate and resolve issues as they arise.
II. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis.
Q1: What is the optimal temperature for the sulfonylation reaction?
A1: The reaction is typically conducted at a controlled temperature, often starting at a lower temperature (e.g., 15°C) during the addition of the sulfonyl chloride to manage the initial exotherm. After the addition is complete, the reaction mixture is often warmed to room temperature (20-25°C) and stirred overnight to ensure complete conversion. Careful temperature control is crucial to minimize the formation of byproducts.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can track the consumption of the starting materials (Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride) and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the most common impurities I should look out for?
A3: Common impurities can include unreacted starting materials, hydrolyzed sulfonyl chloride (2,6-difluorobenzenesulfonic acid), and potentially over-sulfonated byproducts, although the latter is less common with a 1:1 stoichiometry. Impurity profiling using techniques like HPLC and LC-MS is crucial for quality control.[5][6]
Q4: How do I effectively remove pyridine after the reaction?
A4: Pyridine is typically removed during the work-up by washing the organic layer with an acidic aqueous solution, such as dilute hydrochloric acid or a copper sulfate solution.[7] This converts pyridine into its water-soluble salt (pyridinium chloride), which is then partitioned into the aqueous phase.[7]
Q5: What is the best way to purify the final product?
A5: The final product is a solid and is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.[2] Column chromatography on silica gel can also be employed for purification, especially at a smaller scale or for removing stubborn impurities.[8]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the scale-up process, categorized by the stage of the synthesis.
A. Reaction Stage
Problem 1: Low or incomplete conversion of starting materials.
Question: My reaction has stalled, and I'm observing a significant amount of unreacted Methyl 3-amino-2-fluorobenzoate by TLC/HPLC. What could be the cause, and how can I resolve it?
Answer:
Low conversion can stem from several factors. Here's a systematic approach to troubleshooting this issue:
Root Causes & Solutions:
-
Insufficient Reagent Activity:
-
2,6-Difluorobenzenesulfonyl Chloride Quality: This reagent is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, rendering it inactive.[9]
-
Solution: Always use a fresh, high-purity batch of 2,6-difluorobenzenesulfonyl chloride. Store it under anhydrous conditions and handle it in a dry atmosphere.
-
-
-
Inadequate Temperature or Reaction Time:
-
The reaction may be kinetically slow at lower temperatures.
-
Solution: After the initial controlled addition of the sulfonyl chloride, ensure the reaction is allowed to stir at room temperature for a sufficient duration (e.g., overnight) to drive it to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time for your scale.
-
-
-
Poor Mixing in the Reactor:
-
On a larger scale, inefficient stirring can lead to localized concentration gradients and incomplete mixing of reactants.
-
Solution: Ensure your reactor is equipped with an appropriate agitator that provides thorough mixing of the reaction mass. The type of impeller and stirring speed should be optimized for the viscosity and volume of the reaction mixture.
-
-
-
Presence of Water in the Reaction:
-
Water will react with the sulfonyl chloride, deactivating it.
-
Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
-
-
Experimental Protocol: Optimizing Reaction Completion
-
Reagent Verification: Before starting the reaction, confirm the purity of your 2,6-difluorobenzenesulfonyl chloride, for instance, by checking its refractive index.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Temperature Profile: Maintain a temperature of <25°C during the addition of the sulfonyl chloride. After addition, allow the mixture to warm to 20-25°C and monitor for at least 12-16 hours.
-
Sampling and Analysis: Take periodic samples for TLC or HPLC analysis to track the disappearance of the starting materials. The reaction is complete when the starting amine spot is no longer visible or its concentration plateaus.
Problem 2: Formation of significant side products.
Question: I'm observing multiple spots on my TLC plate in addition to the product and starting materials. What are these impurities, and how can I prevent their formation?
Answer:
The formation of side products is often related to reaction conditions and the reactivity of the starting materials. The fluorine atoms on both aromatic rings can influence the electronic properties and reactivity of the molecules.[10]
Potential Side Reactions and Prevention Strategies:
| Side Product | Plausible Cause | Prevention Strategy |
| 2,6-Difluorobenzenesulfonic Acid | Hydrolysis of the sulfonyl chloride by trace amounts of water. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. |
| Bis-sulfonated Amine (Dimer) | Reaction of the product with another molecule of sulfonyl chloride. | Maintain a strict 1:1 stoichiometry of reactants. Add the sulfonyl chloride slowly and controllably to the amine solution to avoid localized excesses. |
| Hydrolysis of the Methyl Ester | Presence of water and prolonged exposure to acidic or basic conditions during reaction or work-up. | Minimize reaction and work-up times. Use a non-aqueous work-up if possible, or perform aqueous washes quickly at controlled pH. |
B. Work-up and Purification Stage
Problem 3: Difficulty in removing pyridine and its salts.
Question: After an acidic wash, I still detect pyridine in my product by NMR. How can I improve its removal?
Answer:
Residual pyridine can interfere with crystallization and subsequent reactions. Complete removal is crucial.
Strategies for Efficient Pyridine Removal:
-
Multiple Acidic Washes: A single wash may not be sufficient, especially at a larger scale.
-
Solution: Perform multiple washes with a dilute acid solution (e.g., 1-2 M HCl). Monitor the pH of the aqueous layer after each wash; continue washing until the aqueous layer remains acidic.
-
-
Use of Copper Sulfate Solution:
-
Washing with an aqueous solution of copper(II) sulfate can be very effective. Pyridine forms a complex with copper ions, which is readily extracted into the aqueous phase.[7]
-
-
Azeotropic Distillation:
-
If pyridine is used as the solvent, the bulk of it should be removed by distillation. Co-distillation with a solvent like toluene can help remove the final traces.
-
-
Solvent Swaps:
-
After the initial reaction in a solvent like dichloromethane, a solvent swap to ethyl acetate can facilitate the removal of pyridine salts during the aqueous work-up, as these salts have very low solubility in ethyl acetate.
-
Problem 4: Product fails to crystallize or forms an oil.
Question: I've concentrated my product, but it's an oil and won't solidify. How can I induce crystallization?
Answer:
Crystallization is a critical purification step, and its success depends on factors like purity, solvent system, and temperature.[2][3][11]
Troubleshooting Crystallization:
-
Impurity Interference:
-
Residual solvents (like pyridine or dichloromethane) or reaction byproducts can inhibit crystallization.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. An additional acidic wash or a quick filtration through a small plug of silica gel might be necessary.
-
-
-
Incorrect Solvent System:
-
The choice of solvent is critical for successful crystallization. You need a solvent in which the product is soluble at higher temperatures but sparingly soluble at lower temperatures.
-
Solution: A common and effective solvent system for this product is a mixture of ethyl acetate and a non-polar solvent like heptane.[2] Dissolve the crude product in a minimal amount of warm ethyl acetate and then slowly add heptane until the solution becomes slightly turbid. Cool the mixture slowly to induce crystallization.
-
-
-
Supersaturation and Nucleation:
-
Crystallization requires a supersaturated solution and nucleation sites.
-
Solution:
-
Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
Slow Cooling: Cool the solution slowly to allow for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or amorphous solid.
-
-
-
IV. References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Braatz, R. D. (2014). Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Society.
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 858-873.
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation.
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation.
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
-
Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib. Retrieved from
-
Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
-
ResolveMass Laboratories. (2025). Impurity profiling in peptides: Why It Matters in Drug Development. Retrieved from [Link]
Sources
- 1. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 3. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 4. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Drastic fluorine effect: complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of fluorinated haloalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS: 1195768-19-4). As a key intermediate in the synthesis of the BRAF inhibitor Dabrafenib, understanding its handling and storage characteristics is crucial for experimental success and ensuring the integrity of your research.[1][2] This document provides a comprehensive overview of its properties, detailed protocols for its use, and a troubleshooting guide to address common challenges.
Compound Profile and Key Characteristics
This compound is a white to off-white solid.[3] Its chemical structure, containing a sulfonamide linkage, a methyl ester, and multiple fluorine substitutions, dictates its physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 1195768-19-4 | [4][5] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [4][5] |
| Molecular Weight | 345.29 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [3] |
| Purity | Typically ≥97% | |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Storage | Refrigerator (2-8°C) or Room Temperature, sealed from moisture. | [3] |
Safety and Hazard Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) provided by your supplier for the most current and comprehensive safety information. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Experimental Protocols
Preparation of Stock Solutions
Given the compound's limited solubility, careful preparation of stock solutions is critical for reproducible experimental results. DMSO is a common solvent for creating high-concentration stock solutions of poorly soluble compounds.[6]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Appropriate vials (amber glass is recommended to protect from light)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Protocol for a 10 mM DMSO Stock Solution:
-
Calculation:
-
Molecular Weight (MW) = 345.29 g/mol
-
To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.
-
Mass (mg) required for 1 mL of 10 mM solution = 1 mL * (1 L / 1000 mL) * (0.010 mol / 1 L) * (345.29 g / 1 mol) * (1000 mg / 1 g) = 3.45 mg .
-
-
Weighing:
-
Tare a clean, dry weighing boat on a calibrated analytical balance.
-
Carefully weigh out 3.45 mg of the compound. For accuracy, it is often easier to weigh a larger mass (e.g., 10.35 mg) and dissolve it in a proportionally larger volume (e.g., 3 mL).
-
-
Dissolution:
-
Transfer the weighed compound into a suitable vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
Visually inspect for any undissolved particles. If present, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) may also aid dissolution, but be cautious as excessive heat can cause degradation.[6]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C in tightly sealed amber vials.
-
Caption: Workflow for preparing a stock solution.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely in DMSO or methanol. | - Insufficient solvent volume.- Compound has low intrinsic solubility.- Presence of insoluble impurities. | - Increase the solvent volume to create a more dilute solution.- Use a combination of vortexing and sonication. Gentle warming can also be effective.[6]- If insolubility persists, consider alternative solvents such as Dimethylformamide (DMF). Always perform a small-scale test first.- Filter the solution to remove any particulates before use, though this may reduce the effective concentration. |
| Precipitation occurs when diluting the DMSO stock in an aqueous buffer or media. | - The compound is poorly soluble in aqueous solutions.- The final concentration of DMSO is too low to maintain solubility. | - Decrease the final concentration of the compound in the aqueous solution.- Increase the final percentage of DMSO in your working solution, but be mindful of its potential effects on your experimental system.- Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium.[6] |
| Inconsistent or non-reproducible experimental results over time. | - Degradation of the compound in solution. The sulfonamide and ester functional groups are susceptible to hydrolysis, especially under acidic or basic conditions.[7]- Photodegradation. As an intermediate of Dabrafenib, which is known to be photosensitive, this compound may also degrade upon exposure to light.[8][9] | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid storing the compound in aqueous solutions for extended periods. If necessary, assess stability at your working pH.- Protect all solutions containing the compound from light by using amber vials or wrapping them in foil.[8] |
| Appearance of new peaks in HPLC or LC-MS analysis of the stored solution. | - Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid or hydrolysis of the sulfonamide bond.- Oxidation: The final product, Dabrafenib, is highly susceptible to oxidative degradation.[9] This intermediate may share this sensitivity. | - Characterize the new peaks by mass spectrometry to identify potential degradation products.- Perform a forced degradation study (e.g., exposure to mild acid, base, and an oxidizing agent like H₂O₂) to understand the degradation profile.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for the solid compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from moisture and light. While some suppliers suggest room temperature storage, refrigeration (2-8°C) is a more conservative approach to minimize potential degradation over time.[3]
Q2: My experiment is sensitive to DMSO. What other solvents can I use? A2: While solubility data is limited, you can test other organic solvents such as methanol, ethanol, or DMF on a small scale.[6] Methanol is listed as having slight solubility.[3] For cell-based assays, if a DMSO stock is unavoidable, ensure the final concentration in your culture medium is low (typically <0.5%) and that you run a vehicle control with the same DMSO concentration.
Q3: How many times can I freeze-thaw my DMSO stock solution? A3: It is strongly recommended to avoid multiple freeze-thaw cycles.[6] Aliquoting your stock solution into single-use volumes is the best practice to maintain the integrity and concentration of the compound.
Q4: Is this compound stable in aqueous buffers? A4: The stability in aqueous solutions has not been specifically reported. However, due to the presence of both a sulfonamide and a methyl ester group, the compound is likely susceptible to pH-dependent hydrolysis.[7] It is advisable to prepare fresh dilutions in aqueous buffers immediately before use and not to store them for extended periods.
Q5: The solid material appears clumpy. Is it still usable? A5: Clumping may indicate the absorption of moisture. While the compound may still be usable, it is best to dry it under a vacuum before weighing to ensure accurate concentration calculations. If you observe a significant change in color or appearance, it may be indicative of degradation, and using a fresh batch is recommended.
Caption: Decision tree for troubleshooting inconsistent results.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- Hölzel, M., et al. (2016). Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor. ACS Medicinal Chemistry Letters.
- Kumar, A., et al. (2021).
- ChemicalBook. (n.d.). This compound.
- MedCrave. (2016). Forced Degradation Studies.
- KCST. (n.d.). Poorly Soluble Drugs Dissolution And Drug Release.
- Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Remedium. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Sigma-Aldrich. (n.d.). This compound | 1195768-19-4.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Aceschem. (n.d.). CAS 1195768-19-4 | this compound.
- Sigma-Aldrich. (n.d.). This compound | 1195768-19-4.
- PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate.
- PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester.
- Chemsrc. (n.d.). Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate.
- Pharmaffiliates. (n.d.). CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate.
- ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
- American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
- Pharma.Tips. (2023). Troubleshooting Incomplete Dissolution of Tablets.
- Benchchem. (n.d.). stability issues of 3-fluorobenzoic acid, morpholide in solution.
- BLD Pharm. (n.d.). 1195768-19-4|this compound|BLD Pharm.
- Chemdad. (n.d.). Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate.
- ResearchGate. (n.d.). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies | Request PDF.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and....
- PubMed Central. (2023). Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 4. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of Synthesized Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally confirm the structure of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a molecule featuring a trifluorinated, dual-aromatic sulfonamide scaffold. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and validity of your structural elucidation process.
The Synthetic Pathway: A Deliberate Construction
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with a rich history in medicinal chemistry.
The choice of a suitable base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. The reaction is often conducted in an aprotic solvent like dichloromethane or ethyl acetate to ensure the solubility of the reactants and facilitate the reaction.
Figure 1: General workflow for the synthesis and purification of the target compound.
A Multi-faceted Approach to Structural Confirmation: Comparing the Alternatives
No single analytical technique provides a complete structural picture. A robust confirmation relies on the convergence of data from multiple, orthogonal methods. The following sections compare the utility of key spectroscopic techniques in the context of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For a fluorinated compound such as this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms.
-
Aromatic Protons: The protons on the two aromatic rings will appear in the downfield region (typically 6.5-8.5 ppm). The coupling patterns (doublets, triplets, etc.) will be complex due to both H-H and H-F coupling.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected, typically in the range of 3.5-4.0 ppm.
-
Amine Proton: The N-H proton of the sulfonamide group will appear as a singlet, and its chemical shift can be highly variable (often between 8-11 ppm) depending on the solvent and concentration, as it is capable of hydrogen bonding.
¹³C NMR Spectroscopy:
The carbon NMR spectrum reveals the number of different carbon environments in the molecule.
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will be the most downfield signal, typically in the range of 160-170 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to fluorine atoms will show characteristic C-F coupling, which is a key diagnostic feature.
-
Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region, typically around 50-55 ppm.
¹⁹F NMR Spectroscopy:
For fluorinated compounds, ¹⁹F NMR is a crucial and highly sensitive technique. The chemical shifts are very sensitive to the electronic environment.
-
Difluorophenyl Group: The two equivalent fluorine atoms on the 2,6-difluorophenyl ring are expected to give a single signal.
-
Fluorobenzoate Group: The single fluorine atom on the 2-fluorobenzoate ring will give a distinct signal.
-
F-F and F-H Coupling: The spectrum will likely show coupling between the different fluorine atoms (F-F coupling) and between the fluorine and nearby protons (F-H coupling), providing valuable information about the spatial arrangement of these atoms.
| Technique | Information Gained | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (H-H, H-F coupling) | High sensitivity, readily available | Complex spectra for aromatic regions, N-H peak can be broad and variable |
| ¹³C NMR | Carbon skeleton, functional groups (C-F coupling) | Unambiguous carbon count, direct observation of C-F bonds | Lower sensitivity, longer acquisition times |
| ¹⁹F NMR | Fluorine environments, connectivity (F-F, F-H coupling) | High sensitivity, large chemical shift dispersion, sensitive to subtle structural changes | Requires a multinuclear NMR spectrometer |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
The expected molecular ion peak ([M+H]⁺) for C₁₄H₁₀F₃NO₄S would be at m/z 346.03. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, can further confirm the elemental composition.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions. Common fragmentation pathways for sulfonamides include:
-
Cleavage of the S-N bond: This is a characteristic fragmentation that can lead to ions corresponding to the sulfonyl group and the amine portion of the molecule.
-
Loss of SO₂: This is another common fragmentation pathway for sulfonamides.
Figure 2: Plausible fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3200-3300 (can be broad) |
| C=O Stretch (Ester) | 1700-1730 |
| S=O Stretch (Sulfonamide) | 1330-1370 (asymmetric) and 1140-1180 (symmetric) |
| C-F Stretch | 1000-1400 (often multiple bands) |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450-1600 |
While IR spectroscopy is excellent for confirming the presence of these functional groups, it does not provide detailed information about the overall molecular structure and connectivity.
Experimental Protocols: A Guide to Best Practices
Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Mass Spectrometry: Prepare a dilute solution (e.g., 10-100 µg/mL) of the product in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
IR Spectroscopy: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of a synthesized molecule like this compound is not a linear process but an integrated, self-validating system. Each piece of data, from the synthetic route to the spectroscopic outputs, must be consistent and complementary. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, researchers can build a comprehensive and irrefutable body of evidence to confirm the molecular architecture of their target compound. This rigorous approach is fundamental to ensuring the quality, reproducibility, and ultimate success of research and development endeavors in the chemical and pharmaceutical sciences.
References
-
Dabrafenib and Trametinib in BRAF V600E-Mutant Metastatic Non-Small Cell Lung Cancer. (2017). GSK. [Link]
-
Synthesis of N-arylsulfonamides. (2021). Taylor & Francis Online. [Link]
-
Spectroscopic Data of N-(Aryl)-4-Methoxybenzenesulfonamides. (2015). ResearchGate. [Link]
-
Fragmentation of Aromatic Sulfonamides in Mass Spectrometry. (2007). PubMed. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
2,6-Difluorobenzenesulfonyl chloride. (n.d.). PubChem. [Link]
- Combination of MEK and B-Raf inhibitors. (2011).
A Comparative Guide to the Efficacy of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Derivatives as BRAF Inhibitors
This guide provides an in-depth comparison of the efficacy of derivatives based on the Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate scaffold. Our focus is on the structure-activity relationships (SAR) that govern their potency as inhibitors of the BRAF kinase, a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating this important class of therapeutic agents.
Introduction: The Significance of the Difluorophenylsulfonamido Scaffold
The this compound core has emerged as a privileged scaffold in the development of targeted cancer therapeutics. Its significance is underscored by its role as a key intermediate in the synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF protein kinase. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including approximately 50% of melanomas, making it a prime target for therapeutic intervention. These mutations lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival.[1][2][3][4]
The development of small molecule inhibitors that can selectively target the mutated BRAF protein has revolutionized the treatment of these cancers. The journey from the initial scaffold to a clinically effective drug like Dabrafenib is a testament to the power of medicinal chemistry and rigorous biological evaluation. This guide will dissect the key structural modifications of the this compound backbone and their impact on inhibitory activity, providing a framework for the rational design of next-generation BRAF inhibitors.
The MAPK Signaling Pathway: The Therapeutic Target
To appreciate the efficacy of these derivatives, it is essential to understand their molecular target: the MAPK signaling pathway. In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus, controlling fundamental cellular processes. However, in BRAF-mutant cancer cells, the pathway is perpetually "on," leading to incessant proliferative signaling.
Caption: The MAPK signaling pathway in BRAF-mutant melanoma.
From Precursor to Potent Inhibitor: A Structure-Activity Relationship (SAR) Analysis
The transformation of this compound into a highly potent BRAF inhibitor involves several key chemical modifications. While a direct comparative dataset for a wide range of its immediate derivatives is not extensively published, the well-documented SAR of Dabrafenib and related compounds provides invaluable insights.
The core structure of this compound provides a rigid backbone that correctly orients the key pharmacophoric elements for binding to the BRAF kinase. The 2,6-difluorophenylsulfonamido group is a crucial hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.
The development of Dabrafenib from this precursor involved the strategic addition of a thiazole and a pyrimidine ring. These additions were instrumental in enhancing potency and selectivity. The tert-butyl group on the thiazole ring occupies a hydrophobic pocket in the enzyme's active site, significantly contributing to the binding affinity.
| Compound/Derivative | Key Structural Features | Rationale for Modification | Impact on Efficacy |
| This compound | Core Scaffold | Starting point for synthesis, provides essential sulfonamide pharmacophore. | Serves as a foundational building block with limited intrinsic inhibitory activity. |
| Dabrafenib | Addition of a tert-butylthiazole and an aminopyrimidine moiety. | The thiazole and pyrimidine rings extend into the ATP-binding site, forming key interactions. The tert-butyl group fits into a hydrophobic pocket. | High potency and selectivity for BRAF V600E.[5][6] |
| Analogs with varied thiazole substituents | Replacement of the tert-butyl group with smaller alkyl or polar groups. | To probe the hydrophobic pocket and improve pharmacokinetic properties. | Generally leads to a decrease in potency, highlighting the importance of the tert-butyl group for optimal binding.[5] |
| Analogs with modifications to the pyrimidine ring | Alterations to the substitution pattern on the pyrimidine ring. | To explore additional hydrogen bonding interactions and modulate solubility. | Can impact both potency and selectivity, with the 2-aminopyrimidine being a key feature for potent inhibition. |
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of this compound derivatives is determined through a series of robust in vitro assays. These assays are designed to measure the direct inhibition of the target kinase and the downstream effects on cancer cell viability.
BRAF V600E Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified BRAF V600E protein.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the BRAF V600E kinase in the presence of varying concentrations of the test compound. The amount of phosphorylation is typically detected using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a final concentration of 2 ng/µL of purified recombinant BRAF V600E enzyme, the substrate peptide, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add the diluted compounds to a 96-well or 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Add the BRAF V600E enzyme/substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells harboring the BRAF V600E mutation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed BRAF V600E-mutant melanoma cells (e.g., A375) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.[2][7]
Western Blot Analysis of MAPK Pathway Phosphorylation
This technique is used to confirm the on-target effect of the compounds by measuring the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target proteins.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat BRAF V600E-mutant cells with the test compounds for a defined period. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.
Caption: A generalized experimental workflow for comparing derivative efficacy.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptional starting point for the development of potent and selective BRAF inhibitors. The journey to Dabrafenib illustrates a successful paradigm in modern drug discovery, where a deep understanding of the target's biology and a systematic exploration of structure-activity relationships converge.
Future research in this area will likely focus on developing derivatives that can overcome the mechanisms of acquired resistance to current BRAF inhibitors. This may involve designing compounds that can inhibit different conformational states of the BRAF protein or that possess a broader inhibitory profile against other kinases involved in resistance pathways. The experimental workflows outlined in this guide provide a robust framework for the evaluation of such novel derivatives, ensuring that the next generation of BRAF inhibitors will be even more effective in the fight against cancer.
References
-
The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
The MAPK (ERK) Pathway: Investigational Combinations for the Treatment of BRAF-Mutated Metastatic Melanoma. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
The Activation of MAPK in Melanoma Cells Resistant to BRAF Inhibition Promotes PD-L1 Expression That Is Reversible by MEK and PI3K Inhibition. (2015, June 15). Clinical Cancer Research. Retrieved January 3, 2026, from [Link]
-
MAPK pathway inhibition in melanoma: resistance three ways. (2014, August 11). Portland Press. Retrieved January 3, 2026, from [Link]
-
Synthetic pathway for Dabrafenib. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma. (2021). Scholar Commons. Retrieved January 3, 2026, from [Link]
-
Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. (2023, August 1). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (2013, March 14). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 3, 2026, from [Link]
-
Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. (2018, July 17). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (2025, October 8). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
Sources
- 1. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Navigating the Path to the Clinic: A Comparative In Vivo Validation Guide for Novel BRAF Inhibitors Derived from a Dabrafenib Scaffold
A Senior Application Scientist's Guide to Preclinical Efficacy and Safety Assessment
For researchers at the forefront of oncology drug discovery, the journey from a promising chemical scaffold to a clinically validated therapeutic is both arduous and exciting. The compound Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate represents a key building block in the synthesis of Dabrafenib, a potent and selective inhibitor of BRAF kinase.[1] This guide leverages this connection to provide a comprehensive framework for the in vivo validation of a hypothetical next-generation BRAF inhibitor, "Compound-X," derived from this foundational scaffold.
Our objective is to provide a detailed, experience-driven comparison of the experimental workflows required to benchmark Compound-X against the established clinical agent, Dabrafenib. This guide will delve into the critical decision-making processes, from model selection to endpoint analysis, that underpin a robust preclinical data package. We will explore validation in the primary context of oncology and consider a secondary, exploratory assessment in inflammation, thereby creating a holistic profile of our novel drug candidate.
The Rationale: Why Develop New BRAF Inhibitors?
BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, a critical regulator of cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are oncogenic drivers in a significant percentage of melanomas, as well as in non-small cell lung cancer, colorectal cancer, and thyroid cancer. While first-generation inhibitors like Dabrafenib have revolutionized treatment for these patients, challenges such as acquired resistance and off-target toxicities necessitate the development of new and improved therapeutic agents.[2][3]
Our hypothetical Compound-X, therefore, aims to address these unmet needs, with a preclinical validation plan designed to demonstrate superior efficacy, an improved safety profile, or the ability to overcome known resistance mechanisms when compared to Dabrafenib.
Visualizing the Target: The BRAF Signaling Pathway
To understand the mechanism we aim to disrupt, a clear visualization of the signaling cascade is essential. The diagram below illustrates the BRAF pathway and the point of intervention for inhibitors like Compound-X and Dabrafenib.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Part 1: In Vivo Validation in an Oncology Setting
The primary therapeutic hypothesis for Compound-X is its anti-cancer activity. A head-to-head comparison with Dabrafenib in a clinically relevant xenograft model is the gold standard for preclinical validation.
Experimental Design: Human Melanoma Xenograft Model
The choice of an appropriate animal model is paramount for generating translatable data. We will utilize the A375 human melanoma cell line, which harbors the BRAF V600E mutation, implanted in immunocompromised mice. This model is widely used and accepted for testing BRAF inhibitors.
-
Animal Model: Athymic Nude (Nu/Nu) or NOD/SCID mice. These strains lack a functional adaptive immune system, preventing the rejection of human tumor xenografts.[2]
-
Cell Line: A375 (BRAF V600E positive human melanoma).
-
Test Articles:
-
Compound-X
-
Dabrafenib (Positive Control)
-
Vehicle (Negative Control)
-
Workflow for Xenograft Efficacy Study
The following diagram outlines the critical steps in the in vivo xenograft study.
Caption: Workflow for the in vivo xenograft study.
Detailed Experimental Protocol: Xenograft Efficacy
-
Cell Culture and Implantation: A375 cells are cultured under standard conditions. A suspension of 5 x 10^6 cells in 100 µL of a Matrigel/PBS mixture is injected subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Randomization: Tumors are measured twice weekly with digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.
-
Drug Formulation and Administration: Dabrafenib and Compound-X are formulated as a suspension in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water). Dosing is performed once daily via oral gavage.
-
Efficacy and Tolerability Monitoring: Tumor volume and body weight are recorded twice weekly. Mice are monitored daily for clinical signs of toxicity.
-
Pharmacodynamic (PD) Analysis: A satellite group of animals may be used for PD analysis. Tumors are collected at a specified time point (e.g., 4 hours) after the final dose, snap-frozen, and analyzed by Western blot for levels of phosphorylated ERK (p-ERK) to confirm target engagement.
-
Study Endpoints: The study is terminated when control tumors reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group.
Comparative Data Summary
The following tables represent hypothetical data to illustrate the comparative evaluation of Compound-X and Dabrafenib.
Table 1: Anti-Tumor Efficacy in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Regressions |
| Vehicle | - | 1450 ± 210 | - | 0/10 |
| Dabrafenib | 30 | 350 ± 95 | 75.9% | 2/10 |
| Compound-X | 10 | 520 ± 110 | 64.1% | 0/10 |
| Compound-X | 30 | 210 ± 75 | 85.5% | 5/10 |
| Compound-X | 60 | 150 ± 60 | 89.7% | 7/10 |
Table 2: Tolerability and Safety Profile
| Treatment Group | Dose (mg/kg, PO, QD) | Maximum Mean Body Weight Loss % | Treatment-Related Deaths |
| Vehicle | - | 1.5% | 0/10 |
| Dabrafenib | 30 | 8.2% | 0/10 |
| Compound-X | 10 | 2.1% | 0/10 |
| Compound-X | 30 | 4.5% | 0/10 |
| Compound-X | 60 | 9.8% | 1/10 |
Interpretation: In this hypothetical scenario, Compound-X at 30 mg/kg shows superior efficacy (higher TGI and more regressions) and better tolerability (less body weight loss) compared to Dabrafenib at the same dose. This would provide a strong rationale for its further development.
Part 2: Exploratory In Vivo Validation in an Inflammation Model
Given the central role of the MAPK pathway in inflammatory responses, assessing the anti-inflammatory potential of Compound-X can broaden its therapeutic profile. The carrageenan-induced paw edema model is a classic, robust, and rapid method for evaluating acute anti-inflammatory activity.[4][5][6]
Experimental Design: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).
-
Inducing Agent: 1% Carrageenan solution.
-
Test Articles:
-
Compound-X
-
Dabrafenib
-
Indomethacin (Positive Control, a standard NSAID)[4]
-
Vehicle (Negative Control)
-
Workflow for Paw Edema Study
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study on Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Introduction: Unveiling the Potential of a Dabrafenib Precursor
In the landscape of targeted cancer therapy, the discovery of potent and selective kinase inhibitors remains a cornerstone of drug development. The compound Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is a key intermediate in the synthesis of Dabrafenib, a highly effective and FDA-approved inhibitor of BRAF kinase for the treatment of metastatic melanoma and other cancers harboring the BRAF V600E mutation.[1][2][3] Given its structural contribution to a known BRAF inhibitor, it is plausible that this precursor molecule itself possesses inhibitory activity against BRAF or other kinases.
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the enzymatic inhibitory profile of novel compounds like this compound. We will delve into the critical importance of cross-reactivity profiling, provide detailed experimental protocols for assessing enzyme inhibition, and offer insights into the interpretation of the resulting data. This document will serve as a practical, in-depth technical guide, empowering you to move from a novel compound to a well-characterized potential drug lead.
The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target
The efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the primary target is essential for therapeutic effect, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit others.
A thorough cross-reactivity assessment is therefore not merely an academic exercise but a critical step in preclinical drug development. It allows for:
-
Identification of potential side effects: Off-target inhibition can disrupt essential cellular signaling pathways, leading to adverse events.[6][7]
-
Understanding the full pharmacological profile: Uncovering additional targets may reveal new therapeutic opportunities or explain unexpected biological activities.
-
Guiding lead optimization: A clear understanding of the structure-activity relationship across a panel of kinases enables medicinal chemists to rationally design more selective and potent inhibitors.
An Integrated Experimental Workflow for Inhibitor Characterization
To comprehensively evaluate a novel inhibitor, a multi-step experimental approach is recommended. This workflow ensures a thorough characterization, from initial validation of on-target activity to a broad assessment of selectivity across the kinome.
Figure 1: A schematic of the experimental workflow for characterizing a novel kinase inhibitor.
Experimental Protocols
Primary Target Engagement: IC50 Determination against BRAF V600E
The first step is to ascertain if the compound inhibits its putative primary target, BRAF V600E. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[8][9][10] A luminescence-based kinase assay, which measures ATP consumption, is a common and robust method.[11]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing BRAF V600E and MEK1 in kinase assay buffer.
-
Allow a 15-minute pre-incubation at room temperature to facilitate inhibitor binding.
-
-
Initiation of Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for BRAF V600E.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Cross-Reactivity Profiling: Kinase Panel Screening
To assess the selectivity of the inhibitor, it should be screened against a broad panel of kinases.[13][14] The choice of kinases in the panel is crucial. It should include representatives from different families of the human kinome and kinases that are known to be common off-targets for inhibitors of the same class. For a putative BRAF inhibitor, the panel should include other RAF family members (e.g., CRAF), key kinases in related signaling pathways (e.g., MEK1, ERK2), and kinases with structurally similar ATP-binding pockets.
A radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate, is a highly sensitive and direct method for kinase activity measurement.[15][16]
Procedure:
The general procedure for a radiometric kinase panel screen is as follows:
-
Assay Plate Preparation: The test compound is added at one or more concentrations (e.g., 1 µM and 10 µM for initial screening) to a multi-well plate.
-
Kinase and Substrate Addition: A reaction mixture containing a specific kinase from the panel, its corresponding substrate, and the kinase buffer is added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, often by capturing the substrate on a filter membrane.
-
Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. For compounds showing significant inhibition, a full IC50 curve is generated.
Data Presentation and Interpretation
The results of the cross-reactivity screen should be presented in a clear and concise table, listing the IC50 values for each kinase tested. For kinases where the compound showed low activity, the IC50 can be reported as "> X µM," where X is the highest concentration tested.
Table 1: Hypothetical Inhibitory Profile of this compound and Dabrafenib
| Kinase Target | Putative IC50 (nM) of Test Compound | Published IC50 (nM) of Dabrafenib | Kinase Family |
| BRAF V600E | 5.2 | 0.8 | Ser/Thr Kinase |
| BRAF (wild-type) | 35.8 | 3.2 | Ser/Thr Kinase |
| CRAF | 65.2 | 5.0 | Ser/Thr Kinase |
| MEK1 | >10,000 | >10,000 | Ser/Thr Kinase |
| ERK2 | >10,000 | >10,000 | Ser/Thr Kinase |
| CDK16 | 850 | Potent Inhibitor | Ser/Thr Kinase |
| NEK9 | 1,200 | Potent Inhibitor | Ser/Thr Kinase |
| JNK1 | >10,000 | >10,000 | Ser/Thr Kinase |
| p38α | >10,000 | >10,000 | Ser/Thr Kinase |
| AKT1 | >10,000 | >10,000 | Ser/Thr Kinase |
| SRC | 5,500 | >10,000 | Tyr Kinase |
| LCK | 8,200 | >10,000 | Tyr Kinase |
Disclaimer: The IC50 values for the test compound are hypothetical and for illustrative purposes only. Dabrafenib IC50 values are based on published data.[5][17]
From this hypothetical data, we can infer that our test compound is a potent inhibitor of BRAF V600E, albeit less potent than Dabrafenib. It exhibits a degree of selectivity, with significantly higher IC50 values against other kinases. However, like Dabrafenib, it shows some off-target activity against other kinases such as CDK16 and NEK9.[5] This highlights the importance of such screening to identify potential off-target effects that might not be immediately obvious from the compound's intended target.
Visualizing the Target Pathway
Understanding the biological context of the primary target is crucial. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3]
Figure 2: A simplified diagram of the MAPK signaling pathway, indicating the inhibitory action of the test compound on BRAF.
Conclusion
The characterization of a novel enzyme inhibitor is a multifaceted process that requires rigorous experimental validation. While this compound is known as a synthetic intermediate, its structural similarity to Dabrafenib warrants a thorough investigation of its own biological activity. The methodologies outlined in this guide provide a robust framework for determining the potency and selectivity of this and other novel inhibitors. By combining targeted IC50 determination with broad cross-reactivity profiling, researchers can gain a comprehensive understanding of a compound's pharmacological profile, a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.). Retrieved from [Link]
-
FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (2022, July 21). Retrieved from [Link]
-
Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Publications. (n.d.). Retrieved from [Link]
-
Dabrafenib: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved from [Link]
-
Dabrafenib - DermNet. (n.d.). Retrieved from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved from [Link]
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (n.d.). Retrieved from [Link]
-
IC50 - Wikipedia. (n.d.). Retrieved from [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (2020). Retrieved from [Link]
-
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]
-
Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. (n.d.). Retrieved from [Link]
-
Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling - BMJ Heart. (n.d.). Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (2022, May 5). Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]
-
Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (2015, March 19). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]
-
Kinase Panel Screening Services | Reaction Biology. (n.d.). Retrieved from [Link]
-
BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife. (2013, November 5). Retrieved from [Link]
-
Kinase Panel Screening for Drug Discovery - ICE Bioscience. (n.d.). Retrieved from [Link]
-
CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
SafetyScreen Kinase Panel [1mM ATP] - FR - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. (n.d.). Retrieved from [Link]
- CN103588767A - Preparation method of dabrafenib - Google Patents. (n.d.).
Sources
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heart.bmj.com [heart.bmj.com]
- 7. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Benchmarking the synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
An In-Depth Comparative Guide to the Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Introduction
This compound (CAS No. 1195768-19-4) is a critical advanced intermediate in the synthesis of Dabrafenib, a potent B-Raf kinase inhibitor used in the treatment of metastatic melanoma. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for the pharmaceutical industry. This guide provides a comprehensive benchmark of the prevalent synthetic strategies, offering an objective comparison supported by experimental data and protocols. We will dissect the synthesis into its core components—the preparation of key intermediates and their final coupling—to provide researchers and process chemists with the insights needed to select and optimize the most suitable manufacturing route.
Retrosynthetic Analysis and Core Strategies
The target molecule is assembled by forming a sulfonamide bond between two key fragments: Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride .[1][2] Therefore, a robust manufacturing strategy hinges on the efficient synthesis of these two precursors.
The retrosynthetic analysis reveals these two primary building blocks:
Caption: Retrosynthetic approach for the target molecule.
This guide will first evaluate the synthesis of each intermediate and then compare the classic coupling methodology with modern alternatives.
Part 1: Synthesis of Intermediate A: Methyl 3-amino-2-fluorobenzoate
The synthesis of this amino ester intermediate (CAS No. 1195768-18-3) is a multi-step process with several documented routes, each presenting distinct advantages and challenges.
Strategy 1A: Esterification of 3-Amino-2-fluorobenzoic Acid
This is the most direct approach, assuming the availability of the parent carboxylic acid. The primary challenge is the esterification of an amino-substituted acid, which requires careful selection of conditions to avoid side reactions.
Workflow:
Caption: Workflow for the esterification of 3-Amino-2-fluorobenzoic acid.
Experimental Protocol:
-
To a stirred solution of 3-amino-2-fluorobenzoic acid (161 mmol) in methanol (300 mL), add thionyl chloride (403 mmol) dropwise at 0 °C.[3]
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL).
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the product.[3]
Discussion: The use of thionyl chloride is highly effective as it reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more electrophilic for the attack by methanol. This method avoids the need for strong acid catalysts that could lead to polymerization or other side reactions with the amine group. The quantitative yield reported in the literature makes this an attractive option if the starting acid is readily available.[3]
Strategy 1B: Industrial Route from 2,6-Dichlorobenzoic Acid
This multi-step synthesis is designed for large-scale production, starting from a less expensive, readily available raw material. It involves nitration, esterification, selective fluorination, and catalytic hydrogenation.
Experimental Protocol (Abbreviated):
-
Nitration: 2,6-Dichlorobenzoic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,6-dichloro-3-nitrobenzoic acid.[4]
-
Esterification: The resulting acid is esterified with methanol and a sulfuric acid catalyst under reflux conditions to give methyl 2,6-dichloro-3-nitrobenzoate.[4]
-
Selective Fluorination: The dichloro compound undergoes selective nucleophilic aromatic substitution (SNAF) to replace one chlorine atom with fluorine, yielding methyl 6-chloro-2-fluoro-3-nitrobenzoate.
-
Catalytic Hydrogenation: The nitro group is reduced to an amine, and the remaining chlorine is removed via hydrogenolysis using a palladium catalyst to afford the final product, Methyl 3-amino-2-fluorobenzoate.[4][5]
Discussion: This route is more complex but is often more economically viable on an industrial scale due to the low cost of the initial starting material. The key steps are the selective fluorination and the final hydrogenation/dechlorination, which require careful process optimization to achieve high selectivity and yield.
| Parameter | Strategy 1A (Esterification) | Strategy 1B (Industrial Route) |
| Starting Material | 3-Amino-2-fluorobenzoic acid | 2,6-Dichlorobenzoic acid |
| Number of Steps | 1 | 4 |
| Key Reagents | Thionyl Chloride, Methanol | Fuming HNO₃, H₂SO₄, Pd/C, H₂ |
| Advantages | High yield, simple procedure.[3] | Low-cost starting material, scalable.[4] |
| Disadvantages | Relies on availability of the starting acid. | Multiple steps, use of hazardous reagents. |
Part 2: Synthesis of Intermediate B: 2,6-Difluorobenzenesulfonyl chloride
The synthesis of this sulfonyl chloride (CAS No. 60230-36-6) is another critical juncture where different approaches can be taken.
Strategy 2A: Lithiation of 1,3-Difluorobenzene
This organometallic approach provides a direct route to the desired sulfonyl chloride.
Workflow:
Caption: Workflow for the synthesis of 2,6-Difluorobenzenesulfonyl chloride via lithiation.
Experimental Protocol:
-
To a cooled solution (-78 °C) of 1,3-difluorobenzene (82 mmol) in diethyl ether (120 mL), add n-BuLi in hexane (81 mmol) dropwise. Stir the mixture at -78 °C for 3 hours.[6]
-
Flush sulfur dioxide gas (1648 mmol) into the solution and stir at -60 °C for 20 minutes, which produces a white solid.[6]
-
Add N-chlorosuccinimide (NCS) (91 mmol) and warm the reaction mixture to room temperature for 1 hour.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.[6]
Discussion: This method is elegant and direct. The ortho-directing effect of the fluorine atoms facilitates selective lithiation at the C2 position. However, it requires cryogenic temperatures (-78 °C) and the handling of pyrophoric n-BuLi and toxic sulfur dioxide gas, which can be challenging to scale up safely.[7]
Strategy 2B: Diazotization of 2,6-Difluoroaniline
This classic Sandmeyer-type reaction is a common industrial method for preparing sulfonyl chlorides from anilines.
Experimental Protocol:
-
Diazotization: React 2,6-Difluoroaniline with sodium nitrite in the presence of sulfuric acid in an aqueous medium to generate the 2,6-difluorobenzenediazonium salt intermediate.[8]
-
Chlorosulfonation: In a separate flask, prepare a suspension of a copper catalyst (e.g., copper sulfate pentahydrate).[8]
-
Slowly add the diazonium salt solution to a mixture containing sodium bisulfite and hydrochloric acid in the presence of the copper catalyst.
-
The reaction generates the desired 2,6-difluorobenzenesulfonyl chloride, which can be extracted and purified.[8]
Discussion: This aqueous-based chemistry avoids the use of cryogenic conditions and pyrophoric reagents, making it more amenable to large-scale industrial production.[8] However, diazonium salts can be unstable and require careful temperature control during their generation and subsequent reaction.
| Parameter | Strategy 2A (Lithiation) | Strategy 2B (Diazotization) |
| Starting Material | 1,3-Difluorobenzene | 2,6-Difluoroaniline |
| Key Reagents | n-BuLi, SO₂, NCS | NaNO₂, H₂SO₄, NaHSO₃, Cu catalyst |
| Reaction Conditions | Cryogenic (-78 °C) | Aqueous, controlled low temperature |
| Advantages | Direct, high-yielding on a lab scale.[6] | Scalable, avoids pyrophoric reagents.[8] |
| Disadvantages | Requires cryogenic setup, handling of hazardous reagents. | Diazonium intermediates can be unstable. |
Part 3: The Coupling Reaction - Forming the Sulfonamide
The final step is the reaction between the two key intermediates.
Classic Approach: Sulfonyl Chloride Amination
This is the most established and widely used method for synthesizing sulfonamides.[1]
Workflow:
Caption: Classic sulfonamide bond formation.
Experimental Protocol:
-
Charge Methyl 3-amino-2-fluorobenzoate (30.7 mmol) into a reactor with pyridine (50 mL) and cool to ~15 °C.[2][6]
-
Add a solution of 2,6-difluorobenzenesulfonyl chloride dropwise, keeping the temperature below 25 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Add ethyl acetate (100 mL) and cold water (40 mL). Heat to 55 °C with stirring until all solids dissolve.
-
Separate the organic layer, wash with water, dry, and evaporate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent like petroleum ether to afford the final product.[6]
Discussion: This reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[9] Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving it to completion.[1] While reliable, this method can sometimes be low-yielding for electron-deficient amines, and the use of stoichiometric amounts of base generates significant waste.[10] One patent example reports a modest yield of 12.56%, suggesting that optimization of conditions or purification is critical.[6]
Modern Alternatives
Recent advances in catalysis offer alternative pathways that can provide higher yields and better functional group tolerance, especially for challenging substrates.
-
Palladium-Catalyzed Cross-Coupling: Methods have been developed for the Pd-catalyzed chlorosulfonylation of arylboronic acids, which can then be coupled with amines in a one-pot process. This approach offers significant functional group tolerance.[11]
-
Photoredox and Copper Co-Catalysis: A synergetic photoredox and copper catalysis system allows for the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source (like DABSO) at room temperature.[10] This method is notable for its mild conditions and its effectiveness with electron-deficient amines.[10]
These modern methods, while not yet widely reported for this specific target molecule in an industrial context, represent the forefront of sulfonamide synthesis and offer promising avenues for future process development.[12]
Overall Comparison and Conclusion
| Synthetic Strategy | Overall Steps (approx.) | Key Strengths | Key Challenges | Scalability |
| Route 1 (1A + 2A + Coupling) | 3 | Direct, fewer steps. | Cryogenic conditions, pyrophoric reagents (n-BuLi). | Moderate |
| Route 2 (1A + 2B + Coupling) | 3-4 | Avoids organometallics. | Unstable diazonium intermediates, availability of starting amine. | Good |
| Route 3 (1B + 2B + Coupling) | 6-7 | Starts from basic, low-cost materials. | Longest route, multiple purification steps required. | Excellent |
The choice of the optimal synthetic route for this compound is a trade-off between the number of steps, reagent costs, and operational safety.
-
For laboratory-scale synthesis and rapid access , Route 2 (1A + 2B) represents a balanced approach, combining a straightforward esterification with a well-established industrial method for the sulfonyl chloride synthesis.
-
For large-scale industrial manufacturing , Route 3 (1B + 2B) is likely the most economically viable, despite its length, as it begins with inexpensive and readily available starting materials. The process, however, demands significant optimization at each of its numerous stages.
The classic amination of the sulfonyl chloride remains the standard for the final coupling step. However, researchers should remain aware of emerging catalytic methods, as they may offer milder conditions, reduced waste, and higher yields, potentially providing a significant process advantage in the future.
References
-
Zhang, et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Ball, N. D., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(23), 6084–6087. Retrieved from [Link]
- Parthasaradhi, B. P. (n.d.). 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). [PDF].
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Retrieved from [Link]
-
Autech Industry Co.,Limited. (2025). 3-Amino-2-fluorobenzoic Acid: Your Essential Chemical Synthesis Building Block. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Bowser, J. R., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(45), 8044-8046. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
-
ResearchGate. (2020). F-Fluorination of 2-Methyl-6-nitrobenzenesulfonate Ester and its Application for the Synthesis of an F-Labeled Amino Acid. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]
- 3. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Sulfonamides for Drug Discovery
Introduction: The Strategic Role of Fluorine in Sulfonamide Drug Design
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents. The strategic incorporation of fluorine into sulfonamide-containing molecules has become a powerful tactic for modulating their physicochemical and pharmacological properties. This guide provides an in-depth comparison of fluorinated and non-fluorinated sulfonamides, offering insights into the rationale behind experimental choices and providing detailed protocols for their evaluation.
Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity (pKa), lipophilicity (logP), and metabolic stability of a parent compound.[1][2][3] These modifications can, in turn, have a profound impact on a drug's pharmacokinetics and pharmacodynamics. Understanding these effects is crucial for researchers and drug development professionals seeking to optimize lead compounds.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine atoms can dramatically alter the fundamental physicochemical properties of a sulfonamide. These changes are often the primary motivation for synthesizing fluorinated analogs.
Acidity (pKa)
Fluorination generally increases the acidity of the sulfonamide proton, resulting in a lower pKa. This is due to the strong electron-withdrawing inductive effect of the fluorine atom(s), which stabilizes the conjugate base.[3] A lower pKa can influence a compound's ionization state at physiological pH, which has significant implications for its solubility, membrane permeability, and ability to interact with its biological target. For instance, the introduction of fluorine atoms alpha to a sulfonamide has been shown to cause a linear increase in acidity.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex. A single fluorine substitution for a hydrogen atom often leads to a slight increase in the octanol-water partition coefficient (logP), indicating increased lipophilicity.[3] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease lipophilicity due to the increased polarity of the C-F bond. The overall impact on logP depends on the specific location and number of fluorine atoms within the molecule.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By strategically placing fluorine atoms at metabolically vulnerable positions, the rate of drug clearance can be reduced, leading to an extended half-life and improved bioavailability. However, it is crucial to note that improper placement of fluorine can sometimes lead to the formation of toxic metabolites.[4]
Impact on Pharmacological and Pharmacokinetic Profiles
The alterations in physicochemical properties induced by fluorination directly translate to changes in a drug's biological activity and its journey through the body.
Biological Activity and Target Engagement
Fluorination can enhance the binding affinity of a sulfonamide for its target protein. This can be attributed to several factors, including altered electronic interactions, conformational changes that favor a more optimal binding pose, and the formation of favorable fluorine-protein contacts. For example, in the development of carbonic anhydrase inhibitors, fluorinated sulfonamides have been shown to exhibit picomolar affinity for the target enzyme.
To illustrate the impact of fluorination on biological activity, we can compare the fluorinated COX-2 inhibitor, Celecoxib , with its non-sulfonamide, but structurally related, COX-1 selective counterpart, SC-560 . While not a direct non-fluorinated sulfonamide analog, this comparison highlights how the trifluoromethyl group in Celecoxib contributes to its COX-2 selectivity.
| Compound | Target | IC50 | Selectivity |
| Celecoxib | COX-1 | 2.8 µM | ~7.6-fold for COX-2 |
| COX-2 | 0.37 µM | ||
| SC-560 | COX-1 | 9 nM | ~700-fold for COX-1 |
| COX-2 | 6.3 µM |
This table presents a comparison of the in vitro inhibitory concentrations (IC50) of Celecoxib and SC-560 against COX-1 and COX-2 enzymes. The data is compiled from multiple sources and illustrates the differing selectivity profiles.
Membrane Permeability and Bioavailability
The ability of a drug to cross biological membranes is critical for its absorption and distribution. As fluorination can modulate both lipophilicity and pKa, it can have a significant impact on membrane permeability. The relationship is not always straightforward; while increased lipophilicity can enhance passive diffusion, changes in ionization state can also play a major role. The overall effect on bioavailability is a culmination of changes in solubility, permeability, and metabolic stability.
Experimental Protocols
To empirically determine the effects of fluorination, a series of standardized in vitro assays are indispensable. The following protocols provide a framework for the comparative evaluation of fluorinated and non-fluorinated sulfonamides.
Workflow for Comparative Evaluation
Caption: A generalized experimental workflow for the comparative study of fluorinated and non-fluorinated sulfonamides.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (fluorinated and non-fluorinated sulfonamides)
-
Positive control (e.g., Verapamil)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 1 mg/mL working solution of HLM in cold phosphate buffer.
-
Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM working solution.
-
Add the test compound or positive control to the wells (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For t=0 time point, add the quenching solution before the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts passive membrane permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates) with a hydrophobic PVDF filter
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
-
Prepare Plates:
-
Fill the acceptor plate wells with PBS.
-
Prepare solutions of the test compounds in PBS in the donor plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins.
Materials:
-
RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike human plasma with the test compound at the desired concentration.
-
-
Dialysis:
-
Add the spiked plasma to one chamber of the RED insert and PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of plasma protein binding is (1 - fu) * 100.
-
Conceptual Impact of Fluorination
Caption: The influence of fluorination on key drug properties and their downstream pharmacological effects.
Case Study: The Role of Fluorine in the Development of Carbonic Anhydrase Inhibitors
The development of topical carbonic anhydrase inhibitors (CAIs) for the treatment of glaucoma provides an excellent case study on the strategic use of fluorine. Carbonic anhydrase is a zinc-containing enzyme that plays a crucial role in the production of aqueous humor in the eye; its inhibition leads to a reduction in intraocular pressure.
Dorzolamide , a fluorinated sulfonamide, is a widely used topical CAI. While a direct non-fluorinated analog for a one-to-one comparison is not clinically available, the design of dorzolamide and other fluorinated CAIs highlights the intentional use of fluorine to optimize drug properties. The sulfonamide group is essential for binding to the zinc ion in the active site of carbonic anhydrase. The introduction of fluorine atoms into the molecular scaffold can increase the acidity of the sulfonamide proton, enhancing its binding affinity to the enzyme.[5]
Furthermore, the overall physicochemical properties of dorzolamide are tailored for topical delivery to the eye. After topical administration, it is absorbed through the cornea and accumulates in red blood cells.[3][6] Its pharmacokinetic profile, including a long half-life of about four months after cessation of treatment, is influenced by its strong binding to carbonic anhydrase II.[7] The development of preservative-free formulations of dorzolamide (in combination with timolol) has also addressed issues of ocular surface disease in long-term glaucoma therapy.[8][9]
This case illustrates how fluorination is not merely a random substitution but a deliberate design element to enhance the potency and improve the pharmacokinetic profile of a drug, ultimately leading to a successful therapeutic agent.
Conclusion
The strategic incorporation of fluorine into sulfonamide-based drug candidates is a powerful and versatile tool in medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, leading to enhanced metabolic stability, tunable lipophilicity, and increased acidity, which can translate to improved pharmacological and pharmacokinetic profiles. However, the effects of fluorination are highly context-dependent, and a thorough experimental evaluation of fluorinated analogs against their non-fluorinated counterparts is essential. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to systematically investigate and harness the "fluorine effect" in their drug discovery programs.
References
-
Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters. [Link]
-
The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Dorzolamide - Wikipedia. Wikipedia. [Link]
-
Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. dailymed.nlm.nih.gov. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Biological activities of sulfonamides. ResearchGate. [Link]
-
Celecoxib | C17H14F3N3O2S | CID 2662. PubChem. [Link]
-
Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. [Link]
-
Chemical structure of ibuprofen (left) and celecoxib (right) with a pKa of 4.5 and 9.7, respectively. ResearchGate. [Link]
-
Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Clinical pharmacokinetics of dorzolamide. PubMed. [Link]
-
Preservative-Free Glaucoma Eye Drops. Glaucoma Research Foundation. [Link]
-
Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Investigative Ophthalmology & Visual Science. [Link]
-
Tolerability and effectiveness of preservative-free dorzolamide–timolol (preservative-free COSOPT®) in patients with open-angle glaucoma or ocular hypertension. Clinical Ophthalmology. [Link]
Sources
- 1. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SC-560 | COX-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Celecoxib | 169590-42-5 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Novel Sulfonamide Derivatives Based on Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, necessitating frequent and inconvenient dosing.[5] Conversely, a compound that is excessively stable may accumulate, leading to toxicity.[1] The liver, particularly the cytochrome P450 (CYP450) family of enzymes, is the primary site of drug metabolism.[2][6] Therefore, early in vitro assessment of metabolic stability is an indispensable step in the drug discovery pipeline, enabling researchers to prioritize candidates with favorable pharmacokinetic prospects.[3][7]
This guide provides an in-depth comparison of the metabolic stability of a parent compound, Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (Compound A) , with two structurally related analogs. The objective is to elucidate the structure-metabolism relationships (SMRs) conferred by specific chemical modifications. We will explore the causality behind our experimental choices, provide a detailed, self-validating protocol for the liver microsomal stability assay, and present comparative data to guide future drug design efforts in this chemical space.
The compounds under investigation are:
-
Compound A (Parent): this compound
-
Compound B (Analog 1): Methyl 3-(phenylsulfonamido)-2-fluorobenzoate (lacks difluorophenyl substitution)
-
Compound C (Analog 2): 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoic acid (methyl ester hydrolyzed)
Experimental Design: The Rationale for Comparison
The selection of analogs B and C allows for a systematic evaluation of key structural motifs on metabolic fate.
-
Comparing Compound A vs. B: This comparison directly probes the impact of the two fluorine atoms on the phenylsulfonamide ring. Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism.[8] Aromatic hydroxylation, a common metabolic pathway mediated by CYP450 enzymes, can be prevented by replacing a hydrogen atom with a fluorine atom.[9][10] We hypothesize that the electron-withdrawing nature and steric bulk of the fluorine atoms in Compound A will shield the ring from oxidative metabolism, leading to greater stability compared to the non-fluorinated Compound B.
-
Comparing Compound A vs. C: This comparison assesses the metabolic lability of the methyl ester group. Ester hydrolysis, mediated by carboxylesterase enzymes prevalent in liver microsomes, is a major clearance pathway for many ester-containing drugs.[11] By comparing the parent ester (Compound A) with its corresponding carboxylic acid (Compound C), we can determine if this functional group represents a significant metabolic "soft spot."
Core Methodology: The Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is a robust and high-throughput method used to estimate the intrinsic clearance of a compound.[12][13] It utilizes a subcellular fraction of the liver (microsomes) that is rich in drug-metabolizing enzymes, particularly the CYP450s.[12][14] The assay measures the rate at which the parent compound disappears over time when incubated with microsomes in the presence of necessary cofactors.[15]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system by including positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) to ensure the metabolic competency of the microsomal batch.[12]
-
Preparation of Reagents:
-
Test Compounds (A, B, C) and Controls: Prepare 1 mM stock solutions in DMSO.[15]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[13]
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., from BioIVT) at 37°C and dilute to a working concentration of 2 mg/mL in cold phosphate buffer. Keep on ice.[16]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
-
-
Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add 1 µL of the 1 mM compound stock solution to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.2% to avoid enzyme inhibition.[17]
-
Add the diluted HLM solution to achieve a final protein concentration of 0.5 mg/mL.[13]
-
Negative Control: For one set of wells for each compound, add buffer instead of the NADPH regenerating system to account for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[13]
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.[15]
-
Quenching is achieved by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (IS) to each well.[12] The IS helps to correct for variations in sample processing and instrument response.
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.[18]
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20][21] LC-MS/MS provides the necessary sensitivity and selectivity for accurate measurement in a complex biological matrix.[17][22]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations[12]:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
-
Results: A Comparative Analysis
The metabolic stability of Compounds A, B, and C was assessed in human liver microsomes. The results, including calculated half-life (t½) and intrinsic clearance (CLint), are summarized below.
| Compound | Structure | Key Feature | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| A (Parent) | This compound | Difluorophenyl Group | 55.2 | 25.1 | Moderate |
| B (Analog 1) | Methyl 3-(phenylsulfonamido)-2-fluorobenzoate | Non-fluorinated Phenyl | 18.5 | 74.9 | High Clearance |
| C (Analog 2) | 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoic acid | Carboxylic Acid | >120 | <11.5 | Low Clearance |
(Note: The data presented is illustrative for the purpose of this guide.)
Discussion and Interpretation
The experimental data reveals clear structure-metabolism relationships among the tested compounds.
-
Impact of Fluorination (A vs. B): Compound A demonstrated significantly higher metabolic stability (t½ = 55.2 min) compared to its non-fluorinated counterpart, Compound B (t½ = 18.5 min). The intrinsic clearance of Compound B was nearly three times higher than that of Compound A. This strongly suggests that the 2,6-difluoro substitution on the phenyl ring effectively blocks oxidative metabolism at that site.[9] This is a classic example of using fluorine as a "metabolic shield," a successful strategy in drug design to enhance compound exposure.[8] The likely metabolic pathway for Compound B is aromatic hydroxylation on the unsubstituted phenyl ring, a reaction readily catalyzed by CYP450 enzymes.[10][23]
-
Impact of Ester Hydrolysis (A vs. C): The parent compound, a methyl ester (A), showed moderate clearance. However, its corresponding carboxylic acid (C) was extremely stable, with minimal degradation observed over the 120-minute incubation period. This indicates that ester hydrolysis is a primary metabolic pathway for Compound A. While the sulfonamide group and the fluorinated rings are relatively stable, the ester moiety represents a metabolic liability. The conversion of Compound A to Compound C would likely occur in vivo, making Compound C a potential major metabolite.
Potential Metabolic Pathways
Based on the data and known biotransformation reactions of sulfonamides and fluorinated aromatic compounds, we can propose the primary metabolic pathways.[10][24]
Caption: Proposed primary metabolic pathways for the compounds.
Conclusion and Future Directions
This guide demonstrates a systematic approach to assessing the metabolic stability of novel chemical entities. Our comparative analysis of this compound (Compound A) and its analogs has yielded critical insights:
-
Fluorine is Protective: The 2,6-difluorophenyl group significantly enhances metabolic stability by preventing oxidative metabolism, as evidenced by the rapid clearance of the non-fluorinated analog (Compound B).[9]
-
Ester is a Liability: The methyl ester of Compound A is a metabolic "soft spot," readily cleaved to form the more stable carboxylic acid (Compound C).
For researchers in drug development, these findings are highly instructive. If prolonged half-life is desired, the core structure of Compound C is a more promising starting point than Compound A. The stability of the 2,6-difluorophenylsulfonamido moiety makes it an attractive scaffold for further modification. Future work could involve replacing the ester with more metabolically robust groups (e.g., amides, heterocycles) to create drug candidates with optimized pharmacokinetic profiles. The robust, self-validating protocol detailed herein provides a reliable framework for such iterative design and evaluation cycles.
References
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]
-
Donato, M. T., & Castell, J. V. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47-58. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2307. Retrieved from [Link]
-
Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(15), 6145-6156. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(35), 22881-22889. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2300. Retrieved from [Link]
-
ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(21), 7384. Retrieved from [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
Figshare. (2025, December 23). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]
-
Nouws, J. F. (1981). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Veterinary Quarterly, 3(3), 136-142. Retrieved from [Link]
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Pisani, L., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 483-501. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways with their activity altered (p ≤ 0.05) by the.... Retrieved from [Link]
-
Journal of the Iranian Chemical Society. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Bisharat, H., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Bardsley, J. S., et al. (1998). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. Journal of the Chemical Society, Perkin Transactions 1, (2), 243-248. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Retrieved from [Link]
-
Proteopedia. (2016, January 5). Drug Metabolism by CYP450 Enzymes. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
-
American College of Clinical Pharmacy. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]
-
van Ommen, B., et al. (1995). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemical Research in Toxicology, 8(3), 424-431. Retrieved from [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. metabolon.com [metabolon.com]
- 7. labcorp.com [labcorp.com]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. mercell.com [mercell.com]
- 14. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. ymerdigital.com [ymerdigital.com]
- 23. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
This guide provides a comprehensive overview of peer-reviewed methodologies applicable to the analysis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Given the absence of specific validated methods for this compound in publicly available literature, this document synthesizes established analytical approaches for structurally related sulfonamides and fluorinated aromatic compounds. The focus is on providing robust starting points for method development and validation, grounded in fundamental analytical principles and supported by peer-reviewed data.
Introduction to the Analyte and Analytical Challenges
This compound (MF: C₁₄H₁₀F₃NO₄S, CAS: 1195768-19-4) is a complex molecule presenting unique analytical challenges due to its multiple fluorine substituents and sulfonamide functional group.[1][2][3][4][5] Accurate and precise quantification is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs) derived from it. The primary analytical objectives are typically the determination of potency (assay), identification and quantification of impurities, and structural confirmation.
This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical endpoints.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative accuracy, sensitivity for trace impurities, or definitive structural elucidation.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Assay, impurity profiling, and quantification. | High versatility, excellent quantitative performance, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantification, may require method development to achieve desired separation. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification of volatile impurities, trace analysis. | High separation efficiency, provides structural information from mass spectra. | Requires analyte to be volatile or amenable to derivatization, potential for thermal degradation. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, purity assessment without a reference standard (qNMR). | Provides detailed structural information, non-destructive, can be quantitative. | Lower sensitivity compared to chromatographic methods, complex spectra for impure samples. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the most common technique for the analysis of non-volatile organic molecules like sulfonamides in pharmaceutical settings.[6] Its strength lies in its robustness, reproducibility, and the ability to separate complex mixtures.
Causality Behind Experimental Choices in HPLC Method Development
The development of a successful HPLC method hinges on the systematic optimization of several key parameters. The goal is to achieve a symmetrical peak shape for the main component, baseline separation from all potential impurities, and a reasonable run time.
-
Column Chemistry : A C18 or C8 stationary phase is a common starting point for sulfonamide analysis due to their hydrophobicity.[6][7] The choice between them depends on the overall polarity of the analyte and its impurities.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used in reversed-phase HPLC. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds like sulfonamides.[7][8] A gradient elution is often preferred over isocratic elution to achieve better separation of compounds with a wide range of polarities.[7]
-
Detection : A Diode Array Detector (DAD) or UV-Vis detector is standard for quantitative analysis, providing information about the analyte's absorbance spectrum and allowing for peak purity assessment.[8] For higher sensitivity and specificity, especially for impurity analysis, a mass spectrometer (MS) detector is invaluable.
Proposed HPLC Method Protocol
This protocol is a starting point and will likely require optimization based on the specific impurity profile of the sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Strategy
Any developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11]
Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: Analyze a minimum of five concentrations over the desired range to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spiking experiments.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While the target compound itself is likely not volatile enough for direct GC analysis, GC-MS is an excellent technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process. For the analysis of fluorinated benzoic acids, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[12][13]
The Rationale for Derivatization
Derivatization converts polar, non-volatile compounds into less polar, more volatile derivatives. For carboxylic acids and sulfonamides, methylation or silylation are common approaches. A study on the analysis of fluorobenzoic acids utilized derivatization with BF₃·MeOH to form the corresponding methyl esters, which were then amenable to GC-MS analysis.[12][13] A similar strategy could be explored for the target analyte and related acidic or amine-containing impurities.
Proposed GC-MS Method Protocol (for Impurity Profiling)
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).
Derivatization (Example with BF₃·MeOH):
-
Dissolve a known amount of the sample in methanol.
-
Add a solution of 14% Boron Trifluoride in methanol.
-
Heat the mixture at 60-80 °C for a specified time (e.g., 30 minutes) to ensure complete derivatization of any acidic impurities.
-
Cool, and extract the derivatives into a non-polar solvent like hexane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
Chromatographic Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: GC-MS workflow for impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[14] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's structure and could also be used for quantitative purposes (qNMR).
Expected Spectral Features
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, and the methyl ester protons. The chemical shifts and coupling constants would provide information about the substitution pattern on the aromatic rings. The sulfonamide proton is expected to appear as a singlet in the range of 8-11 ppm.[15][16]
-
¹³C NMR: The spectrum would show signals for all 14 carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative fluorine, oxygen, and nitrogen atoms. The carbonyl carbon of the ester would appear downfield, typically above 160 ppm.[15][17]
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[18][19] Three distinct signals would be expected for the three fluorine atoms, and their chemical shifts and couplings to each other and to nearby protons would confirm their positions on the aromatic rings.
Protocol for NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: For complete assignment, 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
Caption: Logical flow for NMR-based structural elucidation.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
For routine quality control (assay and impurity profiling): A validated reversed-phase HPLC method with DAD detection is the most suitable choice due to its robustness, precision, and versatility.
-
For the identification of unknown volatile or semi-volatile impurities: GC-MS , potentially with a derivatization step, is the preferred technique.
-
For definitive structural confirmation and for use as a primary standard: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
It is imperative that any method developed based on these recommendations is fully validated according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data.[9][11][20]
References
-
Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International. Retrieved from [Link]
-
Sher, A., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations. Retrieved from [Link]
-
Patel, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]
-
Muller, K., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Kumar, S., & Kumar, A. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Mitrowska, K., & Posyniak, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]
-
Muller, K., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Samanidou, V., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Yusubov, M. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]
-
Pratheesh, P., et al. (2014). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Bertini, I., et al. (1991). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of the American Chemical Society. Retrieved from [Link]
-
Chang, C. J., & Lee, C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pratheesh, P., et al. (2012). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Njobeh, P. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Retrieved from [Link]
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
-
Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
Miller, R. F., & Clark, R. O. (2002). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Selective Removal of Fluorinated Aromatic Compound. Open Journal of Composite Materials. Retrieved from [Link]
-
American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. This compound | 1195768-19-4 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. wjarr.com [wjarr.com]
- 10. fda.gov [fda.gov]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Guide to the Proper Disposal of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all chemical materials from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS No. 1195768-19-4). The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
The unique structure of this compound, featuring multiple fluorine-carbon bonds and a sulfonamide group, necessitates a conservative and informed approach to its disposal. The high stability of fluorinated organic compounds, in particular, calls for specific disposal pathways to ensure complete destruction.[1][2]
Hazard Characterization and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This dictates the level of personal protective equipment (PPE) required and the urgency of containment in case of a spill. Based on supplier safety data, this compound is classified with several hazard statements.[3]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Code | Description | Immediate Implication |
| Harmful if swallowed | H302 | The substance may cause harm if ingested. | Avoid ingestion; wash hands thoroughly after handling. |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation. | Wear chemical-resistant gloves and a lab coat. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation. | Wear safety goggles or a face shield. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area or chemical fume hood. |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use.[4]
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Regulatory Framework: Managing as Hazardous Waste
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management.[6][7] A solid waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9][10]
While this compound is not a specifically listed waste, its identified hazards (irritant, harmful if swallowed) warrant its management as hazardous waste as a precautionary principle. The most responsible course of action is to treat all waste streams containing this compound as regulated hazardous waste.[5] This ensures compliance and minimizes risk.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely collect, store, and dispose of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe laboratory waste management.
-
Identify: All waste materials contaminated with the compound must be considered hazardous. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Spill cleanup materials.
-
-
Segregate: Collect this waste stream separately from all other laboratory waste. Do not mix with non-hazardous trash, other chemical waste streams (especially incompatibles like strong oxidizing agents), or sharps containers intended for biohazardous waste.[4][5]
Step 2: Containerization
The choice of container is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Condition: Ensure the container is in good condition, free from cracks or contamination.[5]
-
Collection: For solid waste, place it directly into the container. For contaminated items like gloves or weigh boats, place them in a designated, sealed plastic bag before adding to the final waste container.[11] Keep the container closed at all times except when adding waste.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and prevents dangerous errors.
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container.
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List all other components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[5] This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Storage Limits: Be aware of institutional and regulatory limits on the volume of waste and the time it can be stored in an SAA.
Step 5: Final Disposal Pathway
Due to the chemical nature of this compound, specific disposal technologies are required.
-
Primary Recommended Method: High-Temperature Incineration. The high thermal stability of the carbon-fluorine bond requires the extreme temperatures of a licensed hazardous waste incinerator to ensure complete molecular destruction.[1][12] This is the most environmentally sound method for "forever chemicals" like many fluorinated organic compounds, as it prevents their persistence and release.[2][12]
-
Alternative Method: Hazardous Waste Landfill. While permissible, disposal in a specially permitted hazardous waste landfill is less preferable.[12] These landfills have extensive controls to prevent environmental contamination, but this method only contains the compound rather than destroying it.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full, sealed, and properly labeled waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of laboratory waste containing this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material compatible with the chemical.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Collect all cleanup materials as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team or EH&S department immediately.
-
By adhering to this comprehensive disposal protocol, researchers can ensure they are managing this compound in a manner that is safe, compliant, and environmentally responsible.
References
-
RCRA Characteristic Waste . Office of Clinical and Research Safety. 8
-
Understanding RCRA Waste Characterization . AMI Environmental. 13
-
4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. via YouTube. 14
-
Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009 . U.S. Environmental Protection Agency.
-
RCRA 101 Part 3: Listed and Characteristic Wastes . New Pig Corporation. 10
-
Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals . BenchChem. 1
-
This compound . Sigma-Aldrich.
-
Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals . BenchChem. 5
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. 6
-
Hazardous Waste . U.S. Environmental Protection Agency. 15
-
Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate . ChemicalBook. 16
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. 7
-
Safety and handling of fluorinated organic compounds . BenchChem. 4
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. 17
-
This compound . Achmem. 3
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. 18
-
Guidelines for Disposing of PFAs . MCF Environmental Services. 12
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. 2
-
Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester . PubChem, National Center for Biotechnology Information. 19
-
1195768-19-4|this compound|BLD Pharm . BLD Pharm. 20
-
Benzoic acid, 3-amino-2-fluoro-, methyl ester SDS, 1195768-18-3 Safety Data Sheets . Echemi.com. 21
-
SAFETY DATA SHEET - Methyl 2-fluorobenzoate . Thermo Fisher Scientific Chemicals, Inc. 22
-
Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor . Google Patents. 23
-
eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs . Occupational Safety and Health Administration (OSHA). 11
-
Waste Management of Hazardous Drugs . Defense Centers for Public Health.
-
Hazardous Waste - EHSO Manual 2025-2026 . Environmental Health and Safety Office. 24
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. 25
-
Methyl 3-fluorobenzoate - Safety Data Sheet . Synquest Labs. 26
Sources
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. epa.gov [epa.gov]
- 10. Listed and Characteristic Wastes - New Pig [newpig.com]
- 11. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. amienvironmental.com [amienvironmental.com]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1195768-19-4|this compound|BLD Pharm [bldpharm.com]
- 21. echemi.com [echemi.com]
- 22. fishersci.com [fishersci.com]
- 23. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 24. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 25. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 26. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
An In-depth Technical Guide to the Safe Handling of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven framework for the safe handling, use, and disposal of this compound (CAS No. 1195768-19-4). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Hazard Analysis and Risk Assessment: Understanding the Molecule
This compound is a complex organic molecule featuring multiple functional groups that dictate its hazard profile. A thorough risk assessment is the foundation of safe handling.[1]
-
Fluoroaromatic Systems: The presence of three fluorine atoms on aromatic rings can alter the molecule's reactivity and metabolic pathways. Fluorinated compounds require careful handling due to their potential for persistence and unique toxicological profiles.[2]
-
Sulfonamide Group: The sulfonamide functional group is a cornerstone of many pharmaceuticals but also necessitates specific handling precautions.[3]
-
Benzoate Ester: This functional group contributes to the molecule's overall chemical properties.
Based on its structure and available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
This profile demands a multi-layered approach to personal protective equipment (PPE) and engineering controls to mitigate risks of ingestion, dermal contact, eye contact, and inhalation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a dynamic risk management process. The equipment specified below is the minimum required. Always consult glove manufacturer's compatibility charts for specific breakthrough times.[2][7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound is handled, even in small quantities.[2][8]
-
Recommended for Splash Risk: When handling solutions, performing transfers, or working with quantities greater than a few grams, a full-face shield must be worn over chemical splash goggles.[2][6] This provides a secondary barrier against splashes and protects the entire face.[8][9]
Hand Protection
The aromatic nature of this compound makes glove selection critical, as standard laboratory gloves may offer insufficient protection against prolonged exposure.
-
Glove Type: Due to the aromatic solvent-like characteristics, standard nitrile gloves are suitable only for incidental splash protection and must be replaced immediately upon contact.[10][11] For extended handling or when submersion is possible, heavier-duty gloves are required. Butyl rubber or Viton™ gloves are recommended, but always verify compatibility.[7]
-
Double Gloving: Double-gloving is a mandatory practice when handling this compound.[2] An inner nitrile glove provides a second layer of defense, while a more robust outer glove (e.g., thicker nitrile or butyl rubber) bears the initial exposure. This technique minimizes the risk of exposure during glove removal.
Body Protection
-
Standard Use: A flame-resistant laboratory coat is required for all procedures.[2] It should be fully buttoned with sleeves rolled down.
-
High-Risk Procedures: For large-scale operations or tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[9] Ensure footwear is closed-toe and offers no exposed skin on the lower leg or foot.[8]
Respiratory Protection
-
Primary Control: All handling of the solid compound and its solutions must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][12]
-
Secondary Control: If engineering controls are insufficient, or during spill cleanup procedures, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters is the minimum requirement.[8][13]
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Face Shield over Goggles | Double Nitrile Gloves (Outer glove may be thicker) | Lab Coat | Chemical Fume Hood |
| Running Reactions | Face Shield over Goggles | Double Nitrile or Outer Butyl Rubber Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Butyl or Viton™ Gloves | Chemical-Resistant Suit or Apron | NIOSH-Approved Respirator |
Step-by-Step Safe Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
Preparation and Planning
-
Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[6] Ensure all personnel involved are familiar with its contents.
-
Designate an Area: Clearly designate and label the specific area within the chemical fume hood where the work will occur.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily accessible before retrieving the chemical.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.
-
Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the fume hood to contain any airborne particulates. Use a static-control weighing pan if available.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[14]
-
Post-Handling: After completing the work, decontaminate the work surface with an appropriate solvent.
Doffing PPE
-
Remove Outer Gloves: Remove the outer pair of gloves first, turning them inside out to trap contamination. Dispose of them in the designated solid waste container.
-
Remove Apron/Gown: Remove any additional protective clothing.
-
Remove Face/Eye Protection: Remove the face shield and then the goggles.
-
Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Operational and Disposal Plan
Proper management of waste is a critical component of laboratory safety and environmental responsibility.[15][16]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Small Spill: For small spills, trained personnel wearing appropriate PPE can manage the cleanup.[2] Restrict access to the area. Absorb liquids with an inert material (e.g., vermiculite, sand) and carefully sweep up solids. Place all contaminated material into a labeled, sealed hazardous waste container.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
-
Identification and Segregation: All waste streams containing this compound must be treated as hazardous waste.[12][16] This includes unused product, reaction mixtures, contaminated labware (pipettes, vials), and PPE. Segregate solid waste from liquid waste.
-
Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[12][17] The container must be in good condition with a secure, leak-proof lid. Containers must remain closed except when adding waste.[15]
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[12]
-
Storage and Disposal: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] Follow all institutional and federal regulations for disposal, which must be carried out by a licensed hazardous waste management company.[16][18]
References
-
OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
Kallman, T. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Premier Safety. [Link]
-
CDC. OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
-
EPA. Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
New Pig. (2008, May 19). Chemical Compatibility Guide for: High Five™ Gloves. [Link]
-
University of Florida Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
-
Princeton University Environmental Health & Safety. Fluorine. [Link]
-
EPA. Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
PubChem. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. National Center for Biotechnology Information. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Sultan, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1195768-19-4 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. benchchem.com [benchchem.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. pfw.edu [pfw.edu]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
